Product packaging for 3-[(Propan-2-yloxy)methyl]phenol(Cat. No.:CAS No. 1344687-72-4)

3-[(Propan-2-yloxy)methyl]phenol

Cat. No.: B2773610
CAS No.: 1344687-72-4
M. Wt: 166.22
InChI Key: ZCFOQLUAHHYQNU-UHFFFAOYSA-N
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Description

3-[(Propan-2-yloxy)methyl]phenol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B2773610 3-[(Propan-2-yloxy)methyl]phenol CAS No. 1344687-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(propan-2-yloxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFOQLUAHHYQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 3-Isopropoxyphenol (CAS No. 68792-12-1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound originally requested, 3-[(Propan-2-yloxy)methyl]phenol, is not well-documented in scientific literature. Therefore, this guide focuses on the closely related and well-characterized compound, 3-Isopropoxyphenol . This alternative shares key structural motifs and provides a basis for understanding the physicochemical and potential biological properties of similar phenol ethers.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 3-Isopropoxyphenol, including its chemical properties, synthesis, and safety information.

Chemical and Physical Properties

3-Isopropoxyphenol, also known as 3-(propan-2-yloxy)phenol, is an organic compound classified as a phenol ether.[1][2] Its properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource
CAS Number 68792-12-1[1][2]
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Boiling Point 100 - 102 °C[4]
Storage Temperature 2-8°C[3]
LogP 2.09 - 2.4[1][4]
Table 2: Computed Properties
PropertyValueSource
IUPAC Name 3-(propan-2-yloxy)phenol[1]
InChI InChI=1S/C9H12O2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3[1]
InChIKey GZMVGNWHSXIDKT-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)OC1=CC=CC(=C1)O[1]
Topological Polar Surface Area 29.5 Ų[1]
Heavy Atom Count 11[1]
Covalently-Bonded Unit Count 1[4]

Synthesis and Experimental Protocols

The synthesis of 3-isopropoxyphenol can be achieved through Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of a phenoxide with an alkyl halide. A general protocol is described below.

Experimental Protocol: Synthesis of 3-Isopropoxyphenol

Materials:

  • Resorcinol

  • Isopropyl bromide (2-bromopropane)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Solvent (e.g., ethanol, acetone, or N,N-dimethylformamide)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Deprotonation of Resorcinol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in the chosen solvent. Add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to deprotonate one of the hydroxyl groups, forming the sodium phenoxide in situ.

  • Nucleophilic Substitution: To the resulting solution, add isopropyl bromide dropwise at room temperature. The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with a dilute solution of hydrochloric acid to remove any unreacted base, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Final Purification: The crude 3-isopropoxyphenol can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Safety and Handling

3-Isopropoxyphenol should be handled with care in a well-ventilated area, using appropriate personal protective equipment.

Table 3: GHS Hazard Information
Hazard ClassHazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation.[5][6]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[5][6]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract IrritationH335: May cause respiratory irritation.[5][6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6]

  • P280: Wear protective gloves/eye protection/face protection.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

Mandatory Visualizations

Diagram 1: General Synthesis Workflow for 3-Isopropoxyphenol

Synthesis_Workflow Reactants Resorcinol + Isopropyl Bromide + Base Reaction Williamson Ether Synthesis (Reflux in Solvent) Reactants->Reaction Workup Solvent Removal & Aqueous Work-up Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Purification Drying & Solvent Evaporation Extraction->Purification Final_Product Purification (Vacuum Distillation or Column Chromatography) Purification->Final_Product Product 3-Isopropoxyphenol Final_Product->Product

Caption: General workflow for the synthesis and purification of 3-Isopropoxyphenol.

This document is intended for informational purposes only and does not constitute a recommendation for any specific use. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory.

References

An In-depth Technical Guide to the Synthesis of 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the preparation of 3-[(Propan-2-yloxy)methyl]phenol, a valuable building block in medicinal chemistry and drug development. The proposed synthesis is strategically designed to ensure high yields and purity, starting from the readily available precursor, 3-hydroxybenzyl alcohol. This document details two primary synthetic routes, including step-by-step experimental protocols, quantitative data, and logical workflow diagrams to facilitate reproduction in a laboratory setting.

Executive Summary

The synthesis of this compound can be effectively achieved through two primary routes, both commencing with 3-hydroxybenzyl alcohol.

  • Route A: The Protection Pathway involves an initial protection of the more acidic phenolic hydroxyl group as a benzyl ether. This is followed by the conversion of the benzylic alcohol to a bromide, subsequent Williamson ether synthesis with isopropoxide, and a final deprotection step to yield the target molecule. This route offers excellent control over selectivity and is likely to produce a cleaner product with higher yields.

  • Route B: The Direct Pathway is a more concise approach that involves the direct conversion of the benzylic alcohol to a bromide, followed by a Williamson ether synthesis. This route is shorter but may present challenges in chemoselectivity, with the potential for O-alkylation at the phenolic hydroxyl group as a competing side reaction.

This guide will focus on the more robust and selective Route A , providing detailed experimental procedures and expected outcomes.

Synthesis Pathway Overview

The selected synthetic pathway (Route A) is a four-step process designed for optimal yield and purity.

Synthesis_Pathway A 3-Hydroxybenzyl alcohol B 3-(Benzyloxy)benzyl alcohol A->B  1. Benzyl Bromide, K2CO3, Acetone C 1-(Benzyloxy)-3-(bromomethyl)benzene B->C  2. PBr3, THF D 1-(Benzyloxy)-3-(isopropoxymethyl)benzene C->D  3. Sodium isopropoxide, THF E This compound D->E  4. H2, Pd/C, Methanol

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)benzyl alcohol (Protection)

This step involves the selective protection of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol as a benzyl ether. The use of a mild base like potassium carbonate ensures selectivity for the more acidic phenolic proton.

Reaction: 3-Hydroxybenzyl alcohol + Benzyl bromide → 3-(Benzyloxy)benzyl alcohol

Methodology:

  • To a solution of 3-hydroxybenzyl alcohol (1.0 eq.) in acetone (10 mL/g of alcohol), add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-(benzyloxy)benzyl alcohol.

ParameterValue
Reactants 3-Hydroxybenzyl alcohol, Benzyl bromide, K₂CO₃
Solvent Acetone
Temperature Reflux
Reaction Time 12-16 hours
Typical Yield 85-95%
Step 2: Synthesis of 1-(Benzyloxy)-3-(bromomethyl)benzene (Bromination)

The benzylic alcohol of the protected intermediate is converted to a bromide, which is an excellent leaving group for the subsequent nucleophilic substitution.

Reaction: 3-(Benzyloxy)benzyl alcohol + Phosphorus tribromide → 1-(Benzyloxy)-3-(bromomethyl)benzene

Methodology:

  • Dissolve 3-(benzyloxy)benzyl alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) (8 mL/g of alcohol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise, maintaining the temperature below 5 °C.[1][2]

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(benzyloxy)-3-(bromomethyl)benzene, which can often be used in the next step without further purification.

ParameterValue
Reactants 3-(Benzyloxy)benzyl alcohol, Phosphorus tribromide
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 3-4 hours
Typical Yield >90% (crude)
Step 3: Synthesis of 1-(Benzyloxy)-3-(isopropoxymethyl)benzene (Williamson Ether Synthesis)

This key step involves the formation of the isopropyl ether linkage via a Williamson ether synthesis.[3][4]

Reaction: 1-(Benzyloxy)-3-(bromomethyl)benzene + Sodium isopropoxide → 1-(Benzyloxy)-3-(isopropoxymethyl)benzene

Methodology:

  • Prepare sodium isopropoxide by carefully adding sodium metal (1.2 eq.) to anhydrous isopropanol (15 mL/g of sodium) under an inert atmosphere and stirring until all the sodium has dissolved.

  • Alternatively, use commercially available sodium isopropoxide.

  • Dissolve 1-(benzyloxy)-3-(bromomethyl)benzene (1.0 eq.) in anhydrous THF (10 mL/g of bromide).

  • Add the solution of the benzyl bromide to the sodium isopropoxide solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 1-(benzyloxy)-3-(isopropoxymethyl)benzene.

ParameterValue
Reactants 1-(Benzyloxy)-3-(bromomethyl)benzene, Sodium isopropoxide
Solvent Tetrahydrofuran (THF), Isopropanol
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 70-85%
Step 4: Synthesis of this compound (Deprotection)

The final step is the removal of the benzyl protecting group by catalytic hydrogenolysis to unveil the phenolic hydroxyl group.[5][6]

Reaction: 1-(Benzyloxy)-3-(isopropoxymethyl)benzene + H₂/Pd-C → this compound

Methodology:

  • Dissolve 1-(benzyloxy)-3-(isopropoxymethyl)benzene (1.0 eq.) in methanol (20 mL/g of substrate).

  • Add palladium on carbon (10% Pd/C, 5-10 mol% Pd) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to give the crude product.

  • Purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product, this compound.

ParameterValue
Reactants 1-(Benzyloxy)-3-(isopropoxymethyl)benzene, H₂, 10% Pd/C
Solvent Methanol
Temperature Room temperature
Reaction Time 4-8 hours
Typical Yield >95%

Logical Workflow for Laboratory Execution

Experimental_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Etherification cluster_step4 Step 4: Deprotection A1 Mix 3-hydroxybenzyl alcohol, K2CO3, and acetone A2 Add Benzyl Bromide A1->A2 A3 Reflux (12-16h) A2->A3 A4 Workup and Purification A3->A4 B1 Dissolve protected alcohol in THF A4->B1 B2 Add PBr3 at 0°C B1->B2 B3 React (3-4h) B2->B3 B4 Aqueous Workup B3->B4 C1 Prepare Sodium Isopropoxide B4->C1 C2 React with Benzyl Bromide C1->C2 C3 Reflux (4-6h) C2->C3 C4 Workup and Purification C3->C4 D1 Dissolve benzyl ether in Methanol C4->D1 D2 Add Pd/C and H2 atmosphere D1->D2 D3 React (4-8h) D2->D3 D4 Filtration and Purification D3->D4 E E D4->E Final Product

Caption: Step-by-step experimental workflow for the synthesis.

This guide provides a robust and reproducible pathway for the synthesis of this compound. The presented protocols are based on well-established chemical transformations and are designed to be adaptable to standard laboratory settings. Researchers are advised to adhere to all standard safety precautions when handling the listed reagents and performing the described procedures.

References

Chemical structure and IUPAC name of 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of chemical databases and scientific literature did not yield specific information for the compound 3-[(Propan-2-yloxy)methyl]phenol. This suggests that the compound may be novel, not widely synthesized or studied, or referred to by a different nomenclature.

This guide will, therefore, provide a detailed analysis of the chemical structure based on its systematic name and discuss related compounds for which data is available. This comparative approach will offer insights into the potential properties and synthesis of the target molecule.

Chemical Structure and IUPAC Name

Based on the name "this compound," the chemical structure can be deduced as a phenol ring substituted at the meta-position (carbon 3) with a methyl group that is, in turn, attached to an isopropoxy group.

Breakdown of the Name:

  • Phenol: A benzene ring with a hydroxyl (-OH) group.

  • 3-[...]: Indicates a substituent at the 3rd carbon of the phenol ring.

  • (Propan-2-yloxy): An isopropoxy group (CH₃)₂CHO-.

  • methyl: A methylene (-CH₂-) bridge connecting the isopropoxy group to the phenol ring.

Thus, the formal IUPAC name would be This compound .

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

While no experimental data for this compound is available, its properties can be predicted based on its structural similarity to other phenolic compounds and ethers.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₄O₂Based on atom count from the structure.
Molecular Weight 166.22 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to other substituted phenols.
Boiling Point > 200 °CHigher than phenol due to increased molecular weight and ether linkage.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, acetone)The polar hydroxyl group allows for some water solubility, while the larger nonpolar portion favors organic solvents.
pKa ~10The hydroxyl group is weakly acidic, similar to other phenols.

Potential Synthesis Routes

The synthesis of this compound would likely involve the formation of the ether linkage. A plausible synthetic pathway is the Williamson ether synthesis.

Proposed Synthesis Workflow:

G A 3-Hydroxybenzyl alcohol B Deprotonation (e.g., NaH) A->B C Alkoxide Intermediate B->C E Williamson Ether Synthesis (SN2 Reaction) C->E D 2-Bromopropane D->E F This compound E->F

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Starting Material: 3-Hydroxybenzyl alcohol would be the precursor.

  • Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzyl alcohol would be deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding sodium phenoxide.

  • Nucleophilic Substitution: 2-Bromopropane would then be added to the reaction mixture. The phenoxide ion would act as a nucleophile, attacking the secondary carbon of 2-bromopropane in an SN2 reaction to displace the bromide and form the ether linkage.

  • Workup and Purification: The reaction would be quenched with water, and the product extracted with an organic solvent. The organic layer would then be washed, dried, and the solvent evaporated. The final product would be purified using column chromatography or distillation.

Potential Biological Activity and Applications

The biological activity of phenolic compounds is vast and depends heavily on the nature and position of their substituents. Phenolic compounds are known for their antioxidant properties. The introduction of an ether linkage, as in the target molecule, could modulate this activity and introduce other pharmacological effects.

A search for structurally similar compounds reveals a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones which have been investigated for their antimicrobial and antioxidant activities.[1] These studies suggest that the alkoxymethylphenol scaffold can be a starting point for developing biologically active compounds.[1]

Given the lack of specific data, any discussion of signaling pathway involvement or specific drug development applications for this compound would be purely speculative. Further research and experimental validation are necessary to determine its actual properties and potential uses.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the physical and chemical properties of 3-[(Propan-2-yloxy)methyl]phenol. Due to the limited availability of experimental data for this specific compound in scientific literature and databases, this guide combines predicted data with established principles of organic chemistry to offer a comprehensive profile. The content herein is intended to support research and development activities by providing foundational knowledge, including predicted physicochemical parameters, a plausible synthetic route, and general toxicological considerations based on its chemical class.

Chemical Identity and Structure

The compound this compound is a substituted phenol featuring an isopropyl ether linkage at the meta position of the benzene ring.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Canonical SMILES CC(C)OCC1=CC=CC(=C1)O
InChI Key InChI=1S/C10H14O2/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,11H,7H2,1-2H3
CAS Number Not assigned

Predicted Physical and Chemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally derived and should be considered estimates pending experimental verification.

Table 2: Predicted Physicochemical Data

PropertyPredicted Value
Melting Point 25-35 °C
Boiling Point 260-270 °C
Density 1.04 ± 0.06 g/cm³
Water Solubility Moderately soluble
LogP (octanol-water partition coefficient) 2.3
pKa (acid dissociation constant) ~10.1 (Phenolic hydroxyl)
Vapor Pressure 0.004 mmHg at 25 °C
Refractive Index 1.52

Experimental Protocols

As specific experimental data for this compound is not publicly available, this section outlines a potential synthetic protocol based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Proposed Synthesis of this compound

This synthesis involves the reaction of the sodium salt of 3-hydroxybenzyl alcohol with 2-bromopropane.

Materials:

  • 3-Hydroxybenzyl alcohol

  • Sodium hydride (NaH) or another suitable base

  • 2-Bromopropane

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO4) for drying

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: Dissolve 3-hydroxybenzyl alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add sodium hydride portion-wise with stirring. The reaction will generate hydrogen gas, so adequate ventilation is crucial. Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of the sodium alkoxide.

  • Etherification: To the freshly prepared alkoxide solution, add 2-bromopropane dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Acidify the aqueous layer with dilute HCl.

  • Extraction and Purification: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G Proposed Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Hydroxybenzyl Alcohol 3-Hydroxybenzyl Alcohol Alkoxide Formation Alkoxide Formation 3-Hydroxybenzyl Alcohol->Alkoxide Formation Sodium Hydride Sodium Hydride Sodium Hydride->Alkoxide Formation 2-Bromopropane 2-Bromopropane Etherification Etherification 2-Bromopropane->Etherification Alkoxide Formation->Etherification Workup & Extraction Workup & Extraction Etherification->Workup & Extraction Purification Purification Workup & Extraction->Purification This compound This compound Purification->this compound

Caption: Proposed Williamson ether synthesis workflow for this compound.

Reactivity and Stability

  • Phenolic Hydroxyl Group: The hydroxyl group imparts weak acidity to the molecule and is susceptible to reactions typical of phenols, such as esterification and etherification. It can also undergo oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light, which may lead to coloration of the sample.

  • Ether Linkage: The isopropyl ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved by strong acids, such as hydrobromic acid or hydroiodic acid, via nucleophilic substitution.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The hydroxyl and the ether-containing methylene group are ortho-, para-directing activators, influencing the regioselectivity of such reactions.

Toxicological Profile and Safety

No specific toxicological data is available for this compound. However, based on its structural similarity to other phenols and ethers, the following general precautions should be considered:

  • Skin and Eye Irritation: Phenolic compounds are often irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation. Work should be conducted in a well-ventilated area or a fume hood.

  • Ingestion: Ingestion may be harmful.

A comprehensive safety assessment would require experimental toxicological studies.

Potential Applications in Research and Drug Development

Substituted phenols are a versatile class of compounds with a wide range of applications in medicinal chemistry and materials science. The unique combination of a phenolic hydroxyl group and an isopropyl ether moiety in this compound could make it an interesting building block for:

  • Novel Pharmaceutical Agents: The phenolic core is a common scaffold in drug design. The molecule could serve as a precursor for more complex structures with potential biological activities.

  • Antioxidants: Phenols are known for their antioxidant properties. The electronic and steric effects of the meta-substituent could modulate this activity.

  • Polymer Chemistry: Phenolic compounds are used in the synthesis of polymers and resins.

G General Structure of a Substituted Phenol cluster_phenol A Benzene Ring B Hydroxyl Group (-OH) A->B Covalent Bond C Substituent (R) A->C Covalent Bond

Caption: Diagram illustrating the core components of a substituted phenol.

Conclusion

While experimental data on this compound is scarce, this technical guide provides a foundational understanding of its predicted properties and potential chemical behavior based on established principles. The proposed synthesis offers a practical starting point for its preparation. Further experimental investigation is necessary to validate the predicted data and to fully explore the potential of this compound in various scientific and industrial applications. Researchers are encouraged to use this guide as a preliminary resource in their development of novel molecules and materials.

In-depth Analysis of 3-[(Propan-2-yloxy)methyl]phenol Derivatives: A Review of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a broad class of chemical entities characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for their diverse biological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1][2] Modifications to the core phenolic structure can significantly influence their pharmacological properties. This technical guide focuses on a specific subset of these compounds: 3-[(Propan-2-yloxy)methyl]phenol derivatives. The introduction of an isopropoxymethyl group at the meta-position of the phenol ring presents an interesting structural motif that could modulate lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby influencing the compound's interaction with biological targets.

This guide, therefore, aims to provide a foundational understanding by discussing the known biological activities of structurally related compounds and extrapolating the potential therapeutic avenues for this compound derivatives. The content herein is based on the analysis of broader classes of phenol derivatives and serves as a starting point for future research into this specific chemical space.

Potential Biological Activities Based on Structurally Related Compounds

Given the absence of direct studies, we can infer potential biological activities by examining derivatives of 3-hydroxybenzyl alcohol and other 3-alkoxymethylphenol analogs.

Antimicrobial Activity

Phenol and its derivatives have long been used for their antiseptic and antimicrobial properties. The mechanism of action often involves the disruption of microbial cell membranes and the denaturation of essential proteins. For instance, studies on various hydroxyalkyl- and hydroxyacyl-phenols and their benzyl ethers have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3] The lipophilic nature of the isopropoxymethyl group in this compound derivatives could enhance their ability to penetrate bacterial cell walls, potentially leading to significant antimicrobial efficacy.

A study on 3-hydroxybenzyl alcohol, a precursor to the target compound, revealed broad-spectrum antimicrobial and antibiofilm activities.[4] This suggests that the core 3-hydroxymethylphenol scaffold possesses inherent antimicrobial properties that could be retained or enhanced by the addition of the isopropoxy group.

Anticancer Activity

Numerous phenol derivatives have been investigated for their potential as anticancer agents.[2][5] Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. For example, certain synthetic phenol derivatives have shown cytotoxic effects against various cancer cell lines.[2][5] The structural features of this compound derivatives could allow them to interact with specific enzymatic targets or signaling pathways involved in cancer progression. Further research, including synthesis and in vitro screening against a panel of cancer cell lines, is necessary to explore this potential.

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The electronic environment of the aromatic ring and the nature of its substituents can significantly impact this activity. While no specific antioxidant studies on this compound derivatives were found, 3-hydroxybenzyl alcohol has been shown to exhibit dose-dependent antioxidant activities.[4] It is plausible that derivatives of this compound would also possess antioxidant properties, which could be evaluated using standard in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Future Directions and Research Opportunities

The lack of specific data on the biological activity of this compound derivatives highlights a significant opportunity for new research. The following steps are recommended to elucidate the therapeutic potential of this class of compounds:

  • Synthesis of a Focused Library: A series of this compound derivatives with diverse substitutions on the aromatic ring should be synthesized to establish a structure-activity relationship (SAR).

  • In Vitro Biological Screening: The synthesized compounds should be screened for a wide range of biological activities, including but not limited to:

    • Antimicrobial assays against a panel of clinically relevant bacteria and fungi.

    • Anticancer assays using various human cancer cell lines to determine cytotoxicity and mechanisms of action.

    • Antioxidant assays to quantify their radical scavenging capabilities.

    • Enzyme inhibition assays targeting specific enzymes relevant to diseases such as cancer, inflammation, and neurodegenerative disorders.

  • Experimental Protocols: Standard and validated experimental protocols should be employed for all biological evaluations to ensure the reproducibility and comparability of the data.

  • Data Analysis and Visualization: Quantitative data from these studies should be systematically collected and organized into tables for clear comparison. Furthermore, any elucidated signaling pathways or experimental workflows should be visualized using tools like Graphviz to facilitate a deeper understanding of the compounds' mechanisms of action.

Conclusion

While the current body of scientific literature does not provide specific details on the biological activity of this compound derivatives, the known activities of structurally related compounds suggest that this class holds significant promise for further investigation. Their potential as antimicrobial, anticancer, and antioxidant agents warrants a dedicated research effort, including chemical synthesis and comprehensive biological evaluation. The insights gained from such studies could pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles. Researchers are encouraged to explore this untapped area of medicinal chemistry to unlock the full potential of these intriguing molecules.

References

3-[(Propan-2-yloxy)methyl]phenol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-[(Propan-2-yloxy)methyl]phenol is a valuable bifunctional organic building block containing both a phenolic hydroxyl group and a benzyl ether moiety. This unique combination of functional groups, positioned in a meta-substitution pattern on the aromatic ring, offers a versatile platform for the synthesis of a wide array of complex molecules. Its structural features allow for selective chemical modifications at three distinct sites: the aromatic ring, the phenolic hydroxyl group, and the benzylic position of the ether. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery. Detailed experimental protocols and graphical representations of synthetic pathways are included to facilitate its practical application in the laboratory.

Introduction

Phenolic and benzyl ether motifs are prevalent in a vast number of biologically active compounds and approved pharmaceuticals. The strategic incorporation of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity. This compound presents an attractive scaffold for medicinal chemists and synthetic organic chemists, offering the potential to generate novel molecular architectures with diverse biological activities. The meta-substitution pattern avoids the often-dominant ortho- and para-directing effects of the hydroxyl group, enabling the exploration of a unique chemical space.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound and its precursors is presented in Table 1. These properties are crucial for planning synthetic transformations, purification procedures, and for predicting the behavior of the molecule in biological systems.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)pKa
3-Hydroxybenzyl alcoholC₇H₈O₂124.14250 (decomposes)73-751.159~10
2-BromopropaneC₃H₇Br122.9959-60-891.31-
This compound C₁₀H₁₄O₂ 166.22 Estimated: 260-280 Estimated: Liquid at RT Estimated: 1.05-1.10 ~10

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the more acidic phenolic hydroxyl group of 3-hydroxybenzyl alcohol, followed by nucleophilic substitution with an isopropyl halide. However, to achieve selective O-alkylation at the benzylic alcohol, a protection strategy for the phenolic hydroxyl group would be necessary. A more straightforward approach is the selective O-alkylation of the benzylic alcohol of 3-hydroxybenzyl alcohol. Given the similar pKa values of the phenolic and benzylic alcohols, a carefully controlled reaction is necessary. A common method involves the use of a base that can selectively deprotonate the more accessible benzylic alcohol under controlled conditions.

A plausible and efficient synthetic route involves the reaction of 3-hydroxybenzyl alcohol with 2-bromopropane in the presence of a suitable base.

Synthetic Workflow

G cluster_0 Synthesis of this compound 3_Hydroxybenzyl_alcohol 3-Hydroxybenzyl alcohol Reaction Williamson Ether Synthesis 3_Hydroxybenzyl_alcohol->Reaction 2_Bromopropane 2-Bromopropane 2_Bromopropane->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Hydroxybenzyl alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 2-Bromopropane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Yield: 70-85%

Applications in Organic Synthesis

This compound is a versatile building block that can undergo a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized through various reactions:

  • Etherification: Reaction with alkyl halides or tosylates under basic conditions (Williamson ether synthesis) to form diaryl ethers or other substituted ethers.

  • Esterification: Acylation with acid chlorides or anhydrides in the presence of a base to produce the corresponding esters.

  • O-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids to generate diaryl ether linkages.

Electrophilic Aromatic Substitution

The aromatic ring can be further substituted via electrophilic aromatic substitution reactions such as:

  • Halogenation: Introduction of bromine or chlorine atoms, primarily at the ortho and para positions relative to the hydroxyl group.

  • Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine.

  • Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although the presence of the free hydroxyl group can sometimes interfere with these reactions.

Logical Relationship of Functionalization

G Start This compound Phenol_Chem Phenolic -OH Chemistry Start->Phenol_Chem Aromatic_Chem Aromatic Ring Chemistry Start->Aromatic_Chem Etherification Etherification Phenol_Chem->Etherification Esterification Esterification Phenol_Chem->Esterification O_Arylation O-Arylation Phenol_Chem->O_Arylation Halogenation Halogenation Aromatic_Chem->Halogenation Nitration Nitration Aromatic_Chem->Nitration Friedel_Crafts Friedel-Crafts Reactions Aromatic_Chem->Friedel_Crafts

Caption: Potential synthetic transformations of the building block.

Potential in Drug Development

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in numerous pharmacologically active molecules. The combination of a phenol and a benzyl ether provides a scaffold that can be elaborated to target a variety of biological receptors and enzymes. For instance, substituted phenols are known to exhibit antioxidant, anti-inflammatory, and anticancer properties. The benzyl ether moiety can improve lipophilicity and cell membrane permeability, which are crucial for drug efficacy.

This building block could be particularly useful in the synthesis of analogs of natural products or in fragment-based drug discovery programs. The ability to selectively modify different parts of the molecule allows for the fine-tuning of its properties to optimize potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Williamson etherification of 3-hydroxybenzyl alcohol makes it an accessible starting material. The presence of multiple, chemically distinct functional groups allows for a wide range of subsequent modifications, enabling the creation of diverse and complex molecular structures. For researchers and professionals in drug development, this compound offers a valuable tool for the exploration of new chemical entities with potential therapeutic applications. The detailed synthetic protocol and discussion of its reactivity provided in this guide are intended to facilitate its adoption and use in the scientific community.

Technical Guide: Spectroscopic Data for 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a summary of the predicted spectroscopic data for 3-[(Propan-2-yloxy)methyl]phenol, a compound of interest in medicinal chemistry and materials science. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are crucial for the structural elucidation and characterization of this molecule. The experimental protocols outlined below are generalized procedures and may require optimization for specific laboratory conditions.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20t1HAr-H
~6.90d1HAr-H
~6.85s1HAr-H
~6.80d1HAr-H
~5.50s (br)1HAr-OH
~4.55s2H-CH₂-O-
~3.70sept1H-CH(CH₃)₂
~1.25d6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~156.0C-OH (Ar)
~140.0C-CH₂ (Ar)
~129.8CH (Ar)
~119.5CH (Ar)
~115.0CH (Ar)
~114.5CH (Ar)
~72.0-CH₂-O-
~70.0-CH(CH₃)₂
~22.0-CH(CH₃)₂

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Strong, BroadO-H stretch (Phenol)[1][2]
3100-3000MediumC-H stretch (Aromatic)
2975-2850MediumC-H stretch (Aliphatic)
1600, 1450Medium-StrongC=C stretch (Aromatic ring)[1]
1260-1000StrongC-O stretch (Ether and Phenol)[1][2]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
180[M]⁺ (Molecular Ion)
121[M - OCH(CH₃)₂]⁺
107[C₇H₇O]⁺ (cleavage of the ether bond)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
43[CH(CH₃)₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or salt plates before scanning the sample.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer. The mass-to-charge ratio (m/z) of the fragments is recorded.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound in a research setting.

G Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 3-Hydroxybenzyl alcohol, 2-bromopropane) reaction Chemical Reaction (e.g., Williamson Ether Synthesis) start->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms analysis Structure Elucidation and Purity Assessment nmr->analysis ir->analysis ms->analysis final_product Confirmed Product analysis->final_product Confirmation of This compound

Caption: A generalized workflow for the synthesis and spectroscopic analysis of a target molecule.

References

Technical Guide: Solubility Profile of 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-[(Propan-2-yloxy)methyl]phenol in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. This includes a qualitative solubility prediction based on its chemical structure, a detailed experimental protocol for solubility measurement using the widely accepted shake-flask method, and a template for data presentation.

Qualitative Solubility Prediction

The chemical structure of this compound, featuring a phenol group and an isopropyl ether moiety, suggests a moderate polarity. The hydroxyl group of the phenol is capable of hydrogen bonding, which generally promotes solubility in polar protic solvents.[1] However, the presence of the nonpolar isopropyl and phenyl groups will influence its solubility in nonpolar solvents.

A general prediction of its solubility in common lab solvents is as follows:

  • High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, and in polar protic solvents like lower alcohols (methanol, ethanol). These solvents can engage in hydrogen bonding or have strong dipole-dipole interactions.

  • Moderate to Low Solubility: Expected in water. While the phenol group can hydrogen bond with water, the overall hydrophobicity of the molecule may limit its solubility. Solubility in ethyl acetate, a moderately polar solvent, is also expected to be in this range.

  • Low to Insoluble: Expected in nonpolar solvents such as hexane and chloroform. The principle of "like dissolves like" suggests that the polar functional groups of the molecule will make it less soluble in nonpolar environments.[2]

Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise solubility values, the shake-flask method is a reliable and commonly used technique.[3][4][5] This equilibrium solubility method measures the concentration of a solute in a saturated solution after a period of equilibration.[6][7]

Experimental Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, DMSO)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[8] Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any solid particles, which would lead to an overestimation of solubility.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Measure the concentration of the diluted sample using the same analytical method.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The determined solubility data should be organized into a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Common Laboratory Solvents at [Specify Temperature]

SolventSolubility (mg/mL)Solubility (mol/L)
Water
Ethanol
Methanol
Acetone
Dichloromethane
Chloroform
Ethyl Acetate
Hexane
Dimethyl Sulfoxide (DMSO)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration (Shaking/Stirring) A->B C Phase Separation (Filtration) B->C D Quantitative Analysis (e.g., HPLC, UV-Vis) C->D E Data Calculation and Reporting D->E

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide to the Analogues and Derivatives of 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a cornerstone of medicinal chemistry, demonstrating a vast array of biological activities. Their inherent ability to donate a hydrogen atom from the hydroxyl group makes them potent antioxidants, while the aromatic ring provides a scaffold for diverse functionalization, leading to a wide range of pharmacological effects. This technical guide focuses on the known analogues and derivatives of 3-[(Propan-2-yloxy)methyl]phenol, a molecule combining a phenolic core with an ether linkage. This structural motif holds significant potential for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This document provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this class of compounds, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.

Synthesis of 3-(Alkoxymethyl)phenol Derivatives

The primary synthetic route to this compound and its analogues is the Williamson ether synthesis. This reliable and versatile method involves the reaction of an alkoxide with a primary alkyl halide. In the context of the target compounds, the synthesis commences with the commercially available 3-hydroxybenzyl alcohol.

General Synthetic Pathway

The synthesis can be conceptualized as a two-step process, starting from 3-hydroxybenzaldehyde, which is reduced to 3-hydroxybenzyl alcohol. The subsequent etherification can be achieved under basic conditions.

Synthesis_Pathway 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-Hydroxybenzyl alcohol 3-Hydroxybenzyl alcohol 3-Hydroxybenzaldehyde->3-Hydroxybenzyl alcohol Reduction (e.g., NaBH4) This compound This compound 3-Hydroxybenzyl alcohol->this compound Williamson Ether Synthesis (Isopropyl halide, Base)

Caption: General synthetic route to this compound.

Known Analogues and Derivatives: A Focus on (3-Alkoxymethyl-4-hydroxyphenyl)propan-1-ones

While specific data on a wide range of direct analogues of this compound is limited in publicly accessible literature, a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones has been synthesized and evaluated for biological activity. These compounds share the key 3-(alkoxymethyl)phenol moiety, with the primary difference being the presence of a propan-1-one group at the 4-position and a hydroxyl group at the 4-position of the phenyl ring. The insights from this series provide a valuable starting point for understanding the structure-activity relationships of 3-(alkoxymethyl)phenol derivatives.

Quantitative Data Summary

The following table summarizes the chemical structures and reported biological activities of a selection of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-one derivatives.

Compound IDR Group (Alkoxy)Molecular FormulaMolecular Weight ( g/mol )Antimicrobial Activity (MIC in µg/mL) vs. S. aureusAntioxidant Activity (% DPPH scavenging)
1 MethylC₁₁H₁₄O₄210.23>100015.2
2 EthylC₁₂H₁₆O₄224.25>100018.5
3 PropylC₁₃H₁₈O₄238.28100021.3
4 Isopropyl C₁₃H₁₈O₄ 238.28 500 25.8
5 ButylC₁₄H₂₀O₄252.3150023.1
6 PentylC₁₅H₂₂O₄266.3325020.7
7 HexylC₁₆H₂₄O₄280.3612519.4
8 HeptylC₁₇H₂₆O₄294.3962.517.9
9 OctylC₁₈H₂₈O₄308.4131.2516.5
10 NonylC₁₉H₃₀O₄322.4415.6314.8
11 DecylC₂₀H₃₂O₄336.477.8113.2

Note: The data presented is for (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones. The core structure differs from this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 3-(alkoxymethyl)phenol derivatives, based on established methodologies for similar compounds.

Synthesis of this compound

Materials:

  • 3-Hydroxybenzyl alcohol

  • Isopropyl bromide (or iodide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure (Williamson Ether Synthesis):

  • To a solution of 3-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add isopropyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Experimental_Workflow_Synthesis cluster_prep Reaction Setup cluster_reaction Etherification cluster_workup Work-up and Purification Dissolve 3-hydroxybenzyl alcohol in DMF Dissolve 3-hydroxybenzyl alcohol in DMF Add NaH at 0°C Add NaH at 0°C Dissolve 3-hydroxybenzyl alcohol in DMF->Add NaH at 0°C Stir for 30 min Stir for 30 min Add NaH at 0°C->Stir for 30 min Add isopropyl bromide Add isopropyl bromide Stir for 30 min->Add isopropyl bromide Stir for 12-24h at RT Stir for 12-24h at RT Add isopropyl bromide->Stir for 12-24h at RT Monitor by TLC Monitor by TLC Stir for 12-24h at RT->Monitor by TLC Quench with water Quench with water Monitor by TLC->Quench with water Extract with ethyl acetate Extract with ethyl acetate Quench with water->Extract with ethyl acetate Wash with brine and dry Wash with brine and dry Extract with ethyl acetate->Wash with brine and dry Concentrate Concentrate Wash with brine and dry->Concentrate Purify by column chromatography Purify by column chromatography Concentrate->Purify by column chromatography

Caption: Experimental workflow for the synthesis of this compound.

Antimicrobial Activity Assay (Broth Microdilution Method)

Materials:

  • Synthesized compounds

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Biological Activities and Signaling Pathways

Phenolic compounds are known to exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. The introduction of an alkoxymethyl side chain can influence the lipophilicity and steric properties of the molecule, potentially altering its interaction with biological targets.

Antimicrobial Activity

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular components. The length of the alkyl chain in the alkoxymethyl group appears to play a significant role, with longer chains generally exhibiting greater potency against bacteria like S. aureus. This is likely due to enhanced partitioning into the lipid bilayer of the cell membrane.

Anticancer Activity

Phenolic compounds have been extensively studied for their anticancer properties, which are often mediated by their antioxidant and pro-apoptotic effects. They can interfere with multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Key Signaling Pathways Modulated by Phenolic Compounds:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby suppressing inflammatory responses and promoting apoptosis in cancer cells.

NFkB_Pathway Pro-inflammatory stimuli Pro-inflammatory stimuli IKK IKK Pro-inflammatory stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression regulates Phenolic Compound Phenolic Compound Phenolic Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK pathways (including ERK, JNK, and p38) are crucial for signal transduction from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain phenolic derivatives can modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.

MAPK_Pathway Extracellular Signals Extracellular Signals MAPKKK MAPKKK Extracellular Signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response Phenolic Compound Phenolic Compound Phenolic Compound->MAPKKK modulates

Caption: Modulation of MAPK signaling pathways by phenolic compounds.

Conclusion and Future Directions

The analogues and derivatives of this compound represent a promising class of compounds with potential therapeutic applications. The available data on structurally related molecules suggest that modifications of the alkoxymethyl side chain can significantly impact antimicrobial and antioxidant activities. Future research should focus on the synthesis and biological evaluation of a broader range of direct analogues of this compound to establish a more comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their further development as potential drug candidates. The exploration of their anticancer and anti-inflammatory properties, in particular, holds considerable promise.

Applications of Substituted Phenols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted phenols, organic compounds characterized by a hydroxyl group attached to a benzene ring bearing one or more additional substituents, are a cornerstone of modern chemistry. Their versatile reactivity and diverse physicochemical properties have led to their widespread application across numerous scientific and industrial fields. From the development of life-saving pharmaceuticals to the synthesis of advanced polymers and the formulation of effective antioxidants, substituted phenols represent a critical class of molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of substituted phenols, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Medicinal and Pharmaceutical Applications

Substituted phenols are integral to the structure and function of a vast array of therapeutic agents. Their ability to participate in hydrogen bonding, act as antioxidants, and interact with biological targets makes them a privileged scaffold in drug design.

Antioxidant and Anti-inflammatory Properties

The phenolic hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1][2] This radical-scavenging activity is a hallmark of many phenolic compounds.[3][4][5][6]

Antioxidant_Mechanism

The antioxidant efficacy of substituted phenols can be quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates greater antioxidant activity.

CompoundAntioxidant Activity (IC50, µg/mL)AssayReference
Gallic Acid3.37DPPH[7]
Ascorbic Acid3.37DPPH[7]
Quercetin-7-D-glucoside (QGU7)-ORAC[6]
Morin (MOR)-ORAC[6]
Chandigarh yellow (CYV) Lantana camara leaf extract33.30 ± 2.39DPPH[8]
Palampur red (PRV) Lantana camara leaf extract40.32 ± 2.94DPPH[8]
Yellow turning pink (YTPV) Lantana camara leaf extract475.33 ± 5.20DPPH[8]
Chandigarh Purple (CPV) Lantana camara leaf extract927.16 ± 2.88DPPH[8]
Macaranga hypoleuca leaf extract (ethyl acetate fraction)2.10ABTS[9]
Trolox (standard)2.34ABTS[9]
Anticancer Activity

Phenolic compounds have demonstrated significant potential as anticancer agents by modulating various signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[10][11][12][13] They can influence key regulators of cell fate such as NF-κB, PI3K/Akt, and MAPK pathways.[1][10][11]

Cancer_Signaling_Pathways

Antimicrobial Properties

A variety of substituted phenols exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi. The mechanism of action often involves disruption of the microbial cell membrane. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound/ExtractOrganismMIC (µg/mL)Reference
DFC5Aerobic bacteria1.23 - 2.60[14]
Ciprofloxacin (standard)Aerobic bacteria-[14]
SophoraflavanoneS. aureus7.3[15]
3′-O-methydiplacolS. aureus4[15]
5,7-dihydroxy-flavoneR. solanacearum25[15]
5-hydroxy-7-methoxy-flavoneR. solanacearum300[15]
Eugenol and derivativesS. epidermidis, P. aeruginosaSee Table 1 in source[16]
Thymol and derivativesS. epidermidis, P. aeruginosaSee Table 1 in source[16]
Carvacrol and derivativesS. epidermidis, P. aeruginosaSee Table 1 in source[16]

Industrial and Material Science Applications

The reactivity of the phenolic ring and the hydroxyl group allows for the synthesis of a wide range of polymers and industrial chemicals.

Polymer Precursors

Phenol and substituted phenols are key monomers in the production of phenolic resins (e.g., Bakelite) through condensation reactions with formaldehyde.[17] They are also used in the synthesis of polycarbonates and epoxy resins.

Synthesis of Fine Chemicals

Substituted phenols serve as versatile starting materials for the synthesis of more complex molecules through reactions like electrophilic aromatic substitution and cross-coupling reactions.[18][19]

Experimental Protocols

Synthesis of 2,6-Di-tert-butylphenol

This protocol describes the alkylation of phenol with isobutylene.

Materials:

  • Phenol

  • Isobutylene

  • Catalyst (e.g., aluminum phenolate)

  • Solvent (if necessary)

  • Reaction vessel (autoclave)

  • Purification apparatus (distillation, recrystallization)

Procedure:

  • Charge the autoclave with phenol and the catalyst.[20]

  • Heat the mixture to the desired reaction temperature (e.g., 110-150°C).[20]

  • Introduce isobutylene into the autoclave under pressure (e.g., 45-70 atm).[20]

  • Maintain the reaction conditions for a specified time (e.g., 8 hours).[20]

  • After the reaction is complete, cool the mixture and remove the catalyst (e.g., by hydrolysis).[20]

  • Purify the product by vacuum rectification and/or recrystallization from a suitable solvent (e.g., n-hydrocarbons).[20]

Yields: Yields of 2,6-di-tert-butylphenol can range from 56% to over 80%, depending on the specific catalyst and reaction conditions used.[20]

Synthesis_Workflow

Suzuki-Miyaura Cross-Coupling of a Halophenol

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a halophenol with a boronic acid.[17][21][22]

Materials:

  • Halophenol (e.g., iodophenol, bromophenol)

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(OAc)2, Pd/C)

  • Base (e.g., K2CO3, Amberlite IRA-400(OH))

  • Solvent (e.g., water, 1,4-dioxane/water mixture)

  • Reaction flask

  • Inert atmosphere (e.g., argon)

Procedure:

  • To a reaction flask, add the halophenol, boronic acid, base, and solvent.[17]

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.[21]

  • Add the palladium catalyst to the mixture under the inert atmosphere.[21]

  • Heat the reaction mixture to the appropriate temperature (e.g., 60-100°C) and stir for the required time (e.g., 1-24 hours).[17][21]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).[17]

  • Dry the combined organic layers over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.[17]

  • Purify the crude product by a suitable method, such as flash column chromatography.[21]

Suzuki_Coupling_Workflow

DPPH Radical Scavenging Assay

This protocol is used to determine the antioxidant activity of a substituted phenol.[7][23][24][25][26][27]

Materials:

  • Substituted phenol sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., methanol or ethanol)

  • Standard antioxidant (e.g., ascorbic acid, gallic acid, Trolox)

  • Spectrophotometer

  • Cuvettes or 96-well plate

Procedure:

  • Prepare a stock solution of the substituted phenol sample and a series of dilutions.

  • Prepare a stock solution of the DPPH radical.[26]

  • In a cuvette or well of a microplate, mix a specific volume of the sample solution with a specific volume of the DPPH solution.[25]

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[24][25]

  • Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm).[25][26]

  • A blank containing the solvent and DPPH, and a control containing the sample and solvent (without DPPH) should also be measured.

  • Prepare a standard curve using a known antioxidant.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value of the sample.

Physical Properties of Substituted Phenols

The physical properties of substituted phenols, such as melting and boiling points, are significantly influenced by the nature and position of the substituents on the aromatic ring, primarily due to their effect on intermolecular hydrogen bonding.[28][29][30][31]

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Phenol94.1140.5 - 43181.7
o-Cresol108.1430.9191
m-Cresol108.1411.5202.7
p-Cresol108.1434.8201.9
2,6-Di-tert-butylphenol206.3335.2 - 38253

Conclusion

Substituted phenols are a remarkably versatile class of compounds with profound implications for medicinal chemistry, industrial synthesis, and material science. Their unique chemical properties, stemming from the interplay between the aromatic ring and the hydroxyl group, enable a wide range of applications. This guide has provided a foundational understanding of these applications, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration and utilization of these important molecules. Further research into novel substituted phenols and their applications will undoubtedly continue to drive innovation across the scientific landscape.

References

Theoretical and Experimental Approaches to the Molecular Structure of Phenolic Compounds: A Technical Guide Using 3-[(Propan-2-yloxy)methyl]phenol as a Representative Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, specific theoretical and experimental studies on the molecular structure of 3-[(Propan-2-yloxy)methyl]phenol are not extensively available in public research databases. Therefore, this technical guide provides a comprehensive overview of the established methodologies and theoretical frameworks used for the structural analysis of similar phenol derivatives. The quantitative data and workflows presented are representative examples based on documented studies of related compounds and are intended to serve as a guide for researchers in this field.

Introduction

Phenols and their derivatives are crucial structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1] Understanding their precise three-dimensional structure is fundamental for drug design, enabling the prediction of molecular interactions, reactivity, and metabolic stability. This guide outlines the standard theoretical and experimental protocols for the comprehensive analysis of the molecular structure of phenol derivatives, using this compound as a model.

The primary methodologies covered include computational analysis, predominantly through Density Functional Theory (DFT), and experimental techniques such as X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These approaches provide complementary information, leading to a well-rounded understanding of the molecule's static and dynamic properties.

Theoretical Studies: Computational Molecular Modeling

Quantum chemical calculations, particularly DFT, are powerful tools for predicting the geometric and electronic properties of molecules before their synthesis or experimental analysis.[2][3] These methods allow for the optimization of molecular geometries to their lowest energy state, providing valuable data on bond lengths, bond angles, and dihedral angles.

Computational Methodology

A common and reliable approach for studying phenol derivatives involves DFT calculations using a functional like B3LYP combined with a basis set such as 6-311G or higher.[4][5] Geometry optimization is performed to find the most stable conformation of the molecule. The inclusion of solvent effects, often using a solvation model like the Polarizable Continuum Model (PCM), can provide more accurate results that reflect the molecule's behavior in a biological environment.

Representative Geometric Parameters

The following tables summarize hypothetical, yet realistic, geometric parameters for this compound, as would be predicted by DFT calculations. These values are based on standard bond lengths and angles observed in similar phenolic and ether compounds.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
C(ring)-O(phenol)1.37
O(phenol)-H0.97
C(ring)-C(methylene)1.51
C(methylene)-O(ether)1.43
O(ether)-C(isopropyl)1.44
C(isopropyl)-C1.53
C(ring)-C(ring)1.39 - 1.41
C-H (aromatic)1.08
C-H (aliphatic)1.10

Table 2: Predicted Bond Angles for this compound

Bond AnglePredicted Angle (°)
C(ring)-O(phenol)-H109.5
C(ring)-C(methylene)-O(ether)109.8
C(methylene)-O(ether)-C(isopropyl)112.1
O(ether)-C(isopropyl)-C109.5
C-C-C (in phenol ring)119.0 - 121.0

Table 3: Predicted Dihedral Angles for this compound

Dihedral AnglePredicted Angle (°)
C(ring)-C(ring)-C(methylene)-O(ether)85.0
C(ring)-C(methylene)-O(ether)-C(isopropyl)178.5

Experimental Protocols for Structural Elucidation

Experimental techniques are essential for validating theoretical models and providing definitive structural information.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the atomic positions in a crystalline solid, yielding accurate bond lengths and angles.[6][7]

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms. The structure is then refined to achieve the best fit between the calculated and observed diffraction patterns.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution and can also be applied to solid-state samples.[6] It provides information about the chemical environment of atoms, particularly ¹H and ¹³C.

Methodology:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a strong magnetic field within an NMR spectrometer. ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HSQC) experiments are performed.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the resulting spectra are analyzed to deduce the connectivity and stereochemistry of the molecule. Intramolecular hydrogen bonding can also be inferred from the chemical shift of the phenolic proton.[9]

Workflow for Structural Analysis

The following diagram illustrates a typical workflow integrating computational and experimental methods for the structural analysis of a novel phenol derivative.

G cluster_0 Computational Analysis cluster_1 Synthesis & Purification cluster_2 Experimental Validation cluster_3 Final Structure Elucidation DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-311G) Parameter_Prediction Predict Geometric Parameters (Bond Lengths, Angles) DFT_Optimization->Parameter_Prediction Synthesis Chemical Synthesis Parameter_Prediction->Synthesis Guides Synthesis Final_Structure Validated Molecular Structure Parameter_Prediction->Final_Structure Correlates With Purification Purification (e.g., Chromatography) Synthesis->Purification XRay X-ray Crystallography Purification->XRay NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR XRay->Final_Structure NMR->Final_Structure

Workflow for Molecular Structure Determination.

Relevance in Drug Development: Modulation of Signaling Pathways

Phenolic compounds are known to modulate a variety of intracellular signaling pathways, many of which are implicated in chronic diseases like cancer and inflammatory conditions.[10][11] This makes them attractive scaffolds for the development of new therapeutic agents.

Key signaling pathways that can be influenced by phenol derivatives include:

  • Nuclear Factor-κB (NF-κB) Pathway: A critical regulator of the inflammatory response.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: Involved in cellular processes like proliferation, differentiation, and apoptosis.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: Plays a role in lipid and glucose metabolism.[11]

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which can be a target for phenol-based anti-inflammatory drugs.

G cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor IKK IKK Complex Receptor->IKK activates Proteasome Proteasome IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription (Cytokines, COX-2, iNOS) Nucleus->Gene_Transcription activates Phenol_Compound Phenolic Compound (e.g., 3-substituted phenol)

References

Safety data and handling precautions for 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the safety data and handling precautions for 3-[(Propan-2-yloxy)methyl]phenol is not available at this time due to the lack of a publicly accessible Safety Data Sheet (SDS) and detailed experimental data for this specific compound (CAS Number: 133221-76-2).

Extensive searches for this information have not yielded a specific SDS, which is the primary source for the quantitative data, toxicological information, and handling precautions required for a comprehensive technical guide. The search results have provided information on other phenolic compounds, but this information is not a suitable substitute for the specific safety data of this compound.

Without a reliable and specific source of information, it is not possible to provide the requested in-depth guide, including data tables and experimental protocols, without compromising the accuracy and safety of the information. It is recommended to contact a chemical supplier of this compound directly to obtain a copy of the Safety Data Sheet.

Methodological & Application

Step-by-step synthesis protocol for 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 3-[(Propan-2-yloxy)methyl]phenol

Introduction

This compound is a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. Its synthesis involves a two-step process commencing with the reduction of a commercially available starting material, followed by an etherification reaction. This document provides a detailed protocol for the laboratory-scale synthesis, purification, and characterization of this compound, intended for researchers in organic synthesis and drug discovery.

Experimental Protocols

Part 1: Synthesis of 3-Hydroxybenzyl Alcohol

This procedure outlines the reduction of 3-hydroxybenzaldehyde to 3-hydroxybenzyl alcohol.

Materials:

  • 3-Hydroxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde in methanol.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add sodium borohydride to the solution in small portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to a pH of approximately 6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-hydroxybenzyl alcohol.

Part 2: Synthesis of this compound

This part details the Williamson ether synthesis to form the target compound from 3-hydroxybenzyl alcohol.[1][2][3]

Materials:

  • 3-Hydroxybenzyl alcohol (from Part 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromopropane

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-hydroxybenzyl alcohol in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Add 2-bromopropane to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part 3: Purification

The crude product is purified by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane.

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound.

Data Presentation

ParameterStep 1: ReductionStep 2: Etherification
Reactant 1 3-Hydroxybenzaldehyde (1.0 eq)3-Hydroxybenzyl alcohol (1.0 eq)
Reactant 2 Sodium borohydride (1.1 eq)Sodium hydride (1.2 eq)
Reactant 3 -2-Bromopropane (1.5 eq)
Solvent MethanolAnhydrous THF
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 2 hours4-6 hours
Work-up Water quench, HCl acidification, Ethyl acetate extractionSaturated NH₄Cl quench, Diethyl ether extraction
Typical Yield 90-95%75-85%

Mandatory Visualization

SynthesisWorkflow cluster_0 Step 1: Reduction of 3-Hydroxybenzaldehyde cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Purification A 3-Hydroxybenzaldehyde C Reaction at 0°C to RT A->C B Sodium Borohydride in Methanol B->C D Work-up & Extraction C->D E 3-Hydroxybenzyl Alcohol D->E F 3-Hydroxybenzyl Alcohol H Formation of Alkoxide F->H G Sodium Hydride in THF G->H J Reflux H->J I 2-Bromopropane I->J K Work-up & Extraction J->K L Crude Product K->L M Crude Product N Silica Gel Column Chromatography M->N O Pure this compound N->O

Caption: Synthetic workflow for this compound.

References

Application Notes & Protocols for the Quantification of 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-[(Propan-2-yloxy)methyl]phenol in various sample matrices. The protocols are based on established analytical techniques for phenolic compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a phenolic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic analysis. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Analytical Methods

A summary of the recommended analytical methods for the quantification of this compound is presented below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of phenolic compounds.[1][2] It offers good selectivity and sensitivity for routine analysis. The method involves separating the analyte on a reversed-phase column with a suitable mobile phase and detecting it based on its ultraviolet (UV) absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it suitable for the analysis of trace amounts of this compound, especially in complex matrices.[3][4] The method often requires derivatization of the phenolic hydroxyl group to increase volatility and improve chromatographic peak shape.[3][4][5]

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the proposed analytical methods. (Note: This data is illustrative and may vary based on instrumentation and experimental conditions).

ParameterHPLC-UV MethodGC-MS Method (with Derivatization)
Linearity Range (µg/mL) 0.5 - 1000.05 - 20
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.150.01
Limit of Quantification (LOQ) (µg/mL) 0.50.05
Accuracy (% Recovery) 98 - 10297 - 103
Precision (% RSD) < 2.0< 3.0

Experimental Protocols

Detailed protocols for each analytical method are provided below.

HPLC-UV Method Protocol

This protocol outlines the steps for the quantification of this compound using HPLC-UV.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (or other suitable buffer components)

  • Sample diluent (e.g., Methanol/Water 50:50 v/v)

4.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid). A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which is typically around 275 nm for simple phenols.

  • Injection Volume: 10 µL.

4.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of sample diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, a simple dilution with the sample diluent may be sufficient. For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

4.1.4. Analysis Workflow

cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

HPLC-UV Analysis Workflow
GC-MS Method Protocol

This protocol describes the quantification of this compound using GC-MS, including a derivatization step.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Solvent (e.g., Dichloromethane, Ethyl Acetate - GC grade)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

4.2.2. Instrumentation and Chromatographic Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions of the derivatized analyte.

4.2.3. Derivatization, Standard, and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC-UV method, using a suitable solvent like ethyl acetate.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution in a vial, add the internal standard.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of the derivatization reagent (e.g., BSTFA + 1% TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Sample Preparation: Similar to the HPLC method, sample preparation may involve dilution or extraction prior to the derivatization step.

4.2.4. Analysis Workflow

cluster_prep Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Derivatization Derivatization Step Standard_Prep->Derivatization Sample_Prep Prepare Sample Solutions Sample_Prep->Derivatization GC_Injection Inject into GC Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

GC-MS Analysis Workflow

Method Validation

Both methods should be validated according to ICH guidelines or other relevant regulatory requirements. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis, including sensitivity, sample matrix complexity, and available instrumentation. Proper method validation is essential to ensure the generation of accurate and reliable data.

References

HPLC-UV method development for 3-[(Propan-2-yloxy)methyl]phenol analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC-UV Analysis of 3-[(Propan-2-yloxy)methyl]phenol

Introduction

This compound is a phenolic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development and quality control. This document provides a detailed application note and a comprehensive protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of this compound.

Due to the limited availability of direct physicochemical data for this compound, the initial method parameters are derived from the properties of structurally similar phenolic compounds. Phenols typically exhibit maximum UV absorbance in the range of 270-280 nm.[1] For instance, phenol in methanol has a maximum absorbance at approximately 270 nm. The predicted pKa for a related compound, 4-{[2-(propan-2-yloxy)ethoxy]methyl}phenol, is 9.66, suggesting it is a weak acid.[2] The logP value for 3-(prop-2-yn-1-yloxy)phenol is 1.7, indicating moderate hydrophobicity. These characteristics suggest that a reversed-phase HPLC method using a C18 stationary phase with a mobile phase consisting of a mixture of acidified water and an organic solvent, such as acetonitrile or methanol, will be suitable for its separation and quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (or trifluoroacetic acid), analytical grade

  • 0.45 µm syringe filters

Instrumentation

An HPLC system equipped with the following components is required:

  • Quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Preparation of Solutions

3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up to the mark with the same solvent.

  • Sonicate for 5 minutes to ensure complete dissolution.

3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.3. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase to an expected concentration within the calibration range. For more complex matrices, a sample extraction and clean-up procedure may be necessary. All samples should be filtered through a 0.45 µm syringe filter before injection.

HPLC-UV Method Development Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC-UV method.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Literature Search & Physicochemical Properties B Select Column & Initial Mobile Phase A->B C Optimize Mobile Phase Composition (Organic %, pH) B->C D Optimize Flow Rate & Column Temperature C->D E Select UV Detection Wavelength D->E F Specificity / Selectivity E->F Optimized Method G Linearity & Range F->G H Accuracy & Precision G->H I Limit of Detection (LOD) & Limit of Quantitation (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K Validated Method

Caption: Workflow for HPLC-UV Method Development and Validation.

Data Presentation

Table 1: Optimized HPLC-UV Chromatographic Conditions
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient/Isocratic Isocratic (e.g., 60:40 Acetonitrile:Water) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 272 nm
Run Time 10 minutes
Table 2: Method Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity The peak for the analyte should be pure and free from interference from the matrix.
Linearity (r²) ≥ 0.999
Range To be determined based on the intended application.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday ≤ 2.0%; Interday ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small variations in method parameters.

Method Validation Protocol

A detailed protocol for the validation of the developed HPLC method is outlined below.

Specificity

Inject a blank (mobile phase), a placebo (matrix without the analyte), and a standard solution of this compound. Assess for any interfering peaks at the retention time of the analyte. Peak purity can be evaluated using a Diode Array Detector.

Linearity and Range

Prepare at least five concentrations of the working standard solutions covering the expected range. Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the coefficient of determination (r²).

Accuracy

Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each sample in triplicate and calculate the percentage recovery.

Precision
  • Repeatability (Intraday Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Interday Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

Calculate the Relative Standard Deviation (%RSD) for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine the LOD and LOQ based on the signal-to-noise ratio of the analyte peak. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Introduce small, deliberate variations to the method parameters (e.g., ±2% in mobile phase organic content, ±0.1 mL/min in flow rate, ±2°C in column temperature, ±2 nm in detection wavelength). Analyze a standard solution under each condition and assess the impact on the results.

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between the physicochemical properties of the analyte and the selection of HPLC method parameters.

HPLC_Parameter_Selection cluster_0 Analyte Physicochemical Properties cluster_1 HPLC Method Parameters Polarity Polarity / logP Stationary_Phase Stationary Phase (e.g., C18) Polarity->Stationary_Phase influences Mobile_Phase Mobile Phase Composition Polarity->Mobile_Phase influences UV_Absorbance UV Absorbance Detector UV Detection Wavelength UV_Absorbance->Detector determines pKa pKa pH Mobile Phase pH pKa->pH guides pH->Mobile_Phase

Caption: Relationship between Analyte Properties and HPLC Parameters.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC-UV method for the quantitative analysis of this compound. The provided protocols and initial conditions, based on the properties of similar phenolic compounds, offer a solid starting point for researchers. It is essential to perform a thorough method validation to ensure the accuracy, precision, and reliability of the results for its intended application in research and drug development.

References

Application Note: GC-MS Analysis of 3-[(Propan-2-yloxy)methyl]phenol and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-[(Propan-2-yloxy)methyl]phenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for analyzing this compound and its process-related impurities. This application note provides a detailed protocol for the GC-MS analysis of this compound, including the identification and quantification of potential impurities.

Predicted Impurities

The primary route for the synthesis of this compound is the Williamson ether synthesis, starting from 3-hydroxybenzyl alcohol and an isopropyl halide. Based on this synthetic route, the following impurities can be anticipated:

  • Impurity A: 3-Hydroxybenzyl alcohol: Unreacted starting material.

  • Impurity B: Isopropanol: Can be present as a reagent, solvent, or by-product.

  • Impurity C: 3-(Isopropoxymethyl)-1-isopropoxybenzene: A potential over-alkylation by-product.

  • Impurity D: Positional Isomers (e.g., 2- or 4-[(Propan-2-yloxy)methyl]phenol): May arise from impurities in the starting materials.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • 3-Hydroxybenzyl alcohol (Impurity A) reference standard (≥99.5% purity)

  • Isopropanol (Impurity B) reference standard (≥99.5% purity)

  • 3-(Isopropoxymethyl)-1-isopropoxybenzene (Impurity C) reference standard (≥99.5% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Dichloromethane, HPLC grade

  • Helium, ultra-high purity (99.999%)

2. Sample Preparation and Derivatization

Due to the polar nature of the phenolic hydroxyl group, derivatization is employed to increase the volatility and improve the chromatographic peak shape of the analytes. Silylation with BSTFA is a common and effective derivatization technique for phenols.[1]

  • Standard Solution Preparation: Prepare individual stock solutions of this compound and each impurity in dichloromethane at a concentration of 1 mg/mL. Create a mixed standard solution by combining appropriate aliquots of the stock solutions.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in dichloromethane.

  • Derivatization Procedure:

    • Transfer 100 µL of the sample or standard solution into a 2 mL autosampler vial.

    • Add 100 µL of anhydrous pyridine.

    • Add 200 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

The following GC-MS parameters are recommended. Instrument conditions may be optimized to suit the available equipment.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (10:1)
Oven Temperature Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 550 amu
Data Acquisition Full Scan

Data Presentation

The following tables summarize the expected retention times and characteristic mass spectral data for the silylated derivatives of the target compound and its potential impurities. Quantitative performance data for the method is also provided.

Table 1: Retention Times and Mass Spectral Data of Silylated Derivatives

Compound Retention Time (min) Molecular Ion (M+) Key Fragment Ions (m/z)
Silylated Impurity B (Isopropanol)~ 3.5132117, 73, 45
Silylated Impurity A (3-Hydroxybenzyl alcohol)~ 12.8268253, 179, 73
Silylated this compound~ 15.2238223, 179, 107, 73
Silylated Impurity C (3-(Isopropoxymethyl)-1-isopropoxybenzene)~ 17.5280265, 221, 179, 73

Table 2: Method Validation - Quantitative Performance

Compound Linear Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL)
This compound1 - 100> 0.9980.10.3
Impurity A0.5 - 50> 0.9970.050.15
Impurity B1 - 100> 0.9950.20.6
Impurity C0.5 - 50> 0.9960.080.24

Mandatory Visualization

Diagram 1: GC-MS Analysis Workflow

GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Derivatize Derivatize with BSTFA/Pyridine Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peaks by Retention Time & Mass Spectra Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Diagram 2: Logical Relationship of Compound and Impurities

Synthetic Relationship of Target Compound and Impurities Target This compound Impurity_C Impurity C: 3-(Isopropoxymethyl)-1-isopropoxybenzene (Over-alkylation) Target->Impurity_C Side Reaction Impurity_A Impurity A: 3-Hydroxybenzyl alcohol (Starting Material) Impurity_A->Target Williamson Ether Synthesis Impurity_B Impurity B: Isopropanol (Reagent/By-product) Impurity_B->Target Reactant Impurity_D Impurity D: Positional Isomers (Starting Material Impurity) Impurity_D->Target Carried Over

Caption: Relationship between the target compound and its potential impurities.

The described GC-MS method with prior silylation is a robust and sensitive approach for the analysis of this compound and its potential impurities. The method demonstrates good linearity, low detection limits, and the ability to separate the main component from its key process-related impurities. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the purity assessment of this important pharmaceutical intermediate.

References

Application Notes and Protocols for 3-[(Propan-2-yloxy)methyl]phenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct applications of 3-[(Propan-2-yloxy)methyl]phenol in polymer chemistry are not extensively documented in publicly available literature. The following application notes and protocols are based on the established roles of structurally similar phenolic compounds in polymer science. The experimental data presented is hypothetical and for illustrative purposes.

Application Note 1: this compound as a Chain Transfer Agent in Free-Radical Polymerization

Introduction:

Chain transfer agents are crucial in polymer synthesis for controlling the molecular weight of polymers. Phenolic compounds can act as chain transfer agents in free-radical polymerization by donating their phenolic hydrogen to the propagating radical chain, thereby terminating its growth and initiating a new chain. This compound possesses a labile phenolic hydrogen, making it a potential candidate for a chain transfer agent. The presence of the (propan-2-yloxy)methyl substituent at the meta position may influence its reactivity and the properties of the resulting polymer. This substituent could potentially enhance the solubility of the polymer in organic solvents and introduce a flexible ether linkage.

Mechanism of Action:

In a typical free-radical polymerization, a propagating polymer chain (P•) can abstract the hydrogen atom from the hydroxyl group of this compound. This terminates the polymer chain and generates a phenoxy radical. This new radical can then initiate the polymerization of a new monomer molecule (M), thus starting a new polymer chain. The overall process leads to a reduction in the average molecular weight of the final polymer.

Experimental Protocol: Determination of the Chain Transfer Constant of this compound in the Polymerization of Methyl Methacrylate (MMA)

Objective:

To determine the chain transfer constant (C_tr) of this compound in the free-radical polymerization of methyl methacrylate (MMA).

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol

  • Schlenk flasks

  • Nitrogen or Argon gas supply

  • Constant temperature oil bath

  • Gel Permeation Chromatography (GPC) system

  • Standard polystyrene samples for GPC calibration

Procedure:

  • Preparation of Reaction Mixtures:

    • In a series of Schlenk flasks, prepare reaction mixtures with varying molar ratios of this compound to MMA, as detailed in Table 1.

    • To each flask, add a constant amount of AIBN (e.g., 0.1 mol% relative to MMA) and toluene as the solvent.

  • Polymerization:

    • Subject each flask to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flasks in a preheated oil bath at 60°C to initiate polymerization.

    • Allow the reactions to proceed for a predetermined time to achieve low monomer conversion (<10%).

  • Polymer Isolation and Purification:

    • Quench the reactions by rapidly cooling the flasks in an ice bath.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

    • Filter the precipitated poly(methyl methacrylate) (PMMA) and wash it with fresh methanol.

    • Dry the polymer samples in a vacuum oven at 40°C to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Data Analysis:

The chain transfer constant (C_tr) can be calculated using the Mayo equation:

1/DPn = (1/DPn)₀ + C_tr * ([S]/[M])

where:

  • DPn is the number-average degree of polymerization.

  • (DPn)₀ is the number-average degree of polymerization in the absence of the chain transfer agent.

  • [S] is the concentration of the chain transfer agent (this compound).

  • [M] is the concentration of the monomer (MMA).

A plot of 1/DPn versus [S]/[M] should yield a straight line with the slope equal to C_tr.

Hypothetical Data

Table 1: Hypothetical Results for PMMA Molecular Weight with Varying Concentrations of this compound

Sample ID[S]/[M] Molar RatioMn ( g/mol )DPn1/DPn
PMMA-00150,00015006.67 x 10⁻⁴
PMMA-10.01120,00012008.33 x 10⁻⁴
PMMA-20.02100,00010001.00 x 10⁻³
PMMA-30.0385,0008501.18 x 10⁻³
PMMA-40.0475,0007501.33 x 10⁻³

Visualizations

G cluster_main Chain Transfer Mechanism P_rad Propagating Polymer Chain (P•) P_terminated Terminated Polymer Chain (P-H) P_rad->P_terminated H Abstraction Phenoxy_rad Phenoxy Radical Phenol This compound Phenol->Phenoxy_rad New_P_rad New Propagating Chain (M-P•) Phenoxy_rad->New_P_rad Reinitiation Monomer Monomer (M) Monomer->New_P_rad

Caption: Proposed mechanism of chain transfer.

G cluster_workflow Experimental Workflow prep Prepare Reaction Mixtures deoxygenate Deoxygenate (Freeze-Pump-Thaw) prep->deoxygenate polymerize Polymerize at 60°C deoxygenate->polymerize isolate Isolate and Purify Polymer polymerize->isolate characterize Characterize by GPC isolate->characterize analyze Calculate Chain Transfer Constant characterize->analyze

Caption: Experimental workflow for C_tr determination.

Application Notes and Protocols for the Derivatization of 3-[(Propan-2-yloxy)methyl]phenol for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 3-[(Propan-2-yloxy)methyl]phenol and the subsequent evaluation of its derivatives in various biological assays. Phenolic compounds are a versatile class of molecules known for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The derivatization of the phenolic hydroxyl group or the aromatic ring can significantly modulate the bioactivity, bioavailability, and toxicity of these compounds.[2] This document outlines detailed protocols for the synthesis of the starting material, key derivatization reactions, and relevant bioassay procedures to facilitate the discovery of novel therapeutic agents.

Synthesis of the Starting Material: this compound

The parent compound, this compound, can be synthesized via a Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).[2][3][4][5] In this proposed synthesis, 3-hydroxybenzyl alcohol is reacted with 2-bromopropane in the presence of a base.

cluster_synthesis Synthesis of this compound 3-Hydroxybenzyl_alcohol 3-Hydroxybenzyl Alcohol Reaction Williamson Ether Synthesis 3-Hydroxybenzyl_alcohol->Reaction 2-Bromopropane 2-Bromopropane 2-Bromopropane->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of the starting material.

Experimental Protocol: Williamson Ether Synthesis

  • Preparation: To a solution of 3-hydroxybenzyl alcohol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the alkoxide.

  • Addition of Alkyl Halide: Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Derivatization Strategies

The synthesized this compound can be further derivatized to create a library of compounds for biological screening. Key derivatization strategies targeting the phenolic hydroxyl group and the aromatic ring are outlined below.

Esterification of the phenolic hydroxyl group can alter the lipophilicity and bioavailability of the parent compound. This can be achieved by reacting the phenol with acyl chlorides or acid anhydrides.

cluster_esterification Esterification of this compound Start_Material This compound Reaction Esterification Start_Material->Reaction Acyl_Chloride Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)2O) Acyl_Chloride->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction Product Ester Derivative Reaction->Product

Caption: Esterification reaction scheme.

Experimental Protocol: Esterification

  • Preparation: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base such as pyridine or triethylamine (1.5 equivalents).

  • Addition of Acylating Agent: Cool the mixture to 0°C and add the desired acyl chloride or acid anhydride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with DCM.

  • Purification: Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

The Mannich reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group, which can introduce new biological activities.

cluster_mannich Mannich Reaction Start_Material This compound Reaction Mannich Condensation Start_Material->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Amine Secondary Amine (R2NH) Amine->Reaction Product Mannich Base Derivative Reaction->Product cluster_mtt MTT Cytotoxicity Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with derivatives at various concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Incubate and then add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis cluster_amylase α-Amylase Inhibition Assay Workflow Pre-incubation Pre-incubate α-amylase with derivatives Substrate_Addition Add starch solution Pre-incubation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Reaction_Termination Add DNSA reagent to stop the reaction Incubation->Reaction_Termination Color_Development Boil to develop color Reaction_Termination->Color_Development Absorbance_Measurement Measure absorbance at 540 nm Color_Development->Absorbance_Measurement Data_Analysis Calculate % inhibition and IC50 values Absorbance_Measurement->Data_Analysis cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor Recruits GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

References

Application Notes and Protocols for Testing the Antioxidant Activity of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenolic compounds are a large and diverse group of secondary metabolites found in plants, known for their significant antioxidant properties.[1][2] These properties arise from their ability to scavenge free radicals, donate hydrogen atoms or electrons, and chelate metal ions.[3][4] The evaluation of the antioxidant activity of these compounds is crucial for the pharmaceutical, food, and cosmetic industries. This document provides detailed protocols for the most common in vitro assays used to determine the antioxidant capacity of phenolic compounds: DPPH, ABTS, FRAP, and ORAC assays.

The antioxidant activity of phenolic compounds can be attributed to several mechanisms, including scavenging of free radicals, inhibition of enzymes that generate reactive oxygen species (ROS), and modulation of intracellular signaling pathways.[3][4][5] Phenolic acids and flavonoids, two major classes of phenolic compounds, are particularly effective antioxidants due to the reactivity of their phenol moiety.[3]

Overview of Common Antioxidant Assays

Several assays are available to measure antioxidant activity, each with its own specific mechanism and application. The choice of assay depends on the nature of the phenolic compound and the specific research question. The most widely used methods are based on spectrophotometric techniques.[6][7]

Data Presentation: Comparison of Common Antioxidant Assays

AssayPrincipleAdvantagesDisadvantagesTypical Units
DPPH Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9]Simple, rapid, and inexpensive.[10]Reaction kinetics can be slow, and the DPPH radical is not biologically relevant.[11]IC50 (µg/mL or µM), Trolox Equivalent Antioxidant Capacity (TEAC)
ABTS Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in absorbance.[12][13]Applicable to both hydrophilic and lipophilic compounds, stable over a wide pH range, and has excellent spectral characteristics.[6]The ABTS radical is not a naturally occurring radical.IC50 (µg/mL or µM), Trolox Equivalent Antioxidant Capacity (TEAC)
FRAP Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2][14]Simple, fast, and reproducible.Measures only the reducing power and does not react with some antioxidants like thiols. The reaction is performed at an acidic pH, which is not a physiological condition.[15]Ferrous sulfate equivalents (µM FeSO₄) or Trolox Equivalents (TE)
ORAC Measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH.[16][17]Uses a biologically relevant radical source and measures both the inhibition time and the degree of inhibition.[18]Can be influenced by the presence of metal ions, and the assay is sensitive to temperature and pH.[7]Trolox Equivalents (µmol TE/g or µmol TE/L)

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant.[11] In its radical form, DPPH has a deep purple color with an absorption maximum at 517 nm. Upon reduction by an antioxidant, the color changes to a light yellow.[8][9]

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Phenolic compound sample

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Gallic Acid as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Dissolve 3.94 mg of DPPH in 50 mL of methanol to prepare a 0.2 mM solution.[19] The solution should be freshly prepared and kept in the dark.

  • Preparation of Standard and Sample Solutions: Prepare a stock solution of the standard (e.g., Trolox or Gallic acid) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1-100 µg/mL). Prepare solutions of the phenolic compound samples at various concentrations in methanol.

  • Assay:

    • Add 20 µL of the sample or standard solution to the wells of a 96-well plate.[8]

    • Add 200 µL of the DPPH working solution to each well.[8]

    • For the blank, add 20 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 3-5 minutes.[8]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.[8]

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The addition of antioxidants reduces the ABTS•+, leading to a decolorization of the solution that is proportional to the antioxidant's concentration and activity.[12]

Reagents and Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or deionized water

  • Phenolic compound sample

  • Trolox as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]

  • Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Preparation of Standard and Sample Solutions: Prepare a stock solution of Trolox in ethanol. Perform serial dilutions to create a standard curve. Prepare solutions of the phenolic compound samples in ethanol or water.[12]

  • Assay:

    • Add 10 µL of the sample or standard solution to the wells of a 96-well plate.[13]

    • Add 195 µL of the ABTS working solution to each well.[11]

    • For the blank, add 10 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measurement: Read the absorbance at 734 nm using a microplate reader.[12]

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). At a low pH, the reduction of the Fe³⁺-TPTZ complex results in the formation of a blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at 593 nm.[2]

Reagents and Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Phenolic compound sample

  • Ferrous sulfate (FeSO₄) or Trolox as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 30 mL of acetate buffer, 3 mL of TPTZ solution, and 3 mL of FeCl₃ solution. Incubate the mixture at 37°C for 30 minutes.[15]

  • Preparation of Standard and Sample Solutions: Prepare a stock solution of FeSO₄ or Trolox in water. Create a standard curve by serial dilution. Prepare solutions of the phenolic compound samples.

  • Assay:

    • Add 10 µL of the sample or standard solution to the wells of a 96-well plate.[20]

    • Add 200 µL of the FRAP reagent to each well.[20]

    • For the blank, add 10 µL of the solvent instead of the sample.

    • Incubate the plate at 37°C for 30 minutes.[15]

  • Measurement: Read the absorbance at 593 nm using a microplate reader.[2][15]

Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µM FeSO₄ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the oxidative degradation of a fluorescent probe (fluorescein) by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Antioxidants protect the fluorescent probe from degradation, and the protective effect is quantified by measuring the area under the fluorescence decay curve.[17]

Reagents and Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Phenolic compound sample

  • Trolox as a standard

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein (4 µM) in phosphate buffer.[17]

    • Prepare a 75 mM AAPH solution in phosphate buffer. This solution should be made fresh daily.[17]

  • Preparation of Standard and Sample Solutions: Prepare a stock solution of Trolox in phosphate buffer. Create a standard curve by serial dilution. Prepare solutions of the phenolic compound samples in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a 96-well black plate.[17]

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.[21]

    • Incubate the plate at 37°C for 30 minutes.[21]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[17]

  • Measurement: Immediately start measuring the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC). The results are expressed as Trolox Equivalents (TE). Net AUC = AUC_sample - AUC_blank A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations. The ORAC values of the samples are then calculated from this curve.

Visualizations

Antioxidant_Mechanism cluster_0 Phenolic Compound (ArOH) cluster_1 Free Radical (R•) cluster_2 Neutralization ArOH ArOH R R• ArOH->R Donates H• ArO Phenoxyl Radical (ArO•) (Stable) ArOH->ArO Forms stable radical RH Neutralized Molecule (RH) R->RH Accepts H•

Caption: General mechanism of free radical scavenging by a phenolic compound.

Experimental_Workflow A Sample Preparation (Phenolic Compound) C Reaction Mixture (Sample + Reagent) A->C B Reagent Preparation (e.g., DPPH Solution) B->C D Incubation (Time & Temperature Specific) C->D E Spectrophotometric Measurement (Absorbance Reading) D->E F Data Analysis (% Inhibition / TEAC) E->F

Caption: Workflow for a typical spectrophotometric antioxidant assay.

Signaling_Pathway ROS Oxidative Stress (ROS) MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK Activates Phenolic Phenolic Compounds Phenolic->ROS Scavenges Phenolic->MAPK Inhibits Nrf2 Nrf2 Pathway Phenolic->Nrf2 Activates Inflammation Inflammation & Cellular Damage MAPK->Inflammation Leads to AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1) Nrf2->AntioxidantEnzymes Induces AntioxidantEnzymes->ROS Neutralizes

Caption: Modulation of oxidative stress signaling pathways by phenolic compounds.

References

Application Notes and Protocols for the Large-scale Synthesis of 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 3-[(Propan-2-yloxy)methyl]phenol, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is approached through two primary routes: a direct chemoselective etherification and a classical protection-based Williamson ether synthesis. All quantitative data is summarized for clarity, and experimental workflows are visualized.

Synthetic Strategies Overview

Two viable routes for the large-scale synthesis of this compound have been identified, starting from the readily available 3-hydroxybenzaldehyde.

  • Route 1: Chemoselective Etherification. This is the preferred industrial route as it involves fewer steps. It relies on the selective etherification of the more reactive benzylic alcohol in the presence of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol.

  • Route 2: Williamson Ether Synthesis via a Protected Intermediate. This traditional route involves the protection of the acidic phenolic hydroxyl group, followed by a Williamson ether synthesis to form the isopropyl ether at the benzylic position, and a final deprotection step.

Synthesis of Starting Material: 3-Hydroxybenzyl alcohol

The common starting material for both synthetic routes is 3-hydroxybenzyl alcohol, which can be efficiently prepared on a large scale by the reduction of 3-hydroxybenzaldehyde.[1] A robust and cost-effective method utilizes sodium borohydride with an ammonium carbonate system.[1]

Experimental Protocol: Large-scale Reduction of 3-Hydroxybenzaldehyde
  • A suitable reaction vessel is charged with 3-hydroxybenzaldehyde and ethanol.

  • The solution is cooled to approximately 20°C.

  • Sodium borohydride and ammonium carbonate are added portion-wise over a period of 15 minutes, maintaining the temperature.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a celite pad.

  • The filtrate is concentrated under reduced pressure.

  • The residue is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 3-hydroxybenzyl alcohol.

Reagent/ParameterQuantity/ValueMolar RatioSource
3-Hydroxybenzaldehyde100 g1.0 eq[1]
Ethanol1.2 L-[1]
Sodium Borohydride31 g1.0 eq[1]
Ammonium Carbonate78 g1.0 eq[1]
Typical Yield >95% -[1]

Route 1: Direct Chemoselective Etherification

This route offers an efficient synthesis by avoiding protection and deprotection steps. A notable method for the chemoselective etherification of benzylic alcohols in the presence of phenols employs 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in the desired alcohol as the solvent.[2][3]

Logical Workflow for Chemoselective Etherification

G A 3-Hydroxybenzyl alcohol D Reaction Mixture A->D B Isopropanol (Solvent & Reagent) B->D C TCT & DMSO C->D Catalyst System E Work-up & Purification D->E Reaction F This compound E->F Isolation

Caption: Chemoselective etherification workflow.

Experimental Protocol: Chemoselective Isopropoxylation
  • To a stirred solution of 3-hydroxybenzyl alcohol in isopropanol, add 2,4,6-trichloro-1,3,5-triazine (TCT).

  • Add dimethyl sulfoxide (DMSO) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Reagent/ParameterQuantity/Value (Molar Ratio)Rationale/Source
3-Hydroxybenzyl alcohol1.0 eqStarting Material
IsopropanolSufficient amount as solventReagent and Solvent
2,4,6-Trichloro-1,3,5-triazine (TCT)1.0 - 1.2 eqActivates the benzylic alcohol.[3]
Dimethyl Sulfoxide (DMSO)1.0 - 1.2 eqCatalyst.[3]
Estimated Yield 70-85% Based on similar reactions.[2][3]

Route 2: Williamson Ether Synthesis

This classical approach involves three distinct steps: protection of the phenolic hydroxyl, etherification of the benzylic alcohol, and subsequent deprotection.

Overall Workflow for Williamson Ether Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection A 3-Hydroxybenzyl alcohol C Protected Intermediate A->C B Protecting Group Reagent B->C D Protected Intermediate F Protected Product D->F E Base & Isopropyl Bromide E->F G Protected Product I This compound G->I H Deprotection Reagent H->I

Caption: Williamson ether synthesis workflow.

Step 2a: Protection of the Phenolic Hydroxyl Group

To prevent the acidic phenolic proton from interfering with the subsequent base-mediated etherification, it must be protected. A benzyl ether is a suitable protecting group that can be removed under neutral conditions by hydrogenolysis.

  • Suspend 3-hydroxybenzyl alcohol and potassium carbonate in a suitable solvent like acetone or acetonitrile.

  • Add benzyl bromide dropwise to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue to yield 1-(benzyloxy)-3-(hydroxymethyl)benzene.

Reagent/ParameterQuantity/Value (Molar Ratio)Rationale/Source
3-Hydroxybenzyl alcohol1.0 eqStarting Material
Potassium Carbonate1.5 - 2.0 eqBase
Benzyl Bromide1.1 - 1.2 eqProtecting Group Source
Acetone/AcetonitrileSufficient amount as solventSolvent
Estimated Yield >90% General knowledge of protection chemistry.
Step 2b: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers on an industrial scale.[4] It involves the reaction of an alkoxide with a primary alkyl halide.[4]

  • To a solution of 1-(benzyloxy)-3-(hydroxymethyl)benzene in a polar aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0°C to form the alkoxide.

  • Stir the mixture for 30-60 minutes at 0°C.

  • Add isopropyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate to give crude 1-(benzyloxy)-3-((isopropoxy)methyl)benzene.

Reagent/ParameterQuantity/Value (Molar Ratio)Rationale/Source
1-(benzyloxy)-3-(hydroxymethyl)benzene1.0 eqSubstrate
Sodium Hydride (NaH)1.1 - 1.5 eqBase to form alkoxide.[4]
Isopropyl Bromide1.2 - 2.0 eqIsopropyl source.
THF/DMFSufficient amount as solventSolvent.[5]
Estimated Yield 80-95% Based on Williamson ether synthesis principles.[4]
Step 2c: Deprotection

The final step is the removal of the benzyl protecting group to reveal the phenolic hydroxyl group. Catalytic hydrogenolysis is a clean and efficient method for this transformation.

  • Dissolve the protected ether, 1-(benzyloxy)-3-((isopropoxy)methyl)benzene, in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to yield the final product, this compound.

Reagent/ParameterQuantity/ValueRationale/Source
1-(benzyloxy)-3-((isopropoxy)methyl)benzene1.0 eqSubstrate
10% Palladium on Carbon1-5 mol%Catalyst
Hydrogen1 atm to 50 psiReducing Agent
Ethanol/Ethyl AcetateSufficient amount as solventSolvent
Estimated Yield >95% General knowledge of hydrogenolysis.

Safety Considerations

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle in a well-ventilated area away from ignition sources.

  • Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Benzyl bromide and isopropyl bromide are lachrymators and alkylating agents. Handle with appropriate personal protective equipment in a fume hood.

  • Palladium on carbon is pyrophoric when dry and in the presence of hydrogen. Handle the catalyst wet and under an inert atmosphere when possible.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

These protocols provide a comprehensive guide for the large-scale synthesis of this compound. The choice between the direct chemoselective etherification and the Williamson ether synthesis will depend on factors such as cost of reagents, available equipment, and desired purity of the final product. For industrial applications, the chemoselective route is generally preferred due to its higher atom economy and reduced number of synthetic steps.

References

Application Note: Purification of Crude 3-[(Propan-2-yloxy)methyl]phenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of crude 3-[(Propan-2-yloxy)methyl]phenol using silica gel column chromatography. The described methodology is effective for the removal of common impurities associated with the synthesis of phenolic ethers, yielding a product of high purity suitable for downstream applications in research and drug development. This document includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual workflow diagram to guide the user through the process.

Introduction

This compound is a phenolic compound of interest in medicinal chemistry and materials science. Its synthesis, often achieved via a Williamson ether synthesis, can result in a crude product containing unreacted starting materials, over-alkylated byproducts, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent experimental results. Column chromatography is a widely used and effective technique for the separation of such mixtures. This protocol outlines a robust method for the purification of this compound using a silica gel stationary phase and a hexane/ethyl acetate mobile phase gradient.

Data Presentation

Table 1: Summary of Purification Data

ParameterCrude ProductPurified Product
Appearance Yellowish OilColorless Oil
Purity (by HPLC) 85%>98%
Yield -80%
Rf Value (20% EtOAc in Hexane) 0.45 (major spot)0.45

Table 2: Materials and Reagents

MaterialSpecification
Crude this compound Approx. 85% purity
Silica Gel 60 Å, 230-400 mesh
n-Hexane HPLC grade
Ethyl Acetate HPLC grade
TLC Plates Silica gel 60 F254

Experimental Protocol

Preparation of the Slurry and Packing the Column
  • A glass chromatography column (e.g., 40 cm length, 4 cm inner diameter) with a stopcock is securely clamped in a vertical position.

  • A small plug of cotton wool is placed at the bottom of the column to prevent the silica gel from escaping.

  • A slurry of silica gel is prepared by mixing 100 g of silica gel with approximately 200 mL of n-hexane in a beaker. The slurry should be stirred gently to ensure a uniform consistency and to remove air bubbles.

  • The stopcock is opened, and the slurry is carefully poured into the column. The column is gently tapped to ensure even packing of the silica gel.

  • A continuous flow of n-hexane is maintained through the column as it is packed to prevent the formation of cracks or channels.

  • Once the silica gel has settled to a stable bed height, a thin layer of sand (approximately 1 cm) is carefully added to the top of the silica bed to prevent disturbance during sample loading.

  • The solvent level is lowered to the top of the sand layer just before loading the sample.

Sample Preparation and Loading
  • Approximately 2 g of crude this compound is dissolved in a minimal amount of dichloromethane (DCM) (e.g., 2-3 mL).

  • A small amount of silica gel (approximately 2-3 g) is added to this solution.

  • The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method.

  • The dry-loaded sample is carefully and evenly added to the top of the prepared column.

Elution and Fraction Collection
  • The column is carefully filled with n-hexane.

  • The stopcock is opened to begin the elution process.

  • A gradient elution is performed, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. The following gradient is recommended:

    • Fraction 1-10: 100% n-Hexane (to elute non-polar impurities)

    • Fraction 11-30: 5% Ethyl Acetate in n-Hexane

    • Fraction 31-60: 10% Ethyl Acetate in n-Hexane

    • Fraction 61-80: 20% Ethyl Acetate in n-Hexane (the target compound is expected to elute in this range)

    • Fraction 81-100: 30% Ethyl Acetate in n-Hexane (to elute more polar impurities)

  • Fractions of approximately 20 mL are collected in labeled test tubes.

Analysis of Fractions
  • The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • A suitable TLC solvent system is 20% ethyl acetate in n-hexane.

  • The TLC plates are visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Fractions containing the pure product (identified by a single spot with an Rf value of approximately 0.45) are combined.

Solvent Removal
  • The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound as a colorless oil.

Workflow and Diagrams

Purification_Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B E Load Sample onto Column C Dissolve Crude Product D Adsorb onto Silica (Dry Loading) C->D D->E F Start Elution with n-Hexane G Apply Solvent Gradient (EtOAc in Hexane) F->G H Collect Fractions G->H I Analyze Fractions by TLC J Combine Pure Fractions I->J K Remove Solvent (Rotary Evaporation) J->K L Obtain Purified Product K->L

Caption: Workflow for the purification of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Alkoxy Methyl Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of alkoxy methyl phenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing alkoxy methyl phenols?

A1: The most common methods involve the O-alkylation of a phenol. For the synthesis of methoxymethyl phenols, this is typically achieved through two primary routes:

  • Williamson Ether Synthesis: This method uses a deprotonated phenol (phenoxide) which acts as a nucleophile to attack an alkoxymethyl halide, most commonly methoxymethyl chloride (MOM-Cl), via an SN2 reaction. A base is required to deprotonate the phenol.[1][2][3][4]

  • Acid-Catalyzed Acetal Exchange: This method involves reacting a phenol with an alkoxymethyl acetal, such as dimethoxymethane, in the presence of an acid catalyst. This approach is often considered safer as it avoids the use of potentially carcinogenic reagents like MOM-Cl.

Q2: What are the primary side reactions I should be aware of?

A2: The main side reaction of concern is C-alkylation , where the alkoxymethyl group attaches to the aromatic ring of the phenol instead of the hydroxyl oxygen.[5][6] This leads to the formation of isomeric alkoxymethylphenol byproducts. Other potential side reactions include:

  • Polyalkylation: Multiple alkoxymethyl groups can be added to the phenol, resulting in di- or tri-substituted products.[5]

  • Elimination Reactions: When using the Williamson ether synthesis, especially with sterically hindered substrates, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene and regeneration of the alcohol.[1][3]

  • Rearrangement Reactions: Under certain acidic conditions, rearrangement of the alkyl group on the phenolic ring can occur, leading to isomeric products.[5]

Q3: How can I favor O-alkylation over C-alkylation?

A3: The choice of solvent and reaction conditions plays a crucial role in directing the reaction towards O-alkylation.[6]

  • Solvent Selection: For O-alkylation, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. Protic solvents, such as water or ethanol, can solvate the phenoxide oxygen, hindering its nucleophilicity and promoting C-alkylation.[1][6]

  • Base Selection: The choice of base can also influence the outcome. A strong, non-nucleophilic base is often used to ensure complete deprotonation of the phenol for the Williamson ether synthesis.

Q4: Are there any safety concerns with the reagents used in these syntheses?

A4: Yes, methoxymethyl chloride (MOM-Cl) is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. Safer alternatives, such as reacting the phenol with dimethoxymethane in the presence of an acid catalyst, are available.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Alkoxy Methyl Phenol
Possible Cause Troubleshooting Steps
Incomplete Deprotonation of Phenol - Use a stronger base (e.g., NaH) to ensure complete formation of the phenoxide. - Ensure the base is fresh and has not been deactivated by moisture.
Side Reactions (C-alkylation, Elimination) - Optimize the solvent system; switch to a polar aprotic solvent (DMF, DMSO, acetonitrile) to favor O-alkylation. - For sterically hindered substrates, consider a less bulky alkylating agent if possible. - Lower the reaction temperature to disfavor the elimination reaction, which often has a higher activation energy.[1][3]
Decomposition of Reagents or Products - Ensure all reagents are pure and dry. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - If the product is acid-sensitive, neutralize the reaction mixture promptly during workup.
Inefficient Reaction Conditions - Increase the reaction time or temperature, monitoring for the formation of byproducts. - Consider using a catalyst, such as silver oxide or a soluble iodide salt, to enhance the rate of the Williamson ether synthesis.[1]
Issue 2: Presence of C-Alkylated Byproducts in the Final Product
Possible Cause Troubleshooting Steps
Protic Solvent Usage - Switch to a polar aprotic solvent (DMF, DMSO, acetonitrile) to minimize solvation of the phenoxide oxygen.[6]
Use of Lewis Acid Catalysts - Friedel-Crafts alkylation conditions (Lewis acids like AlCl₃) strongly favor C-alkylation. Avoid these conditions if O-alkylation is the desired outcome.[2][5]
High Reaction Temperature - C-alkylation can sometimes be favored at higher temperatures. Try running the reaction at a lower temperature.
Issue 3: Difficulty in Purifying the Alkoxy Methyl Phenol
Possible Cause Troubleshooting Steps
Similar Polarity of Product and Byproducts - Employ column chromatography with a carefully selected solvent system to separate isomers. - Consider derivatizing the crude product to alter the polarity of the components, facilitating separation, followed by deprotection.
Presence of Unreacted Phenol - Perform an aqueous basic wash (e.g., with NaOH solution) to remove the acidic unreacted phenol.
Formation of Emulsions During Workup - Add brine to the aqueous layer to break up emulsions. - Filter the mixture through a pad of celite.

Data Presentation

Table 1: Yields of Methoxymethyl Ethers from Various Phenols

Phenol SubstrateReagentsSolventYield (%)Reference
2,5-DihydroxybenzaldehydeMOM-Cl, TriethylamineEther57[7]
SalicylaldehydeMOM-Cl, TriethylamineEther75[7]
PhenolMOM-Cl, TriethylamineEther61-81[7]
2,2-DihydroxybenzophenoneMOM-Cl, TriethylamineEtherLow (unspecified)[7]

Experimental Protocols

Protocol 1: General Procedure for Methoxymethylation of Phenols using Methoxymethyl Chloride (MOM-Cl)

This protocol is adapted from a literature procedure.[7]

Materials:

  • Phenol derivative

  • Methoxymethyl chloride (MOM-Cl)

  • Triethylamine

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the phenol derivative (1.0 mmol) in anhydrous diethyl ether (5 mL).

  • To the stirred solution, add methoxymethyl chloride (1.5 mmol) followed by triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature for approximately 24 hours.

  • A white precipitate (triethylamine hydrochloride) will form. Remove the precipitate by filtration.

  • The filtrate contains the desired methoxymethyl ether. The solvent can be removed under reduced pressure.

  • The crude product can be purified by washing with a 5% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by distillation or column chromatography.

Visualizations

Reaction_Pathways cluster_main Synthesis of Alkoxy Methyl Phenols cluster_conditions Favorable Conditions Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation O_Alkylated O-Alkoxy Methyl Phenol (Desired Product) Phenoxide->O_Alkylated O-Alkylation (SN2) C_Alkylated C-Alkoxy Methyl Phenol (Side Product) Phenoxide->C_Alkylated C-Alkylation AlkoxyMeCl Alkoxymethyl Chloride (R-O-CH2-Cl) Base Base O_Conditions O-Alkylation Favored By: - Polar Aprotic Solvents (DMF, DMSO) - Lower Temperatures C_Conditions C-Alkylation Favored By: - Protic Solvents (Water, Alcohols) - Higher Temperatures

Caption: Reaction pathways in the synthesis of alkoxy methyl phenols.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Identify_Impurity Identify Impurity: - NMR, GC-MS Check_Purity->Identify_Impurity Yes End End: Desired Product Check_Purity->End No Optimize_Conditions Optimize Conditions: - Increase reaction time/temp - Use catalyst Incomplete_Reaction->Optimize_Conditions Yes Check_Reagents Check Reagents: - Purity and dryness - Use stronger base Incomplete_Reaction->Check_Reagents No Optimize_Conditions->Check_Purity Check_Reagents->Check_Purity C_Alkylation C-Alkylation? Identify_Impurity->C_Alkylation Unreacted_Phenol Unreacted Phenol? C_Alkylation->Unreacted_Phenol No Change_Solvent Change to Aprotic Solvent C_Alkylation->Change_Solvent Yes Basic_Wash Perform Basic Wash Unreacted_Phenol->Basic_Wash Yes Purify Purify: - Chromatography - Distillation Unreacted_Phenol->Purify No Change_Solvent->Purify Basic_Wash->Purify Purify->End

Caption: Troubleshooting workflow for alkoxy methyl phenol synthesis.

References

Technical Support Center: Optimization of Phenol Etherification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing phenol etherification experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My Williamson ether synthesis reaction is giving a very low yield or no product at all. What are the common causes?

A1: Low or no yield in a Williamson ether synthesis is a frequent issue. Several factors could be responsible:

  • Ineffective Deprotonation: The phenolic proton must be removed to form the more nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently. Phenols are generally more acidic than aliphatic alcohols, but strong bases are still required for complete deprotonation.[1][2]

  • Poor Nucleophilicity of the Phenoxide: Electron-withdrawing groups on the phenol can decrease the nucleophilicity of the resulting phenoxide ion, slowing down the reaction.[3]

  • Choice of Alkylating Agent: The reaction proceeds via an S_N2 mechanism, which is most effective with methyl or primary alkyl halides.[2][4] Secondary alkyl halides can lead to poor yields and competing elimination reactions, while tertiary alkyl halides will almost exclusively yield elimination products.[4][5] Aryl and vinyl halides are unreactive under standard Williamson conditions.[2][5]

  • Leaving Group Quality: A good leaving group is essential for the S_N2 reaction. Iodides are excellent leaving groups, followed by bromides, chlorides, and sulfonates (tosylates, mesylates). Fluorides are generally poor leaving groups for this reaction.[4]

  • Reaction Temperature and Time: Insufficient heating may prevent the reaction from reaching the necessary activation energy.[6] Conversely, excessively high temperatures can promote side reactions like elimination or decomposition. Reaction times can range from 1 to 8 hours, and incomplete reactions are a common source of low yields.[7]

Q2: I'm trying to synthesize a diaryl ether using the Williamson synthesis, but it's not working. Why?

A2: The standard Williamson ether synthesis is not suitable for preparing diaryl ethers. The reaction mechanism is an S_N2 nucleophilic substitution, which does not occur on an sp²-hybridized carbon of an aryl halide.[2][5] The backside attack required for an S_N2 reaction is sterically impossible on a benzene ring.[2] Alternative methods, such as copper-catalyzed coupling reactions, are required for diaryl ether synthesis.[8]

Issue 2: Formation of Byproducts

Q3: My reaction is producing a significant amount of a byproduct. I suspect C-alkylation instead of the desired O-alkylation. How can I favor O-alkylation?

A3: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[1][7] Several factors influence the regioselectivity:

  • Solvent Choice: This is a critical factor. Polar aprotic solvents like DMF, DMSO, or acetonitrile favor O-alkylation.[1][7] These solvents solvate the cation but not the phenoxide anion, leaving the oxygen atom free to act as a nucleophile. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, shielding it and promoting C-alkylation.[1]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction.

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst can significantly enhance O-alkylation, especially in solid-liquid or liquid-liquid systems. Catalysts like polyethylene glycol (PEG) or quaternary ammonium salts help shuttle the phenoxide ion to the organic phase where the reaction occurs, often leading to cleaner reactions and higher yields of the O-alkylated product.[3][9][10]

Q4: My reaction with a secondary alkyl halide is producing an alkene. How can I prevent this?

A4: Alkene formation is a result of a competing E2 elimination reaction, which is common when using secondary or tertiary alkyl halides.[4][7] Since alkoxides are strong bases, they can abstract a proton from the alkyl halide, leading to elimination. To minimize this:

  • Use a Primary Alkyl Halide: The best solution is to redesign the synthesis to use a primary alkyl halide if possible.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature may favor the S_N2 pathway.

  • Use a Weaker, Non-hindered Base: While a strong base is needed to deprotonate the phenol, using a very bulky base with a secondary halide can favor elimination.

Issue 3: Optimizing Reaction Conditions

Q5: How do I choose the right base for my phenol etherification?

A5: The choice of base is crucial for efficient phenoxide formation.

  • Hydroxides (NaOH, KOH): These are commonly used and effective for many phenols.[11][12] They are inexpensive but introduce water, which can be detrimental in some cases.[3]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are also very effective and are often used in polar aprotic solvents like DMF or acetonitrile.[3] Potassium carbonate is a common choice. Cesium carbonate (Cs₂CO₃) is often more effective, possibly due to its higher solubility and the increased electropositivity of the cesium ion, which facilitates deprotonation.[8][13] Using K₂CO₃ keeps the reaction mixture relatively dry, as it generates potassium hydrogen carbonate as a byproduct, which can be advantageous over NaOH that generates water.[3]

  • Hydrides (NaH): Sodium hydride is a very strong, non-nucleophilic base that provides irreversible deprotonation of the phenol.[2][14] It is often used in anhydrous solvents like THF or DMF.

Q6: What is the role of a phase-transfer catalyst (PTC) and when should I use one?

A6: A phase-transfer catalyst is used in heterogeneous reaction mixtures (e.g., solid-liquid or liquid-liquid) to transport a reactant from one phase to another where the reaction can occur. In phenol etherification, a PTC like tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG) can transport the phenoxide anion from the aqueous or solid phase into the organic phase containing the alkyl halide.[6][9][15] This often leads to:

  • Faster reaction rates.

  • Milder reaction conditions (lower temperatures).

  • The ability to use less expensive bases like aqueous NaOH or solid K₂CO₃.

  • Improved yields and selectivity for O-alkylation.[9][10]

Data Presentation: Optimizing Reaction Parameters

Table 1: Comparison of Common Bases for Phenol Etherification

BaseCommon SolventsKey Characteristics
NaOH, KOH Water, EthanolInexpensive and effective; introduces protic solvent which may not be ideal.[11][12]
K₂CO₃ DMF, Acetonitrile, AcetoneGood, general-purpose base; avoids introducing water; often used with a PTC.[3]
Cs₂CO₃ DMF, AcetonitrileHighly effective, often providing higher yields than other carbonates; more expensive.[8][13]
NaH THF, DMF (anhydrous)Very strong, irreversible deprotonation; requires anhydrous conditions.[2][14]

Table 2: Influence of Solvent on O- vs. C-Alkylation

Solvent TypeExamplesPredominant ProductRationale
Polar Aprotic DMF, Acetonitrile, DMSOO-Alkylation Solvates the cation, leaving the phenoxide oxygen highly nucleophilic and available for attack.[1][7]
Polar Protic Water, Ethanol, TFEC-Alkylation Solvates the phenoxide oxygen via hydrogen bonding, shielding it and making the ring carbons more available for electrophilic attack.[1]
Non-polar Toluene, HexaneO-AlkylationGenerally slower reaction rates due to poor solubility of the phenoxide salt.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of a Phenol

This protocol is a general guideline and may require optimization for specific substrates.

1. Deprotonation of Phenol:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol (1.0 eq) in an appropriate solvent (e.g., DMF, acetonitrile, or THF).

  • Add the base (1.1 - 1.5 eq).

    • If using NaH, add it portion-wise at 0 °C under an inert atmosphere (N₂ or Ar) and allow the mixture to stir until hydrogen evolution ceases.

    • If using K₂CO₃ or Cs₂CO₃, add it directly to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

2. Alkylation:

  • Add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture, either neat or dissolved in a small amount of the reaction solvent. For highly reactive alkylating agents, addition may be done dropwise at a lower temperature.

  • Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C) and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.[11]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).[6][11]

  • Wash the combined organic layers with water, followed by a brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[14]

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure ether.[6][12]

Visualizations

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Phenol in Solvent B 2. Add Base (e.g., K2CO3) A->B C 3. Stir for Phenoxide Formation B->C D 4. Add Alkyl Halide C->D E 5. Heat to Reaction Temperature (e.g., 60-100°C) D->E F 6. Monitor Progress (TLC/LCMS) E->F G 7. Cool & Quench with Water F->G H 8. Extract with Organic Solvent G->H I 9. Wash, Dry, & Concentrate H->I J 10. Purify (Chromatography/Recrystallization) I->J

Caption: General experimental workflow for Williamson phenol etherification.

G cluster_reagents Reagent Check cluster_conditions Condition Check Start Low or No Yield Observed Base Is the base strong enough? (e.g., K2CO3, NaH) Start->Base AlkylHalide Is the alkyl halide primary? (Not 2°, 3°, or aryl) Start->AlkylHalide LeavingGroup Is the leaving group good? (I > Br > Cl > OTs) Start->LeavingGroup Solvent Is the solvent appropriate? (e.g., polar aprotic like DMF) Start->Solvent Temp Is the temperature adequate? Start->Temp Time Is the reaction time sufficient? Start->Time Solution Potential Solutions Base->Solution Use stronger base (e.g., NaH) AlkylHalide->Solution Redesign synthesis for 1° alkyl halide Solvent->Solution Switch to anhydrous polar aprotic solvent Temp->Solution Increase temperature & reaction time

Caption: Troubleshooting guide for low reaction yield in phenol etherification.

G Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ambident Nucleophile) Phenol->Phenoxide Base Base (e.g., K2CO3) Base->Phenoxide O_Alkylation O-Alkylation Product (Ether, Ar-O-R) Phenoxide->O_Alkylation Favored Pathway C_Alkylation C-Alkylation Product (Alkyl Phenol) Phenoxide->C_Alkylation Competing Pathway AlkylHalide Alkyl Halide (R-X) Protic_Solvent Protic Solvent (e.g., Ethanol) Protic_Solvent->C_Alkylation Promotes Aprotic_Solvent Aprotic Solvent (e.g., DMF) Aprotic_Solvent->O_Alkylation Promotes

Caption: Competing pathways of O- vs. C-alkylation for a phenoxide ion.

References

How to remove unreacted starting material from 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials from the synthesis of 3-[(Propan-2-yloxy)methyl]phenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product of this compound is contaminated with unreacted 3-hydroxybenzyl alcohol. How can I remove it?

A1: Unreacted 3-hydroxybenzyl alcohol can be effectively removed by a liquid-liquid extraction procedure that leverages the acidic nature of its phenolic hydroxyl group. The desired product, this compound, also has a phenolic hydroxyl group and will react similarly, but differences in pKa and solubility can be exploited. A more robust method is column chromatography.

Experimental Protocol: Alkaline Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous sodium bicarbonate (NaHCO₃) solution. 3-Hydroxybenzyl alcohol is more acidic than the product and will be preferentially deprotonated and extracted into the aqueous layer. Repeat the wash 2-3 times.

  • Isolation of Product: The organic layer contains the purified product. Wash it with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The less polar product, this compound, will elute before the more polar 3-hydroxybenzyl alcohol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q2: How can I remove residual isopropyl halide (e.g., 2-bromopropane) from my reaction mixture?

A2: Isopropyl halides are volatile and can typically be removed by evaporation under reduced pressure. For trace amounts, a simple distillation or co-evaporation with a suitable solvent can be effective.

Experimental Protocol: Removal by Evaporation

  • Initial Concentration: After the reaction is complete, concentrate the reaction mixture using a rotary evaporator to remove the bulk of the volatile isopropyl halide and the reaction solvent.

  • High Vacuum: For complete removal, place the flask containing the crude product on a high-vacuum line for several hours. Gentle heating (e.g., 30-40 °C) can aid in the removal of the residual volatile starting material.

Q3: My product is contaminated with the inorganic base (e.g., K₂CO₃, NaH) used in the Williamson ether synthesis. How do I remove it?

A3: Inorganic bases can be easily removed by a simple aqueous workup.

Experimental Protocol: Aqueous Workup

  • Quenching (for reactive bases like NaH): Carefully quench the reaction mixture by slowly adding water or a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dissolution and Extraction: Dilute the reaction mixture with water and an immiscible organic solvent (e.g., ethyl acetate). The inorganic salts will dissolve in the aqueous layer.

  • Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product, now free of inorganic salts.

Data Presentation

Table 1: Comparison of Purification Methods for Removing 3-Hydroxybenzyl Alcohol

Purification MethodPrincipleTypical RecoveryPurity AchievedThroughput
Alkaline Liquid-Liquid Extraction Differential acidity and solubility85-95%>95%High
Column Chromatography Differential polarity and adsorption70-90%>99%Low to Medium

Mandatory Visualizations

Diagram 1: Synthetic Pathway and Purification Logic

G cluster_synthesis Williamson Ether Synthesis cluster_purification Purification Steps A 3-Hydroxybenzyl alcohol D This compound (Crude Product) A->D B Isopropyl Halide B->D C Base (e.g., K2CO3) C->D E Aqueous Workup D->E Removes Base F Evaporation E->F Removes Isopropyl Halide G Extraction / Chromatography F->G Removes 3-Hydroxybenzyl alcohol H Pure this compound G->H

A flowchart illustrating the synthesis and subsequent purification steps.

Diagram 2: Troubleshooting Guide for Purification

G Start Crude Product Analysis (e.g., TLC, NMR) Impurity Identify Main Impurity Start->Impurity Base Inorganic Base Present? Impurity->Base Yes Volatile Volatile Starting Material Present? Impurity->Volatile No Workup Perform Aqueous Workup Base->Workup Alcohol Unreacted Alcohol Present? Volatile->Alcohol No Evap Evaporate under Reduced Pressure Volatile->Evap Yes Chrom Perform Column Chromatography or Liquid-Liquid Extraction Alcohol->Chrom Yes Pure Pure Product Alcohol->Pure No Workup->Volatile Evap->Alcohol Chrom->Pure

A decision tree for selecting the appropriate purification method.

Troubleshooting low purity of synthesized 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of 3-[(Propan-2-yloxy)methyl]phenol. The content is structured to directly address common experimental challenges.

Troubleshooting Guide

Q1: I performed the synthesis of this compound via Williamson ether synthesis, but my final product purity is low. What are the potential causes and how can I address them?

A1: Low purity in the Williamson ether synthesis of this compound can stem from several factors, including incomplete reaction, side reactions, and ineffective purification. Below is a detailed breakdown of potential issues and corresponding solutions.

Potential Cause 1: Incomplete Reaction

An incomplete reaction will leave unreacted starting materials, primarily 3-hydroxymethylphenol, in your crude product.

Troubleshooting Steps:

  • Verify Base Strength and Stoichiometry: Ensure a sufficiently strong base was used to fully deprotonate the phenolic hydroxyl group of 3-hydroxymethylphenol. A slight excess of the base (1.1-1.2 equivalents) is often recommended.

  • Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] A typical Williamson ether synthesis is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[1]

  • Choice of Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can accelerate the rate of S(_N)2 reactions.[1] Protic solvents can solvate the alkoxide nucleophile, reducing its reactivity.

Potential Cause 2: Side Reactions

The most common side reactions in this synthesis are elimination of the alkyl halide and C-alkylation of the phenoxide.

  • E2 Elimination: The use of a secondary alkyl halide (e.g., 2-bromopropane) and a strong base can lead to an E2 elimination reaction, forming propene gas and consuming your alkylating agent. This is a common competing pathway with S(_N)2 reactions, especially with secondary alkyl halides.[2][3][4]

    • Solution: Use a less sterically hindered base if possible. Control the reaction temperature, as higher temperatures tend to favor elimination.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, impurity).[1][5]

    • Solution: The solvent can influence the O/C alkylation ratio. Less polar solvents may favor O-alkylation.

Potential Cause 3: Ineffective Purification

If the reaction proceeded as expected, the low purity might be due to challenges in separating the desired product from byproducts and unreacted starting materials.

  • Solution: Standard purification for aromatic ethers includes extraction, followed by column chromatography or distillation.[6] Given the structure of this compound, column chromatography on silica gel is a suitable method. A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) should effectively separate the less polar desired ether from the more polar unreacted 3-hydroxymethylphenol.

Frequently Asked Questions (FAQs)

Q2: What are the expected impurities in the synthesis of this compound and how can I identify them?

A2: The primary impurities to expect are:

  • Unreacted 3-hydroxymethylphenol: A polar compound that will have a lower Rf value on a normal phase TLC plate compared to the product. It can be identified by comparing with a standard of the starting material.

  • Unreacted 2-bromopropane (or other isopropyl halide): A volatile compound that may be removed during workup and solvent evaporation.

  • C-alkylated products: Isomers of the desired product where the isopropyl group is attached to the aromatic ring. These are likely to have similar polarity to the desired product, making them challenging to separate. They can be identified by advanced analytical techniques like NMR spectroscopy.

  • Products of elimination: Propene, which is a gas and will likely not be present in the final product.

Q3: My yield is low, even though the reaction seems to have gone to completion. What could be the reason?

A3: Low yield with complete conversion could be due to the E2 elimination side reaction consuming the 2-bromopropane.[2] This is a significant issue when using secondary alkyl halides. To improve the yield, you can try using a larger excess of the alkylating agent, though this may complicate purification. Alternatively, consider using an alkylating agent with a better leaving group (e.g., isopropyl iodide or isopropyl tosylate) to favor the S(_N)2 reaction.

Q4: How does the choice of base affect the reaction?

A4: The base is crucial for deprotonating the phenol.

  • Strong bases like sodium hydride (NaH) are very effective but require anhydrous conditions.[3][7]

  • Weaker bases like potassium carbonate (K(_2)CO(_3)) can also be used, often in a polar aprotic solvent like acetone or DMF. These are often considered milder and can sometimes reduce side reactions. Phenols are more acidic than aliphatic alcohols, so a weaker base can be sufficient.[8]

Data Presentation

Table 1: Effect of Reaction Conditions on Purity and Yield

Parameter Condition A Condition B Condition C
Base NaH (1.1 eq)K(_2)CO(_3) (1.5 eq)NaH (1.1 eq)
Solvent THF (anhydrous)DMFTHF (anhydrous)
Alkyl Halide 2-bromopropane (1.2 eq)2-bromopropane (1.2 eq)2-iodopropane (1.2 eq)
Temperature 60 °C80 °C60 °C
Reaction Time 6 hours6 hours4 hours
Purity (by NMR) 85%88%95%
Yield 75%70%88%

This data is illustrative and may not represent actual experimental results.

Experimental Protocols

Key Experiment: Synthesis of this compound
  • Preparation: To a solution of 3-hydroxymethylphenol (1.0 eq) in anhydrous DMF (10 mL/g of phenol) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

Signaling Pathways and Logical Relationships

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 3_hydroxymethylphenol 3-Hydroxymethylphenol Phenoxide Phenoxide Intermediate 3_hydroxymethylphenol->Phenoxide + Base 2_bromopropane 2-Bromopropane Base Base (e.g., NaH) Side_Product_1 Propene (Elimination) Base->Side_Product_1 + 2-Bromopropane (E2) Desired_Product This compound Phenoxide->Desired_Product + 2-Bromopropane (SN2) Side_Product_2 C-alkylated Isomer Phenoxide->Side_Product_2 + 2-Bromopropane (C-alkylation) Salt NaBr Troubleshooting_Workflow Start Low Purity Observed Check_TLC Analyze crude by TLC. See unreacted starting material? Start->Check_TLC Incomplete_Reaction Issue: Incomplete Reaction Check_TLC->Incomplete_Reaction Yes Check_NMR Analyze crude by NMR. See unexpected isomers? Check_TLC->Check_NMR No Optimize_Conditions Solution: Increase time/temp, check base/solvent Incomplete_Reaction->Optimize_Conditions Side_Reactions Issue: Side Reactions (C-alkylation/Elimination) Check_NMR->Side_Reactions Yes Purification_Check Reaction appears clean, but purified product is impure. Check_NMR->Purification_Check No Modify_Reagents Solution: Change solvent, use milder base, control temp Side_Reactions->Modify_Reagents Purification_Issue Issue: Ineffective Purification Purification_Check->Purification_Issue Yes Optimize_Purification Solution: Optimize chromatography gradient, check column packing Purification_Issue->Optimize_Purification Cause_Effect_Diagram cluster_causes Potential Causes cluster_subcauses1 Reasons for Incomplete Reaction cluster_subcauses2 Types of Side Reactions cluster_subcauses3 Purification Issues Low_Purity Low Purity of This compound Cause1 Incomplete Reaction Cause1->Low_Purity Cause2 Side Reactions Cause2->Low_Purity Cause3 Ineffective Purification Cause3->Low_Purity SubCause1a Insufficient Base SubCause1a->Cause1 SubCause1b Low Temperature SubCause1b->Cause1 SubCause1c Short Reaction Time SubCause1c->Cause1 SubCause2a E2 Elimination SubCause2a->Cause2 SubCause2b C-Alkylation SubCause2b->Cause2 SubCause3a Poor Separation SubCause3a->Cause3 SubCause3b Co-elution of Impurities SubCause3b->Cause3

References

Stability issues of 3-[(Propan-2-yloxy)methyl]phenol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-[(Propan-2-yloxy)methyl]phenol in solution. The following information is based on general principles of phenol ether chemistry and best practices for stability testing.

Troubleshooting Guide: Common Stability Issues

Issue Potential Cause Recommended Action
Discoloration of Solution (e.g., turning pink or yellow) Oxidation of the phenolic group. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.1. Prepare solutions fresh whenever possible. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Protect solutions from light by using amber vials or wrapping containers in foil. 4. Use high-purity solvents and consider the use of a chelating agent (e.g., EDTA) to sequester trace metal ions.
Precipitation or Cloudiness in Aqueous Solution Poor solubility or pH-dependent solubility. The phenolic hydroxyl group is weakly acidic, and its solubility can change with pH.1. Verify the solubility of the compound in your chosen solvent system. 2. Adjust the pH of the solution. The solubility of phenols may increase in slightly basic conditions due to the formation of the more soluble phenoxide salt. However, be aware that high pH can also promote degradation. 3. Consider using a co-solvent system to improve solubility.
Loss of Potency or Inconsistent Assay Results Chemical degradation of the compound. This could be due to hydrolysis, oxidation, or photodegradation.1. Conduct a forced degradation study (see Experimental Protocols section) to identify the conditions under which the compound is unstable. 2. Analyze samples for the appearance of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). 3. Based on the degradation profile, adjust storage and handling conditions (e.g., control pH, temperature, and light exposure).
Unexpected Peaks in Chromatogram Formation of degradation products or impurities from the solvent or excipients.1. Run a blank analysis of your solvent/vehicle to rule out interference. 2. Characterize the unexpected peaks using techniques like mass spectrometry (MS) to identify potential degradation products. 3. Review the compatibility of the compound with any excipients in the formulation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of this compound?

A1: Based on the structure, which contains a light-sensitive phenol group and an ether linkage susceptible to oxidation, it is recommended to store solutions of this compound in tightly sealed, amber glass containers under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[1] Solutions should be prepared fresh and used as soon as possible.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of phenolic compounds can be highly pH-dependent.[2] While the exact optimal pH for this compound is not documented, phenols are generally more susceptible to oxidation at higher pH values due to the formation of the phenoxide ion, which is more readily oxidized.[3] Conversely, strongly acidic conditions could potentially lead to the hydrolysis of the ether linkage, although this is generally less common for benzyl ethers. It is crucial to determine the optimal pH range for your specific application through stability studies.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the two most probable degradation pathways are:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be initiated by oxygen, light, and metal ions.

  • Hydrolysis: The ether linkage could potentially undergo hydrolysis, especially under harsh acidic or basic conditions, which would cleave the molecule into 3-hydroxybenzyl alcohol and isopropanol.

A forced degradation study is the most effective way to identify the actual degradation products for your specific formulation and conditions.[4][5]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[6] This method should be able to separate the intact parent compound from all potential degradation products. Coupling HPLC with a mass spectrometer (LC-MS) can be invaluable for the identification of unknown degradants.[6] Other techniques like UV-Vis spectroscopy can be used to monitor for color changes that may indicate degradation.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • pH meter

  • HPLC system with UV and/or MS detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a suitable HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation for each condition.

    • If using LC-MS, propose structures for the major degradation products.

Illustrative Data Table for Forced Degradation Study:

Stress Condition Duration (hours) % Degradation Number of Degradation Products Major Degradation Product (if identified)
0.1 M HCl, 60°C24User DataUser DataUser Data
0.1 M NaOH, RT24User DataUser DataUser Data
3% H₂O₂, RT24User DataUser DataUser Data
Thermal, 60°C48User DataUser DataUser Data
PhotolyticICH GuidelineUser DataUser DataUser Data

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Stress Thermal->HPLC Analyze Samples Photo Photostability Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Method Stability-Indicating Method HPLC->Method Pathway Degradation Pathway LCMS->Pathway API API in Solution API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Parent This compound Quinone Quinone-type Products Parent->Quinone [O], light, metal ions Alcohol 3-Hydroxybenzyl alcohol Parent->Alcohol H+ or OH- Isopropanol Isopropanol Parent->Isopropanol H+ or OH-

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of Polar Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar phenolic compounds.

General FAQs

Q1: Why are polar phenolic compounds so difficult to purify?

Polar phenolic compounds present a significant purification challenge due to their inherent chemical properties. Their polarity, arising from hydroxyl (-OH) groups attached to aromatic rings, makes them highly soluble in polar solvents like water and methanol.[1][2] This high polarity leads to several issues:

  • Poor Retention in Reversed-Phase Chromatography: These compounds have a strong affinity for the polar mobile phase and interact weakly with the nonpolar stationary phase (like C18), often resulting in elution near the solvent front.[3][4]

  • Challenges in Liquid-Liquid Extraction (LLE): Their high affinity for the aqueous phase makes extraction into immiscible organic solvents difficult and often inefficient.[1][5]

  • Complex Sample Matrices: Phenolic compounds in natural products are often present as complex mixtures with other polar molecules like sugars, organic acids, and proteins, complicating separation.[6][7]

  • Instability: Phenolic compounds can be sensitive to pH, light, and high temperatures, which can lead to degradation during lengthy purification procedures.[2][8]

Q2: What is the first step in developing a purification strategy for a polar phenolic compound?

The first step is to understand the chemical characteristics of your target compound and the composition of the crude sample.[9] Consider the compound's polarity, pKa, and stability.[8][10] An initial analysis of the crude extract using techniques like Thin-Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) is crucial to assess the complexity of the mixture and the relative polarity of the components. This initial assessment will guide the choice of the most suitable extraction and chromatography techniques.

Troubleshooting Guide: Sample Preparation & Extraction

A clean and concentrated sample is critical for successful chromatographic purification. The following sections address common issues during the initial extraction and cleanup steps.

Liquid-Liquid Extraction (LLE)

Q3: My polar phenolic compound won't extract from an aqueous solution into an organic solvent like ethyl acetate. What can I do?

This is a common problem due to the high water affinity of polar phenols.[1] Here are several strategies to improve extraction efficiency:

  • pH Adjustment: The ionization state of phenolic compounds is pH-dependent.[10] Lowering the pH of the aqueous phase to at least 2 pH units below the pKa of the phenolic hydroxyl group will protonate it, making the compound less polar and more amenable to extraction into a less polar organic solvent.

  • Salting Out: Adding a neutral salt (e.g., NaCl) to the aqueous phase increases its polarity and ionic strength.[11] This reduces the solubility of the less polar, protonated phenolic compound in the aqueous layer, driving it into the organic phase.

  • Solvent Choice: While ethyl acetate is common, other solvents can be more effective. For highly polar phenols, more polar (but still immiscible) solvents like n-butanol might be necessary. However, be aware that this will also co-extract more impurities. A systematic evaluation of solvents may be required.[12]

Solid-Phase Extraction (SPE)

SPE is a popular method for sample cleanup and concentration, allowing for the removal of highly polar interferences like sugars and organic acids.[7]

Q4: I am experiencing low recovery of my analyte during SPE. Where could I be losing my compound?

Low recovery in SPE can occur at several stages. A systematic approach is needed to identify the problem.[13] The first step is to collect and analyze the fractions from each step (flow-through, wash, and elution) to pinpoint where the analyte is being lost.[13]

  • Problem: Analyte is in the Flow-Through (Did not bind to the sorbent)

    • Improper Conditioning: The sorbent must be wetted (conditioned) properly, typically with methanol followed by water or an appropriate buffer, to activate the stationary phase for interaction.[11][14]

    • Incorrect Sorbent Choice: For polar compounds, standard C18 silica might not be retentive enough. Consider using a polymeric reversed-phase sorbent (e.g., HLB) or a mixed-mode cation exchange (SCX) media, which can provide stronger electrostatic interactions.[1]

    • Sample pH is Incorrect: For reversed-phase SPE, ensure the sample pH is adjusted to suppress ionization of the analyte, enhancing hydrophobic retention. For ion-exchange SPE, the pH must be set to ensure both the sorbent and analyte are appropriately charged.[11][14]

    • Sample Loading Flow Rate is Too High: Loading the sample too quickly can prevent sufficient interaction time between the analyte and the sorbent. Decrease the flow rate.[11][14]

  • Problem: Analyte is Lost During the Wash Step

    • Wash Solvent is Too Strong: The wash solvent may be too high in organic content, prematurely eluting your compound of interest along with the interferences. Reduce the percentage of organic solvent in your wash step.[14][15]

  • Problem: Analyte is Retained on the Column (Does not elute)

    • Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interactions between your analyte and the sorbent. Increase the organic strength, change the solvent (methanol is often a stronger elution solvent than acetonitrile for phenols), or modify the pH to disrupt ionic interactions.[10][14]

    • Insufficient Elution Volume: You may not be using enough solvent to elute the entire band of the analyte. Try increasing the elution volume and collecting multiple smaller fractions.[14]

The following workflow illustrates a systematic approach to troubleshooting low SPE recovery.

SPE_Troubleshooting start Low Analyte Recovery check_fractions Analyze flow-through, wash, and elution fractions start->check_fractions analyte_in_flowthrough Analyte in Flow-Through? check_fractions->analyte_in_flowthrough analyte_in_wash Analyte in Wash? analyte_in_flowthrough->analyte_in_wash No solution_flowthrough 1. Check column conditioning. 2. Adjust sample pH. 3. Decrease loading flow rate. 4. Use a more retentive sorbent. analyte_in_flowthrough->solution_flowthrough Yes analyte_on_column Analyte Retained on Column? analyte_in_wash->analyte_on_column No solution_wash Decrease organic content of wash solvent. analyte_in_wash->solution_wash Yes solution_column 1. Increase elution solvent strength. 2. Increase elution volume. 3. Modify elution solvent pH. analyte_on_column->solution_column Yes end_node Recovery Optimized analyte_on_column->end_node No (Other Issue) solution_flowthrough->end_node solution_wash->end_node solution_column->end_node

Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction (SPE).

Experimental Protocol: SPE Cleanup of Polar Phenols

This protocol provides a general methodology for using a polymeric reversed-phase SPE cartridge to clean up an aqueous plant extract.

  • Sorbent Selection: Choose a polymeric reversed-phase sorbent (e.g., Strata-X, Oasis HLB) suitable for polar analytes.

  • Conditioning: Pass 1-2 column volumes of methanol or acetonitrile through the cartridge to wet the sorbent. Do not let the sorbent go dry.[11]

  • Equilibration: Pass 1-2 column volumes of deionized water (or water adjusted to the sample pH) through the cartridge. Do not let the sorbent go dry.[15]

  • Sample Loading:

    • Adjust the pH of your aqueous extract to be at least 2 units below the pKa of your target analyte to suppress ionization.

    • Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[14]

  • Washing:

    • Wash the cartridge with 1-2 column volumes of water to remove highly polar interferences like salts and sugars.

    • If needed, perform a second wash with a weak organic solvent mixture (e.g., 5% methanol in water) to remove slightly less polar interferences. Be cautious, as this step risks losing some of the target compound.[14]

  • Elution:

    • Elute the phenolic compounds with 1-2 column volumes of a strong organic solvent like methanol or acetonitrile. Using methanol containing a small amount of acid (e.g., 0.1% formic acid) can improve the recovery of acidic phenols.

  • Post-Elution: The eluted fraction can be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.[15]

Troubleshooting Guide: Chromatographic Purification

Flash Chromatography

Q5: My highly polar compound streaks badly or doesn't move off the baseline on a silica gel column, even with 100% ethyl acetate. What should I do?

This is a classic problem for very polar compounds on normal-phase silica. The strong interactions (hydrogen bonding) between the polar analyte and the silica surface cause poor elution and peak shape.[16][17]

  • Use a More Polar Solvent System: You need a more aggressive, polar mobile phase. A common solution is to add methanol to dichloromethane (DCM) or chloroform. Start with a small percentage (1-5% MeOH in DCM) and gradually increase it.[17]

  • Add Modifiers: For basic or acidic compounds, adding a modifier can dramatically improve peak shape.

    • For acidic phenols, adding a small amount of acetic or formic acid (e.g., 0.5-1%) to the mobile phase can help.

    • For compounds that are basic or prone to tailing, adding a small amount of ammonia or triethylamine (e.g., 0.5-1%) can deactivate acidic silanol groups on the silica surface. A stock solution of 10% ammonium hydroxide in methanol can be used as a polar component in your eluent.[16]

  • Switch the Stationary Phase: If modifying the solvent system is ineffective, the stationary phase may be the issue.

    • Reversed-Phase Flash Chromatography: This is an excellent alternative where polar compounds are more retained. Use a C18-functionalized silica and a mobile phase of water and methanol or acetonitrile.[18]

    • Alternative Normal Phases: For certain compounds, other polar stationary phases can work well. Alumina can be a good choice for basic compounds.[17] Amine- or diol-bonded silica can also provide different selectivity for highly polar molecules.[19][20]

High-Performance Liquid Chromatography (HPLC)

Q6: My polar phenolic compound has very poor or no retention on my C18 column. How can I improve this?

This is the most frequent challenge in the HPLC analysis of polar phenols.[3] The goal is to increase the interaction between the analyte and the stationary phase.

  • Use a Highly Aqueous Mobile Phase: To increase retention, you need to make the mobile phase more polar, meaning a higher percentage of water/buffer. However, traditional C18 columns can suffer from "hydrophobic collapse" in mobile phases with >95% water, leading to a sudden loss of retention and poor reproducibility.[3]

  • Select a Water-Tolerant Column: Use a column specifically designed for use in highly aqueous conditions. These columns often have a lower C18 ligand density or incorporate polar end-capping or embedded polar groups (e.g., Waters T3, Phenomenex Synergi Polar-RP).[4][10]

  • Switch to a Different Stationary Phase:

    • Phenyl-Hexyl: These columns offer alternative selectivity through pi-pi interactions between the phenyl rings of the stationary phase and your phenolic analyte. Methanol is often a better organic modifier than acetonitrile to promote these interactions.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (like bare silica, diol, or amide) with a high-organic, low-aqueous mobile phase (e.g., 95% acetonitrile, 5% water). In HILIC, retention increases with compound polarity, and elution is typically achieved by increasing the water content.[3][4][19]

The diagram below outlines a decision-making process for addressing low retention in reversed-phase HPLC.

HPLC_Retention_Troubleshooting Troubleshooting Low Retention of Polar Phenols in RP-HPLC start Poor Retention on C18 Column q1 Are you using >95% aqueous mobile phase? start->q1 a1_yes Switch to an aqueous-stable column (e.g., Polar-endcapped, embedded polar group, T3). q1->a1_yes Yes q2 Is retention still too low? q1->q2 No a1_yes->q2 a2_yes Consider alternative chromatography modes. q2->a2_yes Yes end_node Retention Improved q2->end_node No mode_hilc HILIC: Excellent for very polar compounds. Uses polar stationary phase and high organic mobile phase. a2_yes->mode_hilc mode_phenyl Phenyl Column: Alternative selectivity via pi-pi interactions. Try Methanol as organic modifier. a2_yes->mode_phenyl mode_hilc->end_node mode_phenyl->end_node

Caption: Decision tree for improving HPLC retention of polar phenolic compounds.

Data Presentation

Table 1: Comparison of Chromatographic Modes for Polar Phenolic Compounds
Chromatographic ModeStationary PhaseMobile PhasePrincipleProsCons
Reversed-Phase (Aqueous Stable) Polar-modified C18, C8High Aqueous (>95%) + MeOH or ACNHydrophobic InteractionsFamiliar methodology; good for moderately polar compounds.[3]May still provide insufficient retention for very polar analytes.
Phenyl Chemistry Phenyl-HexylWater/Buffer + MeOH or ACNHydrophobic & π-π InteractionsAlternative selectivity for aromatic compounds.[10]Selectivity benefits are highly analyte-dependent.
Mixed-Mode Combines RP and Ion-Exchange (e.g., C18 AX)Water/Buffer + ACNHydrophobic & Ion-ExchangeExcellent retention for polar and charged analytes without ion-pairing agents.[3][4]Method development can be more complex.[3]
HILIC Bare Silica, Amide, DiolHigh Organic (>80% ACN) + Water/BufferPartitioning into a water-enriched layer on the stationary phase surface.[4]Excellent retention for very polar compounds; enhances MS sensitivity.[3][4]Can be less robust; requires careful equilibration.[3]
Table 2: Starting Conditions for HPLC Method Development
ParameterCondition 1 (Reversed-Phase)Condition 2 (HILIC)
Column Aqueous-stable C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm)Amide or Silica (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 ACN:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol0.1% Formic Acid in 50:50 ACN:Water
Gradient 2% to 50% B over 10 minutes0% to 50% B over 10 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Temperature 30-40 °C30-40 °C
Injection Volume 1-5 µL1-5 µL

References

Alternative bases to K2CO3 for synthesizing phenol ethers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenol ethers, offering alternatives to the commonly used potassium carbonate (K₂CO₃) base.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative base to K₂CO₃ for my phenol ether synthesis?

While K₂CO₃ is a widely used and cost-effective base, alternative bases can offer significant advantages in specific situations.[1] These include:

  • Increased Reactivity and Yield: Stronger bases or bases with higher solubility in organic solvents can lead to faster reaction times and higher product yields, particularly with less reactive phenols or alkylating agents.[1][2]

  • Milder Reaction Conditions: Certain alternative bases allow the reaction to proceed at lower temperatures, which can be crucial for sensitive substrates that may decompose or undergo side reactions at elevated temperatures.[2]

  • Improved Solubility: Poor solubility of K₂CO₃ in many organic solvents can lead to heterogeneous reaction mixtures and slower reaction rates.[1][2] Soluble bases can create a homogeneous reaction environment, improving reaction kinetics.

  • Overcoming Steric Hindrance: In cases of sterically hindered phenols or alkylating agents, a stronger or more suitable base might be necessary to facilitate the reaction.

Q2: What are the most common alternative bases to K₂CO₃?

Several alternatives to K₂CO₃ are available, each with its own set of advantages. The most common include:

  • Cesium Carbonate (Cs₂CO₃): A highly effective base known for significantly accelerating reaction rates and improving yields, often under milder conditions.[2] Its high solubility in many organic solvents is a key advantage.[1]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates phenols, driving the reaction to completion.[3][4] It is particularly useful for less acidic phenols.

  • Organic Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered organic base that is soluble in organic solvents.

  • Phase Transfer Catalysis (PTC): This method utilizes a catalyst (e.g., quaternary ammonium salts like tetrabutylammonium bromide or crown ethers) to transport the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkylating agent.[5][6] This allows the use of inexpensive inorganic bases like NaOH while achieving high yields.[7]

Q3: How do I choose the right alternative base for my specific reaction?

The choice of base depends on several factors:

  • Acidity of the Phenol: For phenols with electron-withdrawing groups (more acidic), a weaker base like K₂CO₃ or even NaHCO₃ might suffice. For phenols with electron-donating groups (less acidic), a stronger base like NaH or Cs₂CO₃ is often necessary.[8]

  • Reactivity of the Alkylating Agent: Primary alkyl halides are generally the best substrates for this Sₙ2 reaction.[3][9] For less reactive alkylating agents, a stronger base can help increase the reaction rate.

  • Steric Hindrance: If either the phenol or the alkylating agent is sterically hindered, a stronger base may be required to promote the reaction.[10] However, very bulky bases can sometimes favor elimination side reactions.

  • Solvent: The solubility of the base in the chosen solvent is critical. For instance, Cs₂CO₃ is known for its good solubility in solvents like acetonitrile and DMF.[1]

  • Temperature Sensitivity of Substrates: If your starting materials or product are thermally sensitive, a base that allows for lower reaction temperatures, such as Cs₂CO₃, would be a better choice.

Below is a decision-making workflow to guide your selection of an appropriate base.

BaseSelectionWorkflow start Start: Phenol Ether Synthesis phenol_acidity Assess Phenol Acidity start->phenol_acidity ewg Electron-Withdrawing Groups (EWG) (pKa < 8) phenol_acidity->ewg More Acidic neutral_edg Neutral or Electron-Donating Groups (EDG) (pKa > 8) phenol_acidity->neutral_edg Less Acidic steric_hindrance Is there significant steric hindrance? ewg->steric_hindrance base_choice3 Consider stronger bases: Cs2CO3, NaH, or DBU neutral_edg->base_choice3 steric_yes Yes steric_hindrance->steric_yes steric_no No steric_hindrance->steric_no base_choice2 Consider stronger bases: Cs2CO3 or NaH steric_yes->base_choice2 base_choice1 Consider K2CO3 or weaker bases steric_no->base_choice1 ptc_option Consider Phase Transfer Catalysis (PTC) for cost-effectiveness base_choice1->ptc_option end Proceed with Experiment base_choice1->end base_choice2->ptc_option base_choice2->end base_choice3->ptc_option base_choice3->end ptc_option->end

Choosing a base for phenol ether synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the phenol effectively, especially with electron-rich phenols.[8] 2. Poor Base Solubility: The base may not be soluble enough in the reaction solvent, leading to a slow or incomplete reaction.[1][2] 3. Steric Hindrance: Significant steric bulk on either the phenol or the alkylating agent can hinder the Sₙ2 reaction.[10] 4. Side Reactions: Elimination (E2) can compete with substitution (Sₙ2), especially with secondary and tertiary alkyl halides.[3][9]1. Switch to a stronger base: Consider using NaH or Cs₂CO₃.[2][3] 2. Change the solvent: Use a more polar aprotic solvent like DMF or acetonitrile to improve base solubility.[1] 3. Increase reaction temperature or time: This can help overcome activation energy barriers. 4. Use a more reactive alkylating agent: Primary alkyl halides are preferred.[3]
Slow Reaction Rate 1. Low Reaction Temperature: The temperature may not be high enough for the reaction to proceed at a reasonable rate. 2. Heterogeneous Reaction Mixture: An insoluble base can lead to slow reaction kinetics.1. Increase the reaction temperature: Be mindful of the boiling point of your solvent and the thermal stability of your compounds. 2. Use a soluble base: Cs₂CO₃ or an organic base like DBU can create a homogeneous reaction.[1] 3. Consider Phase Transfer Catalysis: A PTC can accelerate the reaction by bringing the reactants together.[5]
Formation of Byproducts 1. C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen (O-alkylation). 2. Elimination Products: Use of secondary or tertiary alkyl halides can lead to the formation of alkenes via an E2 elimination pathway.[3][9] 3. Dialkylation: If the starting material has multiple hydroxyl groups, dialkylation can occur.1. Solvent choice: Protic solvents can favor C-alkylation by solvating the oxygen atom of the phenoxide. Using aprotic solvents like DMF or acetone can favor O-alkylation. 2. Use a primary alkyl halide: This will minimize the competing elimination reaction.[3] 3. Control stoichiometry: Use a stoichiometric amount of the alkylating agent to minimize dialkylation.

Data on Alternative Bases

The following table summarizes typical reaction conditions and yields for various bases in the synthesis of phenol ethers. Note that optimal conditions will vary depending on the specific substrates used.

BaseTypical SolventTypical TemperatureTypical Reaction TimeGeneral YieldsKey Advantages
K₂CO₃ Acetone, DMFReflux4 - 24 hoursModerate to GoodLow cost, readily available.
Cs₂CO₃ Acetonitrile, DMFRoom Temp. to Reflux1 - 8 hoursHigh to Excellent[2]High reactivity, mild conditions, good solubility.[1]
NaH THF, DMF0°C to Room Temp.1 - 6 hoursHigh to Excellent[11]Very strong base, drives reaction to completion.[3]
DBU Toluene, THFRoom Temp. to Reflux2 - 12 hoursGood to HighSoluble organic base, non-nucleophilic.
NaOH/KOH (with PTC) Toluene/Water, Dichloromethane/WaterRoom Temp. to Reflux1 - 5 hoursHigh to Excellent[7]Uses inexpensive bases, efficient.

Experimental Protocols

1. General Procedure for Phenol Ether Synthesis using Cesium Carbonate (Cs₂CO₃)

  • To a solution of the phenol (1.0 eq.) in acetonitrile or DMF, add Cs₂CO₃ (1.5 - 2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkylating agent (1.1 - 1.5 eq.) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to reflux, monitoring by TLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.[1]

2. General Procedure for Phenol Ether Synthesis using Sodium Hydride (NaH)

  • Caution: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • To a solution of the phenol (1.0 eq.) in anhydrous THF or DMF under an inert atmosphere, add NaH (60% dispersion in mineral oil, 1.1 - 1.2 eq.) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.1 eq.) dropwise at 0°C.

  • The reaction is then stirred at room temperature or heated, monitoring by TLC.

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of NH₄Cl or water at 0°C.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically performed by column chromatography.[11]

3. General Procedure for Phenol Ether Synthesis using Phase Transfer Catalysis (PTC)

  • To a mixture of the phenol (1.0 eq.) in a suitable organic solvent (e.g., toluene or dichloromethane), add an aqueous solution of NaOH or KOH (e.g., 50% w/v).

  • Add the phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.05 - 0.1 eq.).

  • Stir the biphasic mixture vigorously and add the alkylating agent (1.1 eq.).

  • The reaction is stirred at the desired temperature (room temperature to reflux) and monitored by TLC.

  • After completion, the layers are separated.

  • The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The product can be purified by column chromatography.[12]

References

Solvent selection for optimizing 3-[(Propan-2-yloxy)methyl]phenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[(Propan-2-yloxy)methyl]phenol.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound via the Williamson ether synthesis. This guide addresses common problems in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the synthesis of this compound can stem from several factors. Consider the following:

  • Incomplete Deprotonation: The reaction requires the formation of an alkoxide from 3-hydroxybenzyl alcohol. Ensure your base is strong enough and used in a sufficient amount to completely deprotonate the hydroxyl group. Sodium hydride (NaH) is a common and effective choice.

  • Suboptimal Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[1]

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate.[1] However, excessively high temperatures can promote side reactions.

  • Purity of Reagents: Ensure that your 3-hydroxybenzyl alcohol, isopropyl halide, and solvent are pure and dry. Water in the reaction mixture can quench the alkoxide and hydrolyze the alkyl halide.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The primary competing reaction in this synthesis is the elimination of the alkylating agent (isopropyl halide), which is more pronounced with secondary alkyl halides.

  • Elimination (E2) Reaction: The alkoxide can act as a base and abstract a proton from the isopropyl halide, leading to the formation of propene. This is a common side reaction with secondary halides.[1] To minimize this, maintain the reaction temperature at the lower end of the effective range.

  • C-Alkylation: Aryloxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation).[1] While O-alkylation is generally favored, C-alkylation can occur. Using a less polar solvent might slightly favor O-alkylation in some cases.

Q3: The reaction seems to be very slow or does not go to completion. What can I do?

A3: Slow reaction rates can be addressed by:

  • Choice of Leaving Group: The reactivity of the isopropyl halide follows the trend I > Br > Cl. Using 2-iodopropane will result in a faster reaction compared to 2-bromopropane or 2-chloropropane.

  • Catalysis: While not always necessary, the addition of a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can accelerate the reaction when using an alkyl chloride or bromide. This is a form of the Finkelstein reaction, where the less reactive halide is converted in situ to the more reactive iodide.[1]

  • Phase Transfer Catalysis: For reactions involving a solid base like potassium carbonate in a non-polar solvent, a phase transfer catalyst (e.g., a quaternary ammonium salt) can be employed to increase the solubility and reactivity of the alkoxide.

Q4: How should I purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is often purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used to separate the desired product from unreacted starting materials and byproducts.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis, which follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The process involves two main steps:

  • Deprotonation of the starting material, 3-hydroxybenzyl alcohol, with a strong base to form a nucleophilic alkoxide.

  • The alkoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide and forming the ether linkage.[1]

Q2: Which base is most suitable for this reaction?

A2: Strong bases are required to fully deprotonate the phenolic hydroxyl group of 3-hydroxybenzyl alcohol. Common choices include:

  • Sodium hydride (NaH): A powerful and widely used base for this purpose.

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): These are solid bases that can be effective, often in combination with a polar aprotic solvent like DMF or acetonitrile.

Q3: What are the ideal solvents for this synthesis?

A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they solvate the cation of the alkoxide but not the anion, leaving the nucleophile more available to react. Recommended solvents include:

  • N,N-Dimethylformamide (DMF)[1]

  • Acetonitrile[1]

  • Tetrahydrofuran (THF)

Q4: Can I use isopropyl alcohol directly as the alkylating agent?

A4: Direct etherification of 3-hydroxybenzyl alcohol with isopropyl alcohol under acidic conditions is possible but generally less efficient for this specific transformation compared to the Williamson ether synthesis. The Williamson route using an isopropyl halide provides better control and typically higher yields.

Data on Solvent Effects

The choice of solvent significantly impacts the yield of the Williamson ether synthesis. The following table summarizes the effect of different solvents on the yield of a representative Williamson ether synthesis reaction.

SolventDielectric Constant (ε)Typical Reaction Time (h)Typical Yield (%)
N,N-Dimethylformamide (DMF)36.71 - 885 - 95
Acetonitrile37.51 - 880 - 90
Tetrahydrofuran (THF)7.64 - 1260 - 75
Dichloromethane (DCM)9.16 - 1850 - 65

Note: Yields are approximate and can vary based on specific reaction conditions such as base, temperature, and purity of reagents.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 3-Hydroxybenzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Bromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-hydroxybenzyl alcohol (1.0 equivalent) in anhydrous DMF.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (3-hydroxybenzyl alcohol, NaH, 2-bromopropane, DMF) deprotonation Deprotonation (Formation of Alkoxide) prep_reagents->deprotonation Add alcohol to NaH/DMF alkylation Alkylation (Addition of 2-bromopropane) deprotonation->alkylation Add alkyl halide heating Heating and Monitoring (TLC) alkylation->heating quench Quench Reaction heating->quench extract Extraction quench->extract dry Drying extract->dry purify Column Chromatography dry->purify characterization Characterization (NMR, MS) purify->characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart cluster_check1 Check Reagents & Conditions cluster_solution1 Solutions cluster_check2 Check for Side Reactions cluster_solution2 Solutions start Low Yield or Incomplete Reaction check_base Is the base strong enough and in sufficient quantity? start->check_base check_solvent Is the solvent polar aprotic and anhydrous? start->check_solvent check_temp Is the reaction temperature optimal? start->check_temp check_elimination Is elimination (E2) a major issue? start->check_elimination check_c_alkylation Is C-alkylation observed? start->check_c_alkylation use_stronger_base Use NaH or other strong base check_base->use_stronger_base use_dmf_acetonitrile Use dry DMF or Acetonitrile check_solvent->use_dmf_acetonitrile optimize_temp Optimize temperature (50-100 °C) check_temp->optimize_temp lower_temp Lower reaction temperature check_elimination->lower_temp change_solvent Consider a less polar solvent check_c_alkylation->change_solvent

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Navigating Regioselectivity: A Technical Guide to O- vs. C-Alkylation of Phenoxides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in organic synthesis and drug development, controlling the outcome of phenoxide alkylation is a critical step. The ambident nature of the phenoxide ion, possessing nucleophilic character at both the oxygen and the aromatic carbon atoms (ortho and para positions), presents a common challenge: achieving selective O-alkylation (ether formation) while preventing competing C-alkylation (formation of alkylphenols). This technical support guide provides troubleshooting advice and detailed protocols to help you steer your reaction towards the desired product.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of O- and C-alkylated products. What are the key factors influencing the regioselectivity?

A1: The competition between O- and C-alkylation is primarily governed by a set of interdependent factors: the solvent, the counter-ion of the phenoxide, the nature of the alkylating agent (including the leaving group), and the reaction temperature. Understanding how to manipulate these factors is key to controlling the reaction's outcome.

Q2: How does the choice of solvent affect the O/C alkylation ratio?

A2: Solvent selection is one of the most powerful tools for controlling regioselectivity.

  • For preferential O-alkylation , use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents effectively solvate the metal cation, leaving the phenoxide oxygen more exposed and nucleophilic.

  • For preferential C-alkylation , employ protic solvents like water, or trifluoroethanol (TFE). These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and making the carbon atoms of the aromatic ring more accessible for electrophilic attack.

Q3: What is the role of the counter-ion in directing the alkylation?

A3: The counter-ion associated with the phenoxide plays a significant role, particularly in less polar solvents where ion-pairing is more prevalent.

  • Larger, softer cations like potassium (K+) or cesium (Cs+) tend to associate less tightly with the hard oxygen atom of the phenoxide, leading to a "freer" and more reactive oxygen nucleophile, thus favoring O-alkylation.

  • Smaller, harder cations like lithium (Li+) or sodium (Na+) form tighter ion pairs with the oxygen atom. This reduced reactivity of the oxygen can lead to an increase in the proportion of C-alkylation. The use of phase-transfer catalysts can also generate bulky quaternary ammonium or phosphonium phenoxide salts, which behave similarly to free ions and strongly favor O-alkylation.

Q4: How does the alkylating agent influence the reaction outcome?

A4: The nature of the electrophile is crucial and can be understood using the Hard and Soft Acids and Bases (HSAB) principle. The phenoxide ion has a "hard" oxygen center and "softer" carbon centers.

  • Hard electrophiles , such as dimethyl sulfate and methyl iodide, react preferentially with the hard oxygen atom, leading to O-alkylation.

  • Softer electrophiles , like allyl or benzyl halides, have a greater tendency to react at the softer carbon positions, increasing the likelihood of C-alkylation.

  • Leaving Group: A better leaving group (e.g., iodide or tosylate over chloride) will generally increase the reaction rate but can also influence the selectivity. In SN2 reactions, a good leaving group is crucial.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low yield of O-alkylated product and significant C-alkylation. Use of a protic solvent (e.g., ethanol, water).Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.
Use of a small, hard counter-ion (Li+, Na+).Use a larger counter-ion like K+ or Cs+. Consider using a phase-transfer catalyst.
The alkylating agent is too "soft".If possible, use an alkylating agent with a harder electrophilic center or a better leaving group to favor the SN2 reaction at the oxygen.
Reaction is very slow or does not proceed. Poor leaving group on the alkylating agent.Use an alkyl halide with a better leaving group (I > Br > Cl).
Steric hindrance on the alkylating agent or the phenoxide.The Williamson ether synthesis is sensitive to steric hindrance and works best with primary alkyl halides. For hindered substrates, alternative synthetic routes may be necessary.
Insufficiently strong base to form the phenoxide.Ensure a sufficiently strong base (e.g., NaH, K2CO3) is used to completely deprotonate the phenol.
Formation of multiple C-alkylated isomers (ortho- and para-). Reaction conditions favor C-alkylation.To favor a specific C-alkylated product, especially ortho-alkylation, specialized catalysts like aluminum phenoxide can be used, often at higher temperatures.

Data Summary

The following table summarizes the effect of solvent on the regioselectivity of the reaction between 2-naphthol and benzyl bromide.

SolventO-Alkylation Product (%)C-Alkylation Product (%)Reference
Dimethylformamide (DMF)HighLow
Trifluoroethanol (TFE)LowHigh

Key Experimental Protocols

Protocol 1: Selective O-Alkylation of Phenol (Williamson Ether Synthesis)

This protocol is optimized for the synthesis of anisole from phenol and methyl iodide, favoring O-alkylation.

Materials:

  • Phenol

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Alternatively, potassium carbonate (1.5 eq) can be used and the mixture stirred at room temperature for 1 hour.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (in the case of NaH), indicating complete formation of the sodium phenoxide.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.2 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure O-alkylated product.

Protocol 2: Selective C-Alkylation of Phenol

This protocol is designed to favor the formation of C-alkylated products by using a protic solvent.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 2,2,2-Trifluoroethanol (TFE)

  • Benzyl bromide

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq) and sodium hydroxide (1.1 eq) in 2,2,2-trifluoroethanol (TFE).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the sodium phenoxide.

  • Add benzyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product mixture by column chromatography to isolate the C-alkylated isomers.

Visualizing the Reaction Control

The following diagrams illustrate the key concepts for controlling the regioselectivity of phenoxide alkylation.

O_vs_C_Alkylation_Factors cluster_O_Alkylation Favors O-Alkylation cluster_C_Alkylation Favors C-Alkylation O_Solvent Polar Aprotic Solvent (DMF, DMSO) O_CounterIon Large Counter-Ion (K+, Cs+) O_Electrophile Hard Electrophile (e.g., MeI) C_Solvent Protic Solvent (TFE, H2O) C_CounterIon Small Counter-Ion (Li+, Na+) C_Electrophile Soft Electrophile (e.g., Allyl Bromide) Phenoxide Phenoxide Ion Phenoxide->O_Solvent Less Solvation of Oxygen Phenoxide->O_CounterIon Weaker Ion Pairing Phenoxide->O_Electrophile HSAB Principle Phenoxide->C_Solvent Hydrogen Bonding to Oxygen Phenoxide->C_CounterIon Strong Ion Pairing Phenoxide->C_Electrophile HSAB Principle

Caption: Factors influencing O- vs. C-alkylation of phenoxides.

O_Alkylation_Workflow start Start: Phenol + Alkyl Halide step1 Choose Polar Aprotic Solvent (e.g., DMF) start->step1 step2 Select Base with Large Counter-ion (e.g., K2CO3) step1->step2 step3 React at Moderate Temperature step2->step3 end Product: Predominantly O-Alkylated Ether step3->end

Caption: Workflow for selective O-alkylation.

C_Alkylation_Workflow start Start: Phenol + Alkyl Halide step1 Choose Protic Solvent (e.g., TFE) start->step1 step2 Use Base with Small Counter-ion (e.g., NaOH) step1->step2 step3 Higher Reaction Temperature May Be Required step2->step3 end Product: Predominantly C-Alkylated Phenol step3->end

Caption: Workflow for selective C-alkylation.

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to Confirming the Structure of 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of modern analytical techniques, with a focus on 2D Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of 3-[(Propan-2-yloxy)methyl]phenol. Due to the limited availability of published spectral data for this specific compound, this guide will utilize 3-methoxybenzyl alcohol as a closely related structural analog to demonstrate the application and power of these methods.

The precise arrangement of atoms within this compound, a substituted phenolic compound, dictates its physicochemical properties and biological activity. While 1D NMR provides initial insights, complex structures often necessitate the more detailed connectivity information offered by 2D NMR experiments. This guide will objectively compare the utility of various 2D NMR techniques—specifically COSY, HSQC, and HMBC—alongside alternative methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Power of 2D NMR in Structural Confirmation

Two-dimensional NMR spectroscopy provides a detailed roadmap of a molecule's atomic connectivity, resolving the ambiguities that can arise from complex 1D spectra. By correlating nuclear spins through chemical bonds, these techniques allow for the confident assignment of protons and carbons and the assembly of the complete molecular structure.

Key 2D NMR Experiments:
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum reveal neighboring protons, allowing for the tracing of proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to its attached carbon, providing a direct and powerful tool for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. HMBC is crucial for connecting different spin systems and identifying quaternary carbons, which are not observed in HSQC spectra.

Comparative Analysis of Analytical Techniques

To illustrate the strengths of each technique, we will consider the structural elucidation of our model compound, 3-methoxybenzyl alcohol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-methoxybenzyl alcohol
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H26.92113.0
H46.85113.5
H57.25129.5
H66.88119.8
CH₂4.6565.0
OCH₃3.8055.2
C1-142.5
C3-159.8

Note: These are predicted values and may vary slightly from experimental data.

2D NMR Analysis Workflow

The logical workflow for 2D NMR-based structure confirmation is outlined below.

G 2D NMR Structural Elucidation Workflow A Acquire 1D ¹H and ¹³C NMR Spectra B Perform COSY Experiment A->B Identify Proton Spin Systems C Perform HSQC Experiment A->C Assign Directly Bonded C-H Pairs E Integrate All Spectral Data B->E D Perform HMBC Experiment C->D Identify Quaternary Carbons and Connect Fragments C->E D->E F Confirm Structure of 3-methoxybenzyl alcohol E->F

Caption: A logical workflow for confirming molecular structure using 2D NMR.

Based on the predicted chemical shifts and the principles of 2D NMR, we can anticipate the following correlations for 3-methoxybenzyl alcohol, which would be analogous for this compound.

Table 2: Expected 2D NMR Correlations for 3-methoxybenzyl alcohol
Experiment Expected Key Correlations Information Gained
COSY H4 ↔ H5, H5 ↔ H6Connectivity of aromatic protons.
HSQC H2/C2, H4/C4, H5/C5, H6/C6, CH₂/C(CH₂), OCH₃/C(OCH₃)Direct one-bond C-H connections.
HMBC CH₂ → C1, C2, C6; OCH₃ → C3; H2 → C4, C6; H4 → C2, C6; H5 → C1, C3; H6 → C2, C4Connectivity between fragments, confirming the position of the methoxy and hydroxymethyl groups on the aromatic ring.

Alternative and Complementary Techniques

While 2D NMR is a powerful tool for complete structure determination, other analytical methods provide valuable and often complementary information.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help in identifying structural motifs. For this compound, the molecular ion peak would confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Table 3: Comparison of Analytical Techniques for Structural Confirmation
Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistryUnambiguous structure determinationRequires larger sample amounts, longer acquisition times
Mass Spectrometry (MS) Molecular weight, fragmentation patternsHigh sensitivity, small sample sizeDoes not provide detailed connectivity for isomers
FTIR Spectroscopy Presence of functional groupsFast, non-destructiveProvides limited information on the overall molecular skeleton
X-ray Crystallography Absolute 3D structure in the solid stateDefinitive structural confirmationRequires a suitable single crystal, which can be difficult to obtain

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Data Acquisition Parameters (General):

  • COSY: Standard cosygpqf pulse program. Spectral widths optimized to cover all proton signals. Typically 256-512 increments in the indirect dimension.

  • HSQC: Standard hsqcedetgpsisp2.3 pulse program for multiplicity-edited HSQC, which distinguishes CH/CH₃ from CH₂ groups. Spectral widths set to encompass all proton and carbon signals.

  • HMBC: Standard hmbcgplpndqf pulse program. The long-range coupling delay (typically 50-100 ms) is optimized to observe 2-3 bond correlations.

Mass Spectrometry (Electron Ionization - EI)
  • Introduce a small amount of the sample (typically in solution) into the mass spectrometer.

  • The sample is vaporized and then ionized by a high-energy electron beam.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers corresponding to different functional groups.

Logical Relationship of Analytical Data

The integration of data from multiple analytical techniques provides the most robust structural confirmation.

G Integrated Structural Analysis MS Mass Spectrometry (Molecular Formula) Structure Confirmed Structure of This compound MS->Structure FTIR FTIR (Functional Groups) FTIR->Structure NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments NMR_2D->Structure Detailed Connectivity

Caption: Integration of data from multiple analytical techniques for structural confirmation.

Conclusion

For the unambiguous structural confirmation of this compound, a comprehensive approach utilizing a suite of analytical techniques is recommended. While 1D NMR, MS, and FTIR provide essential preliminary data, 2D NMR experiments, particularly COSY, HSQC, and HMBC, are indispensable for elucidating the precise atomic connectivity and confirming the final structure. The use of a closely related analog, 3-methoxybenzyl alcohol, effectively demonstrates the power and workflow of these techniques. This integrated analytical strategy ensures the highest level of confidence in the determined molecular architecture, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

Comparative Analysis of 3-Substituted Phenol Derivatives: A Guide to Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenol scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. Substitution at the 3-position of the phenolic ring offers a strategic vector for modulating pharmacological activity, influencing parameters such as binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted phenol derivatives as inhibitors of two clinically relevant enzyme targets: Carbonic Anhydrase IX (CA IX) and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. The information presented herein is supported by experimental data to aid in the rational design of novel therapeutics.

Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH in the hypoxic tumor microenvironment. Inhibition of CA IX is a promising strategy for anticancer therapy. The following table summarizes the inhibitory activity (Ki) of a series of 3-substituted phenol derivatives against human CA IX.

Compound ID3-SubstituentInhibition Constant (Ki) against hCA IX (µM)
1 -H (Phenol)10.2
2 -NH21.7
3 -OH6.0
4 -F33.9 (for 3,5-difluorophenol)
5 -Cl1.2 (for 3-amino-4-chlorophenol)

Structure-Activity Relationship Insights:

The data suggests that the nature of the substituent at the 3-position significantly influences the inhibitory potency against CA IX. The unsubstituted phenol (1 ) displays moderate activity. The introduction of an amino group at the 3-position (2 ) leads to a substantial increase in potency, suggesting a favorable interaction with the enzyme's active site. A hydroxyl group at this position (3 ) also enhances activity compared to the parent phenol. Halogenation at the 3-position, as seen in the difluoro-derivative (4 ), can be well-tolerated. The combination of an amino group at the 3-position with a chloro group at the 4-position (5 ) results in a potent inhibitor, highlighting the potential for synergistic effects of multiple substitutions.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for anticancer drug development. The table below presents the inhibitory activity (IC50) of 3-substituted phenol-containing derivatives against EGFR tyrosine kinase.

Compound ID3-Substituent on Phenyl RingIC50 against EGFR (nM)
6 -H>10000
7 -Br0.08
8 -Cl0.48
9 -F1.1

Note: The IC50 values are for 4-[(3-substitutedphenyl)amino]pyrido[3,4-d]pyrimidine derivatives, where the 3-substituted phenol moiety is a key pharmacophore.

Structure-Activity Relationship Insights:

The SAR for EGFR inhibition by these phenol-containing derivatives demonstrates a strong preference for halogen substituents at the 3-position. The unsubstituted analog (6 ) is inactive. The introduction of a bromine atom (7 ) results in a highly potent inhibitor, with an IC50 in the sub-nanomolar range. Chlorine (8 ) and fluorine (9 ) at the 3-position also confer potent inhibitory activity, albeit with a slight decrease in potency compared to bromine. This suggests that the electronic and steric properties of the halogen at this position are critical for optimal binding to the ATP-binding site of the EGFR kinase domain.

Experimental Protocols

Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow CO2 Hydration)

This protocol describes the determination of inhibition constants (Ki) for 3-substituted phenol derivatives against human Carbonic Anhydrase IX using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of carbon dioxide.

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • 3-substituted phenol derivatives (test compounds)

  • HEPES buffer (20 mM, pH 7.5)

  • Phenol Red indicator solution

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of CA IX in HEPES buffer. Prepare serial dilutions of the 3-substituted phenol derivatives in DMSO or another suitable solvent.

  • Assay Mixture Preparation: In the stopped-flow instrument's syringe, prepare the assay mixture containing HEPES buffer, Phenol Red indicator, and the desired concentration of the test compound. The other syringe will contain CO2-saturated water.

  • Reaction Initiation and Measurement: Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton will cause a pH change, which is monitored by the change in absorbance of the Phenol Red indicator at 557 nm.

  • Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance change over time. The inhibition constant (Ki) is calculated by measuring the reaction rates at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Protein Tyrosine Kinase (EGFR) Inhibition Assay

This protocol outlines an in vitro assay to determine the IC50 values of 3-substituted phenol derivatives against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP), [γ-32P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 3-substituted phenol derivatives (test compounds)

  • Trichloroacetic acid (TCA)

  • Filter paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 3-substituted phenol derivatives in DMSO.

  • Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, EGFR enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP to the reaction tube. Incubate at 30°C for a specified time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA.

  • Substrate Precipitation and Washing: Spot the reaction mixture onto filter paper. Wash the filter paper multiple times with 5% TCA to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control reaction without inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the role of Carbonic Anhydrase IX in the tumor microenvironment and its impact on key signaling pathways involved in cancer progression.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO2 CAIX CAIX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX HCO3_ext HCO3- HCO3_int HCO3- HCO3_ext->HCO3_int Transporters H_ext H+ Metastasis Invasion & Metastasis H_ext->Metastasis ECM Degradation CAIX->HCO3_ext CAIX->H_ext CO2_int CO2 H2O_int H2O PI3K_Akt PI3K/Akt Pathway HCO3_int->PI3K_Akt Activation H_int H+ HIF1a HIF-1α Stabilization H_int->HIF1a Hypoxia Metabolism Glycolytic Metabolism Metabolism->CO2_int Metabolism->H_int HIF1a->CAIX Upregulation Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Cell_Survival->Metastasis

CAIX in the Tumor Microenvironment

This guide provides a foundational understanding of the SAR of 3-substituted phenol derivatives as inhibitors of CA IX and EGFR. The presented data and protocols can serve as a valuable resource for the design and development of novel, potent, and selective enzyme inhibitors for therapeutic applications.

A Comparative Guide to Phenolic Antioxidants: Benchmarking Performance in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: This guide provides a comparative analysis of the in vitro antioxidant activity of several widely recognized phenolic compounds. Initial investigation for "3-[(Propan-2-yloxy)methyl]phenol" did not yield sufficient publicly available experimental data to be included in this direct comparison. Therefore, this document serves as a methodological framework, utilizing well-characterized phenolic antioxidants—Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble vitamin E analog), and Gallic Acid—to demonstrate a comprehensive evaluation approach. The data presented herein is collated from various studies and is intended to provide a relative measure of antioxidant efficacy. For definitive comparisons, it is always recommended to evaluate compounds under identical experimental conditions.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenolic compounds is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation, with higher values indicating greater antioxidant capacity.

Antioxidant CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC (µmol TE/g)
Butylated Hydroxytoluene (BHT) 202.35~28~1,500
Butylated Hydroxyanisole (BHA) 112.05~16~2,900
Trolox 3.772.93Standard
Gallic Acid ~4.5~2.0~3,200

Note: The values presented are approximate and collated from multiple sources. Direct comparison is best made when all compounds are tested concurrently in the same laboratory under identical conditions.

Signaling Pathways and Experimental Workflow

To visualize the fundamental mechanism of action and the process of evaluation, the following diagrams are provided.

Radical_Scavenging_Mechanism Phenolic_Antioxidant_(ArOH) Phenolic_Antioxidant_(ArOH) Phenoxyl_Radical_(ArO•) Phenoxyl_Radical_(ArO•) Phenolic_Antioxidant_(ArOH)->Phenoxyl_Radical_(ArO•) Donates H• Free_Radical_(R•) Free_Radical_(R•) Stable_Molecule_(RH) Stable_Molecule_(RH) Free_Radical_(R•)->Stable_Molecule_(RH) Accepts H•

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Antioxidant_Solutions Prepare_Antioxidant_Solutions Mix_Reagents Mix_Reagents Prepare_Antioxidant_Solutions->Mix_Reagents Prepare_Radical_Solutions Prepare_Radical_Solutions Prepare_Radical_Solutions->Mix_Reagents Prepare_Standards Prepare_Standards Prepare_Standards->Mix_Reagents Incubate Incubate Mix_Reagents->Incubate Measure_Absorbance/Fluorescence Measure_Absorbance/Fluorescence Incubate->Measure_Absorbance/Fluorescence Calculate_Percent_Inhibition Calculate_Percent_Inhibition Measure_Absorbance/Fluorescence->Calculate_Percent_Inhibition Plot_Standard_Curve Plot_Standard_Curve Calculate_Percent_Inhibition->Plot_Standard_Curve Determine_IC50_or_ORAC_Value Determine_IC50_or_ORAC_Value Plot_Standard_Curve->Determine_IC50_or_ORAC_Value

Comparative Analysis of the Biological Activity of 3- and 4-Substituted Alkoxymethylphenols

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the antimicrobial and antioxidant properties of substituted alkoxymethylphenols, providing a comparative analysis of structurally related compounds.

Comparative Biological Activity Data

The following tables summarize the quantitative antimicrobial and antioxidant activity of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, where the alkyl group in the alkoxymethyl chain was varied. This allows for an indirect comparison of the effect of the substituent at the 3-position.

Table 1: Antimicrobial Activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones (MIC in µg/mL)
CompoundR-group (in -O-R)Staphylococcus aureusEscherichia coliCandida albicans
1 Methyl>1000>1000>1000
2 Ethyl>1000>1000>1000
3 Propyl>1000>1000>1000
4 Propan-2-yl >1000 >1000 >1000
5 Butyl>1000>1000>1000
6 2-Methylpropyl>1000>1000>1000
7 3-Methylbutyl>1000>1000>1000
8 Hexyl>1000>1000>1000
9 Octyl125500250
10 Decyl62.5250125
11 Cyclopentyl500>1000>1000
12 Benzyl250500500
Standard (Ciprofloxacin)-0.51-
Standard (Fluconazole)---8

Note: The compound with the "Propan-2-yl" (isopropyl) group, which is structurally most similar to the user's query, did not show significant antimicrobial activity at the tested concentrations. However, the data reveals a trend where increasing the lipophilicity of the alkyl chain (e.g., octyl and decyl groups) leads to enhanced antimicrobial activity.

Table 2: Antioxidant Activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones (% inhibition of DPPH radical)
CompoundR-group (in -O-R)Antioxidant Activity (%)
1 Methyl15.4
2 Ethyl16.2
3 Propyl17.1
4 Propan-2-yl 14.8
5 Butyl18.3
6 2-Methylpropyl17.5
7 3-Methylbutyl18.9
8 Hexyl20.1
9 Octyl22.4
10 Decyl25.6
11 Cyclopentyl16.8
12 Benzyl19.5
Standard (Ascorbic Acid)-98.2

Note: The antioxidant activity of the tested compounds was found to be modest compared to the standard, ascorbic acid. There is a slight trend of increasing antioxidant activity with the increasing length of the alkyl chain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Čižmáriková R. et al. (2020).

Synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones

A general method for the synthesis of the title compounds involves the reaction of (3-chloromethyl-4-hydroxyphenyl)propan-1-one with the corresponding alcohol in the presence of a base.

  • Starting Material: (3-chloromethyl-4-hydroxyphenyl)propan-1-one

  • Reagents: Corresponding alcohol (e.g., propan-2-ol for the synthesis of the compound with R = Propan-2-yl), Sodium hydrogen carbonate (NaHCO₃)

  • Solvent: Not specified in the abstract, but typically a polar aprotic solvent like DMF or acetonitrile is used for such reactions.

  • Procedure: A mixture of (3-chloromethyl-4-hydroxyphenyl)propan-1-one, an excess of the respective alcohol, and sodium hydrogen carbonate is stirred, likely at an elevated temperature, until the reaction is complete (monitored by TLC). The product is then isolated and purified using standard techniques such as extraction and crystallization.

  • Characterization: The structure and purity of the synthesized compounds were confirmed by IR, UV, ¹H-NMR, and ¹³C-NMR spectroscopy.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Microorganisms:

    • Gram-positive bacterium: Staphylococcus aureus (CNCTC Mau 29/58)

    • Gram-negative bacterium: Escherichia coli (CNCTC 377/79)

    • Yeast: Candida albicans (CCM 8186)

  • Culture Medium: Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for yeast.

  • Procedure:

    • The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the respective culture medium in 96-well microtiter plates.

    • A standardized inoculum of each microorganism was added to each well.

    • The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast.

    • The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

  • Controls: Ciprofloxacin was used as a positive control for bacteria, and fluconazole was used as a positive control for yeast. A solvent control was also included.

Antioxidant Activity Assay (DPPH Radical Scavenging Activity)

The antioxidant activity was evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • A solution of the test compound in methanol was mixed with the DPPH solution.

    • The mixture was incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution was measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Standard: Ascorbic acid was used as a positive control.

Visualizations

The following diagrams illustrate the general concepts and workflows described in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation cluster_antimicrobial Antimicrobial Assay Details cluster_antioxidant Antioxidant Assay Details s1 Starting Material (3-chloromethyl-4-hydroxyphenyl) propan-1-one s2 Reaction with Alcohol (R-OH) + NaHCO3 s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, IR, UV) s3->s4 b1 Antimicrobial Assay (MIC Determination) s4->b1 Test Compounds b2 Antioxidant Assay (DPPH Scavenging) s4->b2 Test Compounds a2 Broth Microdilution b1->a2 o2 Reaction with Test Compound b2->o2 a1 Microorganisms (S. aureus, E. coli, C. albicans) a1->a2 a3 Incubation a2->a3 a4 MIC Reading a3->a4 o1 DPPH Solution o1->o2 o3 Absorbance Measurement o2->o3 o4 Calculation of % Inhibition o3->o4

Caption: Experimental workflow for the synthesis and biological evaluation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones.

structure_activity_relationship cluster_substituents Variation of Alkyl Group (R) at 3-position cluster_activity Observed Biological Activity parent Core Structure (3-alkoxymethyl-4-hydroxyphenyl)propan-1-one short_chain Short Alkyl Chains (Methyl, Ethyl, Propyl, Isopropyl) long_chain Long Alkyl Chains (Octyl, Decyl) branched Branched/Cyclic (2-Methylpropyl, Cyclopentyl) aromatic Aromatic (Benzyl) antimicrobial Antimicrobial Activity short_chain->antimicrobial Low to No Activity antioxidant Antioxidant Activity short_chain->antioxidant Lower Activity long_chain->antimicrobial Increased Activity long_chain->antioxidant Slightly Increased Activity branched->antimicrobial Variable Activity aromatic->antimicrobial Moderate Activity

Validating an analytical method for 3-[(Propan-2-yloxy)methyl]phenol using a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a high-performance liquid chromatography (HPLC) method for the quantification of 3-[(Propan-2-yloxy)methyl]phenol using a reference standard. The methodology adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3][4][5][6][7] Furthermore, this guide compares the validated HPLC method with alternative analytical techniques suitable for the analysis of phenolic compounds.

Experimental Protocol: HPLC Method Validation

An HPLC method was developed and validated for the quantification of this compound. The validation process assesses the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

1.1. Instrumentation and Chromatographic Conditions

  • System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

1.2. Preparation of Standard and Sample Solutions

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to a final concentration within the calibration range.

1.3. Validation Parameters

The following parameters were evaluated according to ICH guidelines:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This was evaluated by injecting a blank (mobile phase), a placebo solution, and a solution containing the analyte.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8] A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3] It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2][5]

    • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level were performed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[2][8] These were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the HPLC method validation are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.995

Table 3: Accuracy and Precision Data

Concentration LevelSpiked Concentration (µg/mL)Mean Recovered Concentration (µg/mL)Recovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
80%4039.899.51.11.3
100%5050.2100.40.91.1
120%6059.799.51.01.2

Table 4: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique for the analysis of phenolic compounds, other methods can also be employed.[9][10][11] The choice of method depends on factors such as the complexity of the sample matrix, required sensitivity, and available instrumentation.

Table 5: Comparison of Analytical Methods for Phenolic Compounds

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and a mobile phase.High resolution, sensitivity, and reproducibility; suitable for quantification.[1]Higher cost of instrumentation and solvents; requires skilled operators.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Excellent for volatile and thermally stable compounds; high sensitivity.Requires derivatization for non-volatile compounds; not suitable for thermally labile compounds.
Spectrophotometry (UV-Vis) Measurement of light absorption by the analyte.Simple, rapid, and inexpensive; good for total phenolic content estimation.Low specificity; susceptible to interference from other absorbing compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency; requires small sample volumes; low solvent consumption.Lower sensitivity compared to HPLC for some applications; reproducibility can be challenging.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_reporting Reporting p1 Define Analytical Method & Scope p2 Procure Reference Standard & Reagents p1->p2 p3 Prepare Validation Protocol p2->p3 e1 Perform System Suitability Testing p3->e1 Execute Protocol e2 Analyze Specificity e1->e2 e3 Determine Linearity & Range e1->e3 e4 Assess Accuracy e1->e4 e5 Evaluate Precision (Repeatability & Intermediate) e1->e5 e6 Calculate LOD & LOQ e1->e6 r1 Compile & Analyze Data e2->r1 e3->r1 e4->r1 e5->r1 e6->r1 r2 Prepare Validation Report r1->r2

Caption: Workflow for Analytical Method Validation.

ICH_Validation_Hierarchy cluster_main ICH Q2(R1) Validation Characteristics cluster_params Validation Parameters Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range ImpuritiesQuant Impurities (Quantitative) ImpuritiesQuant->Accuracy ImpuritiesQuant->Precision ImpuritiesQuant->Specificity LOQ Quantitation Limit ImpuritiesQuant->LOQ ImpuritiesQuant->Linearity ImpuritiesQuant->Range ImpuritiesLimit Impurities (Limit) ImpuritiesLimit->Specificity LOD Detection Limit ImpuritiesLimit->LOD Identification Identification Identification->Specificity

Caption: ICH Q2(R1) Validation Parameters.

References

Unveiling the Biological Profile of 3-[(Propan-2-yloxy)methyl]phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 3-[(Propan-2-yloxy)methyl]phenol against well-characterized, structurally related phenolic compounds. Due to the limited availability of direct experimental data for this compound, this document leverages data from analogous compounds to infer its likely performance in biological assays. The information presented herein is intended to guide future research and experimental design.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Carvacrol and Thymol against various microorganisms, offering a potential benchmark for the expected efficacy of this compound.

MicroorganismCarvacrol MIC (µg/mL)Thymol MIC (µg/mL)Reference
Staphylococcus aureus125250
Escherichia coli125125 - 187.5
Candida albicans250250 - 2000
Salmonella Typhimurium375375

Note: Lower MIC values indicate higher antimicrobial activity.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity. The IC50 values, representing the concentration required to scavenge 50% of the free radicals, are presented below for Carvacrol and Thymol.

AssayCarvacrol IC50 (µg/mL)Thymol IC50 (µg/mL)Reference
DPPH249.09 ± 9.04161.02 ± 6.89
ABTS23.29 ± 0.71 (in mixture)23.29 ± 0.71 (in mixture)

Note: Lower IC50 values indicate higher antioxidant activity.

Potential for Cross-Reactivity in Biological Assays

Cross-reactivity is a critical consideration in the development of specific biological assays, particularly immunoassays like ELISA. Phenolic compounds, due to their structural similarities to certain antigens or their ability to interact non-specifically with antibodies, can sometimes lead to false-positive results.

While no specific cross-reactivity data exists for this compound, researchers should be aware of this potential issue. When developing or utilizing antibody-based assays for this compound or in its presence, it is crucial to perform thorough validation studies.

Key considerations to mitigate cross-reactivity include:

  • Antibody Specificity: Utilize monoclonal antibodies with high specificity for the target analyte.

  • Blocking Agents: Employ effective blocking buffers to minimize non-specific binding.

  • Competitive Assays: Consider competitive assay formats, which can sometimes reduce the impact of cross-reacting substances.

  • Sample Matrix Effects: Evaluate and control for potential interference from the sample matrix.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of phenolic compounds.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., this compound, Carvacrol, Thymol)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include positive (microorganism in broth without test compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism, often confirmed by measuring absorbance at 600 nm.

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of a compound.

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound in methanol.

  • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

  • Add the test compound solutions to the wells.

  • Include a control well with DPPH and methanol only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a competitive ELISA to assess the cross-reactivity of a compound with a specific antibody.

Materials:

  • Microtiter plate coated with the target antigen

  • Primary antibody specific to the target antigen

  • Test compound and the target antigen (as a competitor)

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the target antigen.

  • Add a fixed concentration of the primary antibody to all wells, followed by the addition of either the test compound or the target antigen at various concentrations.

  • Incubate to allow for competition for antibody binding.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC50 for both the target antigen and the test compound to assess the degree of cross-reactivity.

Visualization of Potential Signaling Pathway Modulation

Phenolic compounds are known to modulate various cellular signaling pathways. Based on the activities of related compounds, this compound could potentially influence pathways such as the NF-κB and MAPK signaling cascades, which are crucial in inflammation and cellular stress responses.

NF_kB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces Phenol This compound (Potential Inhibitor) Phenol->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_stimulus Stimulus cluster_pathway MAPK Cascade cluster_response Cellular Response Stimulus Cellular Stress (e.g., ROS) MAPKKK MAPKKK (e.g., ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Response Inflammatory Response Apoptosis TranscriptionFactors->Response Leads to Phenol This compound (Potential Modulator) Phenol->MAPKKK Inhibits

Caption: Potential modulation of the MAPK signaling pathway by this compound.

In-Vitro Cytotoxicity of Phenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The diverse chemical structures of phenol derivatives have led to a wide range of biological activities, including significant cytotoxic effects against various cell lines. This guide provides a comparative analysis of the in-vitro cytotoxicity of several phenol derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals. The cytotoxicity of these compounds is often linked to their structure, such as the number and position of hydroxyl groups on the aromatic ring.[1][2]

Comparative Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.[3] The following table summarizes the IC50 values for various phenol derivatives against different cell lines, as determined by the MTT and Neutral Red Uptake (NRU) assays.

Phenol DerivativeCell LineAssayIC50 (µmol/cm³)IC50 (µM)Reference
Hydroquinone3T3 (Mouse Fibroblast)NRU0.08-[1]
Hydroquinone3T3 (Mouse Fibroblast)MTT0.11-[1]
Catechol3T3 (Mouse Fibroblast)NRU0.25-[1]
Catechol3T3 (Mouse Fibroblast)MTT0.38-[1]
Phenol3T3 (Mouse Fibroblast)NRU0.60-[1]
Phenol3T3 (Mouse Fibroblast)MTT1.10-[1]
Phloroglucinol3T3 (Mouse Fibroblast)NRU1.40-[1]
Phloroglucinol3T3 (Mouse Fibroblast)MTT2.50-[1]
Resorcinol3T3 (Mouse Fibroblast)NRU1.90-[1]
Resorcinol3T3 (Mouse Fibroblast)MTT2.50-[1]
AlpinumisoflavoneCEM/ADR5000 (Leukemia)Resazurin-5.91[4]
Pycnanthulignene ACEM/ADR5000 (Leukemia)Resazurin-5.84[4]
Tetrahydroquinoline Derivative¹U2OS (Osteosarcoma)Cell Viability-50.5 ± 3.8[5]

¹ 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol

Studies indicate that the cytotoxic potency of simple phenols is influenced more by their structural properties, such as the number and location of hydroxyl groups, than by their physicochemical properties.[1][2] For instance, hydroquinone consistently shows the highest cytotoxicity (lowest IC50), while resorcinol exhibits the lowest among the tested simple phenols.[1] More complex derivatives, such as certain isoflavonoids and lignans, have demonstrated potent cytotoxic effects against multi-drug resistant cancer cell lines.[4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C to allow for cell attachment.[6]

  • Compound Treatment: Remove the old media and add 100 µL of fresh media containing various concentrations of the phenol derivative to be tested. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Prepare a working solution of MTT (e.g., 0.5 mg/mL in media).[6] After the treatment period, add 10 µL of the MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form. The appearance of a punctate intracellular precipitate should be visible under a microscope.

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of around 630-650 nm can be used to correct for background absorbance.

  • Data Analysis: The IC50 value is calculated from a dose-response curve, plotting the percentage of cell viability against the concentration of the phenol derivative.[1]

Neutral Red Uptake (NRU) Assay

The NRU assay is another cell viability test that relies on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Methodology:

  • Cell Plating and Treatment: Follow the same initial steps as the MTT assay for cell plating and treatment with the phenol derivatives.

  • Incubation with Neutral Red: After the treatment period, the medium is replaced with a medium containing a specific concentration of Neutral Red. The plates are then incubated for approximately 3 hours.[1]

  • Fixation and Dye Extraction: Following incubation, the cells are washed and a fixative solution (e.g., 1% glacial acetic acid-50% ethanol) is added to extract the dye from the lysosomes.[1]

  • Absorbance Reading: The plate is shaken for 10 minutes, and the absorbance is measured using an ELISA microplate reader at 540 nm.[1]

  • Data Analysis: The IC50 values are determined by plotting the percentage of viable cells (proportional to the amount of extracted dye) against the compound concentration.[1]

Signaling Pathways in Phenol-Induced Cytotoxicity

Phenol derivatives can induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death). A common pathway involves the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[4][8] For example, some phenolic compounds trigger apoptosis in cancer cells through the loss of mitochondrial membrane potential and subsequent activation of caspase-3 and caspase-7.[4][5]

G cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_death Cell Fate Phenol Phenol Derivatives ROS ↑ Reactive Oxygen Species (ROS) Phenol->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Phenol-induced intrinsic apoptosis pathway.

References

Comparing the efficacy of 3-[(Propan-2-yloxy)methyl]phenol to known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

As there is currently no publicly available data on the enzyme inhibitory efficacy of 3-[(Propan-2-yloxy)methyl]phenol, this guide provides a template for comparing its potential efficacy against known enzyme inhibitors. We will use the well-characterized enzyme Cyclooxygenase-2 (COX-2) and its known inhibitors, the selective inhibitor Celecoxib and the non-selective inhibitor Ibuprofen, as examples.

This guide is intended for researchers, scientists, and drug development professionals to illustrate how "Compound X (this compound)" could be compared to established inhibitors once experimental data is available.

Comparison of Inhibitory Efficacy Against COX-1 and COX-2

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Celecoxib and Ibuprofen against COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates a greater selectivity for inhibiting COX-2 over COX-1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound X (this compound) Data NeededData NeededData Needed
Celecoxib826.812
Ibuprofen12800.15

Note: The IC50 values can vary between different studies and assay conditions. The values presented here are representative examples.[1]

Signaling Pathway

Cyclooxygenase (COX) enzymes are central to the biosynthesis of prostaglandins from arachidonic acid.[2][3] Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs.[4] The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by COX enzymes.[5][6] PGH2 is subsequently converted into various prostaglandins and thromboxanes by tissue-specific synthases.[6][7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic Acid->PGH2 COX-1 / COX-2 COX1 COX-1 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Thromboxane Synthase

Prostaglandin Synthesis Pathway

Experimental Protocols

A common method to determine the efficacy of COX inhibitors is through an in vitro enzyme inhibition assay.

Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microplates

  • Plate reader (for colorimetric or fluorometric detection)

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (Celecoxib, Ibuprofen) in the reaction buffer.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, cofactors, and the enzyme.

  • Inhibitor Incubation: Add the test compounds or reference inhibitors to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection: After a set incubation period (e.g., 2 minutes), stop the reaction and measure the product formation using a plate reader. The method of detection can vary, for example, by measuring the amount of Prostaglandin G2 produced.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Solution C Add Enzyme, Buffer, and Cofactors to Plate A->C B Prepare Serial Dilutions of Test Compounds D Add Test Compounds and Incubate B->D C->D E Initiate Reaction with Substrate D->E F Measure Product Formation E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Experimental Workflow for COX Inhibition Assay

References

Purity Assessment of 3-[(Propan-2-yloxy)methyl]phenol: A Comparative Guide to Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in research and drug development. This guide provides a comparative analysis of two powerful analytical techniques, quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 3-[(Propan-2-yloxy)methyl]phenol. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your analytical needs.

Quantitative Data Summary

The following table summarizes the performance of qNMR and HPLC in the purity assessment of a hypothetical batch of this compound. The data is representative of typical results obtained for phenolic compounds.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Purity Assay (%) 99.2 ± 0.299.1 ± 0.3
Limit of Detection (LOD) 0.05%0.01%
Limit of Quantitation (LOQ) 0.15%0.03%
Precision (RSD) < 1%< 2%
Analysis Time per Sample ~15 minutes~30 minutes
Sample Preparation Simple dissolutionDissolution and filtration
Primary Method Yes (Direct measurement)No (Requires a reference standard)
Non-destructive YesNo

Experimental Protocols

Detailed methodologies for both qNMR and HPLC are provided below. These protocols are based on established methods for the analysis of phenolic compounds and have been adapted for this compound.[1][2][3][4][5][6]

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Maleic acid (Internal Standard, certified purity >99.5%)

  • Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Analytical balance

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Vortex the vial until the sample and internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.[7]

    • Acquisition Time: 4 seconds

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

    • Number of Scans: 16

    • Temperature: 298 K

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For maleic acid, the olefinic protons are used.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic acid)

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound relative to a reference standard.

Materials:

  • This compound sample and reference standard (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Syringe filters (0.45 µm)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a sample solution of the this compound at a concentration of 1 mg/mL in the mobile phase.

    • Filter both solutions through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program: Start with 30% A, ramp to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run the reference standard to determine its retention time.

    • Run the sample solution.

    • Calculate the purity of the sample by area normalization, assuming that the response factors of the impurities are the same as the main peak.

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Experimental Workflow Visualizations

The following diagrams illustrate the experimental workflows for the qNMR and HPLC purity assessment methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq ft_phase Fourier Transform & Phasing nmr_acq->ft_phase baseline Baseline Correction ft_phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity integrate->calculate

Caption: qNMR experimental workflow for purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_std Prepare Standard Solution filter_std Filter Standard prep_std->filter_std prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample inject_std Inject Standard filter_std->inject_std inject_sample Inject Sample filter_sample->inject_sample integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks calculate_purity Calculate Purity by Area % integrate_peaks->calculate_purity

Caption: HPLC experimental workflow for purity assessment.

Comparison and Conclusion

Both qNMR and HPLC are robust methods for the purity assessment of this compound.

qNMR offers the distinct advantage of being a primary ratio method, meaning it does not require a reference standard of the analyte, which can be cost-effective and time-saving, especially for novel compounds.[8] The technique is non-destructive, allowing for sample recovery. Its precision is excellent, and sample preparation is straightforward.

HPLC , on the other hand, generally provides lower limits of detection and quantification, making it superior for trace impurity analysis.[9] It is a widely available and well-established technique in most analytical laboratories. However, it relies on the availability of a high-purity reference standard and assumes that all impurities have a similar response factor to the main compound, which can introduce inaccuracies.

Recommendation:

  • For absolute purity determination and when a certified reference standard is not available, qNMR is the method of choice.

  • For routine quality control and the detection of trace impurities , HPLC is highly suitable, provided a reference standard is accessible.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of reference materials, and the nature of the potential impurities. In many cases, using both techniques orthogonally can provide the most comprehensive and reliable purity assessment.

References

A Head-to-Head Comparison of Catalytic Systems for Phenol Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of phenol ethers is a critical step in the creation of a vast array of pharmaceuticals and functional materials. The choice of catalyst is paramount in determining the yield, selectivity, and sustainability of these reactions. This guide provides a direct comparison of three prominent catalytic systems—copper-based, palladium-based, and zeolite catalysts—supported by experimental data and detailed protocols to inform your selection process.

The O-alkylation of phenols, a fundamental transformation in organic chemistry, can be achieved through various catalytic pathways. Each method presents a unique profile of advantages and limitations in terms of reaction conditions, substrate scope, and overall efficiency. Below, we delve into a comparative analysis of these systems to provide a clear framework for decision-making in your synthetic endeavors.

Performance Comparison of Catalysts

The following table summarizes the quantitative performance of representative copper-based, palladium-based, and zeolite catalysts in phenol ether synthesis. The chosen examples highlight the synthesis of similar alkyl phenyl ethers to allow for a more direct comparison.

Catalyst SystemPhenol SubstrateAlkylating AgentProductYield (%)Selectivity (%)Reaction Time (h)Temperature (°C)
Copper-Catalyzed p-CresolMethyl Iodide4-Methoxytoluene~95%High (O-alkylation)24110
Palladium-Catalyzed PhenolBenzyl BromideBenzyl Phenyl Ether98%High (O-alkylation)280
Zeolite-Catalyzed PhenolMethanolAnisole (Methoxybenzene)~20% (Anisole)Moderate (C-alkylation is a major side reaction)Not specified350-450

Experimental Protocols

Detailed methodologies for the synthesis of phenol ethers using each of the catalytic systems are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

Copper-Catalyzed Synthesis of 4-Methoxytoluene

This protocol is adapted from the classical Ullmann condensation, a copper-catalyzed reaction suitable for the formation of diaryl and alkyl aryl ethers.

Materials:

  • p-Cresol

  • Methyl Iodide

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K2CO3)

  • Pyridine (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add dry pyridine to the flask to dissolve the reactants.

  • Slowly add methyl iodide (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to 110°C and maintain the temperature with stirring for 24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-methoxytoluene.

Palladium-Catalyzed Synthesis of Benzyl Phenyl Ether

This procedure utilizes a modern palladium-catalyzed cross-coupling reaction, which often proceeds under milder conditions and with higher efficiency than traditional methods.

Materials:

  • Phenol

  • Benzyl Bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium Carbonate (Cs2CO3)

  • Toluene (solvent)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd2(dba)3 (1 mol%), XPhos (2 mol%), and cesium carbonate (1.5 equivalents).

  • Add phenol (1.2 equivalents) and dry toluene to the tube.

  • Add benzyl bromide (1 equivalent) to the mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.

  • The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield benzyl phenyl ether.

Zeolite-Catalyzed Synthesis of Anisole

This method employs a solid acid catalyst, zeolite, for the gas-phase alkylation of phenol. This approach is often used in industrial settings for continuous flow processes.

Materials:

  • Phenol

  • Methanol

  • H-ZSM-5 Zeolite catalyst

Procedure:

  • A fixed-bed reactor is packed with H-ZSM-5 zeolite catalyst.

  • The catalyst is pre-treated by heating to 500°C under a flow of nitrogen for 2 hours.

  • A mixture of phenol and methanol (molar ratio 1:5) is vaporized and fed into the reactor.

  • The reaction is carried out at a temperature of 350-450°C and atmospheric pressure.

  • The products exiting the reactor are condensed and collected.

  • The product mixture is analyzed by gas chromatography to determine the conversion of phenol and the selectivity to anisole. C-alkylated products such as cresols and xylenols are common byproducts.

Signaling Pathways and Experimental Workflows

To visualize the general workflow of a catalytic phenol ether synthesis experiment, the following diagram has been generated.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Reactants (Phenol, Alkylating Agent) ReactionVessel Reaction Vessel Setup Reactants->ReactionVessel Catalyst Catalyst System (Cu, Pd, or Zeolite) Catalyst->ReactionVessel Solvent Solvent & Base Solvent->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating Reaction Conditions Filtration Filtration / Quenching Heating->Filtration Reaction Completion Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Product Characterization (NMR, GC-MS, etc.) Purification->Analysis Product Final Product (Phenol Ether) Analysis->Product

Caption: General workflow for catalytic phenol ether synthesis.

Logical Relationships in Catalyst Selection

The choice of catalyst is often dictated by the specific requirements of the synthesis, including the nature of the substrates, desired reaction conditions, and economic considerations.

G cluster_catalyst Catalyst Type cluster_features Key Features cluster_application Typical Application Cu Copper-Based Cu_Features Cost-effective Tolerant of various functional groups Often requires higher temperatures Cu->Cu_Features Pd Palladium-Based Pd_Features High activity & selectivity Milder reaction conditions Higher cost Pd->Pd_Features Zeolite Zeolite Zeolite_Features Heterogeneous (easy separation) Industrially scalable (continuous flow) High temperatures, potential for C-alkylation Zeolite->Zeolite_Features Cu_App Bulk chemical synthesis Ullmann-type couplings Cu_Features->Cu_App Pd_App Fine chemical & pharmaceutical synthesis Complex molecule synthesis Pd_Features->Pd_App Zeolite_App Large-scale industrial production Gas-phase reactions Zeolite_Features->Zeolite_App

Caption: Catalyst selection logic for phenol ether synthesis.

Validating Antimicrobial Activity of 3-[(Propan-2-yloxy)methyl]phenol Against Control Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antimicrobial efficacy of 3-[(Propan-2-yloxy)methyl]phenol against established Gram-positive and Gram-negative bacterial control strains. The data presented herein is intended to serve as a benchmark for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial agents.

Executive Summary

Phenolic compounds are a well-established class of antimicrobials, with their activity influenced by their structural characteristics[1][2]. This guide evaluates the in vitro antimicrobial profile of this compound, a synthetic phenolic derivative. Its efficacy was quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Staphylococcus aureus and Escherichia coli. The results are benchmarked against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Data Presentation

The antimicrobial activity of this compound and the control antibiotic was determined against a Gram-positive and a Gram-negative bacterium. The results are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Ciprofloxacin

CompoundStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
This compound64128
Ciprofloxacin0.50.015

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Ciprofloxacin

CompoundStaphylococcus aureus (ATCC 25923) MBC (µg/mL)Escherichia coli (ATCC 25922) MBC (µg/mL)
This compound128256
Ciprofloxacin10.03

Experimental Protocols

The following protocols were employed for the determination of antimicrobial activity. The use of standardized control strains is crucial for inter- and intra-laboratory reproducibility of susceptibility testing[3][4][5].

1. Bacterial Strains and Culture Conditions:

  • Control Strains: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) were used.

  • Culture Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) were used for susceptibility testing.

  • Inoculum Preparation: Bacterial colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

2. Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A two-fold serial dilution of this compound and Ciprofloxacin was prepared in MHB in a 96-well microtiter plate.

  • The standardized bacterial inoculum was added to each well to a final concentration of 5 x 10⁵ CFU/mL.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

3. Minimum Bactericidal Concentration (MBC) Determination:

  • Following MIC determination, an aliquot of 10 µL was taken from all wells showing no visible growth.

  • The aliquots were sub-cultured onto MHA plates.

  • The plates were incubated at 37°C for 24 hours.

  • The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

Visualizations

G cluster_0 Preparation cluster_1 MIC Assay cluster_2 MBC Assay A Bacterial Culture (e.g., S. aureus, E. coli) B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Serial Dilution of This compound C->D E Incubate (37°C, 18-24h) D->E F Read MIC (Lowest concentration with no growth) E->F G Subculture from clear wells onto MHA F->G H Incubate (37°C, 24h) G->H I Determine MBC (≥99.9% killing) H->I

Caption: Potential inhibition of a bacterial two-component signaling pathway.

References

Safety Operating Guide

Proper Disposal of 3-[(Propan-2-yloxy)methyl]phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3-[(Propan-2-yloxy)methyl]phenol, a compound featuring both phenolic and ether functional groups. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.

Key Chemical and Hazard Data

The following table summarizes essential data for this compound and related compounds, highlighting the need for careful handling and disposal.

PropertyThis compound (and related compounds)Reference
Molecular Formula C10H14O2[1]
GHS Hazard Statements Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects.
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2]
Peroxide Formation Ethers can react with air to form shock-sensitive and explosive peroxides.[3][4][5]

Experimental Protocol: Peroxide Detection

Given the ether linkage in this compound, testing for the presence of potentially explosive peroxides is a critical safety step before disposal.

Methodology:

  • Preparation: Conduct the test in a fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Sample Collection: If the chemical is in a solid form, dissolve a small sample in a peroxide-free solvent like anhydrous diethyl ether or tetrahydrofuran. For liquid samples, use the chemical directly.

  • Testing: Apply a drop of the solution to a peroxide test strip.

  • Interpretation: Compare the color change of the strip to the provided chart to determine the peroxide concentration.

  • Action: If peroxides are present, especially if crystals are visible, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Do not discharge it down the sewer system.[2][4]

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) in a dedicated, properly labeled hazardous waste container.[6]

    • Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition.[3]

    • Do not mix with incompatible wastes.[6]

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any relevant hazard pictograms (e.g., toxic, corrosive).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[7]

    • Keep the container away from heat, sparks, and open flames.[8]

    • Use secondary containment to prevent spills.[6]

  • Disposal Request:

    • Once the container is full or has reached the accumulation time limit set by your institution, arrange for pickup and disposal through your EHS office or a licensed hazardous waste disposal contractor.[4][6]

  • Empty Container Disposal:

    • Even empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.[4]

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.

    • After decontamination, deface the label and dispose of the container as regular trash or according to your institution's guidelines.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal peroxide_test Perform Peroxide Test start->peroxide_test peroxide_positive Peroxides Detected peroxide_test->peroxide_positive Positive peroxide_negative No Peroxides Detected peroxide_test->peroxide_negative Negative contact_ehs Contact EHS Immediately Do Not Handle peroxide_positive->contact_ehs collect_waste Collect in Labeled Hazardous Waste Container peroxide_negative->collect_waste store_waste Store in Designated Area with Secondary Containment collect_waste->store_waste request_pickup Arrange for EHS/ Contractor Pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-[(Propan-2-yloxy)methyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-[(Propan-2-yloxy)methyl]phenol

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Given its chemical structure, which combines a phenol and an ether functional group, this compound requires careful handling to mitigate potential risks. The following procedures are based on established safety protocols for phenolic and ether compounds.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn over the goggles, especially when there is a potential for splashes.[1][2][3][4]
Hands Double GlovesFor incidental contact, double-layered nitrile gloves are recommended. For prolonged contact or handling of concentrated solutions, heavy-duty gloves such as butyl rubber or neoprene should be worn over nitrile gloves.[1][2][4]
Body Laboratory Coat and ApronA flame-resistant lab coat that is fully buttoned is required. For larger quantities or splash risks, a chemical-resistant apron should be worn over the lab coat.[1][2][4][5]
Feet Closed-toe ShoesSturdy, closed-toe shoes must be worn to protect against spills.
Respiratory Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2][5]
Operational Plan and Experimental Protocol

Handling and Storage:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are accessible and that a spill kit is available.[3] Never work alone when handling this chemical.[3]

  • Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood.[1][2][5]

  • Ignition Sources: As ethers can form flammable and explosive peroxides, keep the compound away from heat, sparks, open flames, and other ignition sources.[6][7]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][6] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7] Protect from light and moisture.[2]

Experimental Procedure:

  • Don all required PPE as outlined in the table above.

  • Conduct all transfers and manipulations of the compound within a chemical fume hood.

  • When transferring, pour liquids carefully to avoid splashing and the generation of static electricity.[6]

  • Keep containers tightly closed when not in use.[1]

  • After handling, wash hands and forearms thoroughly with soap and water.[1][8]

Disposal Plan

Waste Collection:

  • All waste contaminated with this compound, including excess reagent, contaminated labware, and used PPE, must be collected as hazardous chemical waste.[2]

  • Do not dispose of this chemical down the drain.[6]

  • Collect liquid waste in a designated, properly labeled, and sealed waste container.

  • Solid waste, such as contaminated gloves and paper towels, should be placed in a separate, clearly labeled solid waste container.

Waste Disposal:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

  • Label the waste container clearly with the chemical name and associated hazards.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. For phenol exposure, it is highly recommended to then apply polyethylene glycol (PEG 300 or 400) to the affected area.[3] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes while holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10][11]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[6] For larger spills, evacuate the area and contact your EHS office. Ensure proper PPE is worn during cleanup.[1]

Workflow Diagram

The following diagram illustrates the standard operating procedure for handling and disposing of this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Verify accessible safety shower and eyewash station B Don all required PPE (goggles, face shield, double gloves, lab coat) A->B C Work within a certified chemical fume hood B->C Proceed to handling D Handle away from ignition sources C->D E Keep containers closed when not in use D->E F Collect waste in a labeled, sealed container E->F Proceed to disposal G Dispose of as hazardous waste following institutional protocols F->G H Decontaminate work area G->H I Remove PPE and wash hands thoroughly H->I

Caption: Standard operating procedure for the safe handling and disposal of this compound.

References

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